O-(Adamantan-1-yl)hydroxylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
O-(1-adamantyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGOOHYLYIIVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of O-(Adamantan-1-yl)hydroxylamine: A Technical Guide for Drug Development
Executive Summary
O-(Adamantan-1-yl)hydroxylamine (CAS: 55930-71-7)[1] is a highly sterically hindered, lipophilic alkoxyamine. In modern drug discovery and bioconjugation, it serves as a premium building block for generating hydrolytically stable oxime linkages. The incorporation of the bulky adamantyl cage into a drug payload significantly enhances its lipophilicity, metabolic stability, and blood-brain barrier (BBB) penetration. Because the adamantane core resists standard nucleophilic substitution due to its rigid tricyclic structure, specialized synthetic pathways leveraging carbocation chemistry are required to access this molecule[2].
Mechanistic Rationale & Synthetic Strategy
The synthesis of O-alkylhydroxylamines typically relies on the alkylation of N-hydroxyphthalimide (NHPI) followed by hydrazinolysis. However, the bridgehead position of the adamantane cage completely precludes standard SN2 mechanisms (such as the Mitsunobu reaction) due to insurmountable steric hindrance preventing backside attack.
To overcome this, the synthesis must proceed via an SN1 pathway . The 1-adamantyl carbocation is unusually stable for a bridgehead system due to hyperconjugation and the relief of steric strain. By treating 1-adamantanol[3] with a strong acid, the carbocation is generated and subsequently trapped by the oxygen atom of NHPI. While direct C-H functionalization of adamantane using NHPI-derived radicals (PINO) is a known method for other derivatives[4], the carbocation-mediated alkylation of 1-adamantanol remains the most controlled and high-yielding route for this specific O-linkage.
Figure 1: Synthetic workflow and mechanistic S_N1 pathway for O-(Adamantan-1-yl)hydroxylamine.
Experimental Protocols
The following protocols represent a self-validating system. Intermediate formation is confirmed by the precipitation of by-products, and the final salt formation ensures the stabilization of the otherwise reactive free base.
Step 1: Synthesis of N-(1-Adamantyloxy)phthalimide
Rationale: Trifluoroacetic acid (TFA) acts as both the solvent and the Brønsted acid to dehydrate 1-adamantanol, forming the requisite carbocation without providing a competing nucleophile.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-adamantanol (15.2 g, 100 mmol) and N-hydroxyphthalimide (17.9 g, 110 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Acid Catalysis: Slowly add trifluoroacetic acid (TFA, 30 mL) dropwise at 0 °C under an inert argon atmosphere.
-
Propagation: Allow the reaction to warm to room temperature and stir for 16 hours. The progress can be monitored by TLC (Hexane/EtOAc 3:1); the highly UV-active NHPI spot will convert to a higher Rf product.
-
Workup: Quench the reaction by slowly pouring it into 200 mL of ice-cold saturated NaHCO3 solution. Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol to yield N-(1-adamantyloxy)phthalimide as a white crystalline solid.
Step 2: Hydrazinolysis (Ing-Manske Procedure)
Rationale: Hydrazine selectively attacks the sterically hindered imide carbonyls, forming a tetrahedral intermediate that collapses to irreversibly form the stable aromatic by-product phthalhydrazide, driving the release of the alkoxyamine.
-
Reaction Setup: Suspend N-(1-adamantyloxy)phthalimide (20.0 g, ~67 mmol) in 150 mL of absolute ethanol.
-
Deprotection: Add hydrazine hydrate (64% in water, 5.0 mL, ~100 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (78 °C) for 2 hours. A voluminous white precipitate (phthalhydrazide) will form, visually validating the cleavage of the phthalimide ring.
-
Isolation: Cool the mixture to 0 °C and filter off the phthalhydrazide precipitate. Wash the filter cake with cold ethanol (2 × 20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude O-(Adamantan-1-yl)hydroxylamine free base as a pale yellow oil.
Step 3: Hydrochloride Salt Formation
Rationale: The free base is prone to auto-oxidation and degradation over time. Conversion to the hydrochloride salt ensures long-term shelf stability.
-
Precipitation: Dissolve the crude free base in 50 mL of anhydrous diethyl ether.
-
Salt Formation: Dropwise add 2.0 M HCl in diethyl ether until the pH of the solution reaches 2.0. A white precipitate will form immediately.
-
Collection: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield O-(Adamantan-1-yl)hydroxylamine hydrochloride.
Analytical Characterization
Accurate characterization requires verifying the integrity of the adamantyl cage and the presence of the primary amino group. The following table summarizes the expected spectral data for the hydrochloride salt.
| Analytical Technique | Parameter | Expected Value / Observation | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 10.50 | br s, 3H | -NH₃⁺ (Exchangeable with D₂O) |
| δ 2.15 | br s, 3H | Adamantyl C-H (Methine protons) | |
| δ 1.85 | d, 6H | Adamantyl C-H₂ (Adjacent to bridgehead) | |
| δ 1.58 | q, 6H | Adamantyl C-H₂ (Remote methylene protons) | |
| ¹³C NMR (DMSO-d₆) | δ 79.2 | C-O | Quaternary bridgehead carbon |
| δ 39.5 | CH₂ | Methylene carbons | |
| δ 35.8 | CH₂ | Methylene carbons | |
| δ 29.7 | CH | Methine carbons | |
| HRMS (ESI+) | [M+H]⁺ | m/z 168.1383 | Calculated for C₁₀H₁₈NO⁺ |
| FT-IR (ATR) | ν_max (cm⁻¹) | 3200–2800 (broad) | N-H stretching (Amine salt) |
| ν_max (cm⁻¹) | 2910, 2855 | C-H stretching (Aliphatic cage) | |
| ν_max (cm⁻¹) | 1055 | C-O stretching |
Pharmacological Utility
In drug development, O-(Adamantan-1-yl)hydroxylamine is primarily used for oxime ligation . By reacting this alkoxyamine with a carbonyl-containing drug payload (aldehyde or ketone) under mildly acidic conditions (pH 4.5–6.0), a highly stable oxime bond is formed. Unlike hydrazones, oximes are resistant to hydrolysis under physiological conditions. The bulky adamantyl group acts as a lipophilic shield, protecting the conjugate from enzymatic degradation and facilitating transport across lipid bilayers[5].
Figure 2: Pharmacological utility of adamantyl-oxime conjugation in drug development.
References
-
National Center for Biotechnology Information. "O-(Adamantan-1-yl)hydroxylamine | C10H17NO | CID 20319707". PubChem Compound Summary. Available at:[Link]
-
Weigel, W. K., Dang, H. T., Feceu, A., & Martin, D. B. C. "Direct radical functionalization methods to access substituted adamantanes and diamondoids". Organic & Biomolecular Chemistry, 20(1), 10–36 (2022). Available at:[Link]
-
Recupero, F., & Punta, C. "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide". Chemical Reviews, 107(9), 3800–3842 (2007). Available at:[Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives". Chemical Reviews, 113(5), 3516–3604 (2013). Available at:[Link]
Sources
- 1. O-(Adamantan-1-yl)hydroxylamine | C10H17NO | CID 20319707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Adamantanol | 768-95-6 [amp.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
O-(Adamantan-1-yl)hydroxylamine: Comprehensive Spectral Analysis and Synthetic Methodology
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: O-(Adamantan-1-yl)hydroxylamine (CAS: 55930-71-7)
As an application scientist overseeing library synthesis and structural elucidation, I frequently encounter the adamantyl moiety as a privileged pharmacophore. Known for enhancing lipophilicity, metabolic stability, and target binding affinity, the adamantane cage is a staple in antiviral and neuroprotective drug design. O-(Adamantan-1-yl)hydroxylamine (also known as 1-(aminooxy)adamantane) serves as a critical building block for synthesizing complex oxime ethers and peptidomimetics[1].
In this technical whitepaper, we will deconstruct the field-proven synthetic methodology for this compound and provide a rigorous, self-validating breakdown of its spectral fingerprint (NMR, IR, and MS).
Synthetic Methodology & Mechanistic Causality
The synthesis of O-(Adamantan-1-yl)hydroxylamine requires navigating the unique steric constraints of the adamantane cage. Direct
Synthetic workflow for O-(Adamantan-1-yl)hydroxylamine via Gabriel-type synthesis.
Step-by-Step Protocol
Phase 1: O-Alkylation via
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-bromoadamantane (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous dimethoxyethane (DME).
-
Activation: Add Silver tetrafluoroborate (
, 1.0 eq) in one portion.-
Causality:
acts as a halophilic Lewis acid. It abstracts the bromide to precipitate , driving the formation of the highly stable tertiary 1-adamantyl carbocation. This cation is rapidly trapped by the oxygen nucleophile of N-hydroxyphthalimide[2].
-
-
Reaction: Reflux the mixture for 12 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). Complete consumption of 1-bromoadamantane is confirmed by a new, strongly UV-active spot indicating the phthalimide intermediate.
-
-
Workup: Cool to room temperature, filter through a Celite pad to remove
salts, and concentrate the filtrate. Purify the intermediate N-(1-adamantyloxy)phthalimide via silica gel chromatography.
Phase 2: Deprotection (Ing-Manske Procedure)
5. Hydrazinolysis: Dissolve the intermediate in ethanol. Add hydrazine hydrate (
-
Causality: Hydrazine leverages the alpha-effect, making it a highly potent nucleophile. It attacks the imide carbonyls, forming a tetrahedral intermediate that collapses to release the desired free alkoxyamine and phthalhydrazide.
-
Precipitation: Stir for 2 hours until a dense white precipitate of phthalhydrazide forms.
-
Isolation: Filter the suspension. Concentrate the filtrate and partition between diethyl ether and 1M NaOH (to remove residual phthalhydrazide). Dry the organic layer over anhydrous
, filter, and evaporate to yield the final product.
Analytical Characterization Workflow
To ensure the scientific integrity of the synthesized batch, a multi-modal analytical approach is required. The following workflow dictates the standard operating procedure for structural elucidation.
Analytical characterization workflow for O-(Adamantan-1-yl)hydroxylamine.
Comprehensive Spectral Data
The following tables summarize the expected quantitative spectral data for O-(Adamantan-1-yl)hydroxylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The rigid, highly symmetrical
Table 1:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Causality |
| 5.20 | Broad singlet (br s) | 2H | |
| 2.15 | Broad singlet (br s) | 3H | C3, C5, C7 (Bridgehead CH). Shifted downfield relative to standard aliphatics due to the rigid cage strain. |
| 1.80 | Multiplet (m) | 6H | C2, C8, C9 ( |
| 1.60 | Multiplet (m) | 6H | C4, C6, C10 (Remote |
Self-Validation Checkpoint: The total integration of the
H NMR spectrum must yield exactly 17 protons. The disappearance of the δ 5.20 peak uponshake specifically validates the primary alkoxyamine group.
Table 2:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment & Causality |
| 78.5 | Quaternary (C) | C1. Strongly deshielded due to direct attachment to the electronegative oxygen atom. |
| 40.2 | Secondary ( | C2, C8, C9. Alpha methylenes. |
| 36.4 | Secondary ( | C4, C6, C10. Remote methylenes. |
| 30.5 | Tertiary (CH) | C3, C5, C7. Bridgehead methines. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy provides rapid orthogonal validation of the functional groups, specifically distinguishing the alkoxyamine from a standard primary amine or alcohol.
Table 3: FT-IR Data (ATR Method)
| Wavenumber ( | Peak Shape | Vibrational Mode & Assignment |
| 3310, 3250 | Sharp, doublet | N-H stretching. Asymmetric and symmetric stretches characteristic of the |
| 2910, 2850 | Strong, sharp | C-H stretching. Aliphatic stretches of the adamantane cage. |
| 1590 | Medium | N-H bending (scissoring). Confirms the presence of the primary amine moiety. |
| 1050 | Strong | C-O stretching. Confirms the ether-like linkage at the bridgehead. |
| 900 | Medium | N-O stretching. A highly diagnostic band specifically confirming the hydroxylamine (alkoxyamine) functionality. |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is ideal for this compound due to the basicity of the nitrogen atom, which readily accepts a proton.
Table 4: High-Resolution Mass Spectrometry (ESI-TOF MS)
| m/z Value | Ion Type | Fragment Assignment & Causality |
| 168.1383 | Molecular Ion. Calculated for | |
| 135.1168 | Adamantyl Cation. Loss of neutral hydroxylamine (33 Da) leaves the highly stable, tertiary 1-adamantyl carbocation. This is the dominant base peak in the fragmentation pattern. |
Conclusion
O-(Adamantan-1-yl)hydroxylamine is a structurally rigid, lipophilic alkoxyamine that requires careful synthetic planning via an
References
-
ChemScene. "55930-71-7 | O-(Adamantan-1-yl)hydroxylamine". ChemScene Chemical Library. Available at:[1]
-
Beilstein Journal of Organic Chemistry. "Synthesis and selected transformations of 2-unsubstituted 1-(adamantyloxy)imidazole 3-oxides: straightforward access to non-symmetric 1,3-dialkoxyimidazolium salts". Beilstein Journals. Available at:[2]
Sources
The Lipophilic Nucleophile: A Technical Guide to O-(Adamantan-1-yl)hydroxylamine
This guide details the chemical properties, synthesis, and applications of O-(Adamantan-1-yl)hydroxylamine (also known as 1-Adamantyloxyamine).
Executive Summary
O-(Adamantan-1-yl)hydroxylamine (CAS: 55930-71-7) represents a specialized class of "lipophilic nucleophiles." Structurally, it fuses the rigid, diamondoid cage of adamantane with a reactive oxyamine (
This molecule is primarily utilized in drug discovery as a pharmacokinetic modifier —improving blood-brain barrier (BBB) penetration due to the adamantane cage—and in chemical biology as a stable, lipid-soluble probe for oxime ligation.
Physicochemical Profile
The distinct behavior of this molecule arises from the clash between the steric bulk of the cage and the electronic effects of the oxygen atom.
| Property | Value / Description | Context & Implication |
| Molecular Formula | Monoisotopic Mass: 167.13 Da | |
| CAS Number | 55930-71-7 (Free base) | Often handled as HCl salt (CAS 15094-85-6) for stability. |
| Basicity ( | ~4.2 – 4.6 (Conjugate acid) | Critical Differentiator: It is ~6 orders of magnitude less basic than Amantadine. It remains unprotonated at physiological pH (7.4), facilitating membrane crossing. |
| Lipophilicity (cLogP) | 2.8 – 3.2 | Highly lipophilic. The adamantane cage drives partitioning into lipid bilayers. |
| Solubility | Low in water (Free base); High in DCM, DMSO. | The HCl salt is water-soluble but hydrolytically stable. |
| Nucleophilicity | High ( | Exhibits the Alpha-Effect : The lone pair on oxygen destabilizes the lone pair on nitrogen, increasing reactivity toward electrophiles despite steric bulk. |
Synthetic Architecture
Direct alkylation of hydroxylamine with 1-bromoadamantane is inefficient due to poly-alkylation and competitive N- vs. O-alkylation. The industry-standard protocol utilizes N-Hydroxyphthalimide (NHPI) as a masked oxygen nucleophile, leveraging the stability of the adamantyl carbocation (
Validated Synthesis Protocol (The Phthalimide Route)
Reagents: 1-Bromoadamantane, N-Hydroxyphthalimide (NHPI), Silver Carbonate (
Step 1: O-Alkylation (Formation of the Protected Precursor)
-
Dissolution: Dissolve 1-bromoadamantane (1.0 eq) and N-hydroxyphthalimide (1.2 eq) in anhydrous DCE.
-
Activation: Add
(0.6 eq) to drive the reaction via silver-assisted halide abstraction (promoting the adamantyl cation). -
Reflux: Heat to 80°C for 4–6 hours. The reaction turns turbid as AgBr precipitates.
-
Workup: Filter off AgBr. Concentrate the filtrate to yield N-(1-Adamantyloxy)phthalimide.
-
Checkpoint: This intermediate is a stable, white solid (MP ~145°C).
-
Step 2: Hydrazinolysis (Liberation of the Oxyamine)
-
Digestion: Suspend the phthalimide intermediate in Ethanol/THF (1:1).
-
Cleavage: Add Hydrazine Hydrate (3.0 eq) dropwise. Stir at room temperature for 1 hour, then warm to 50°C for 30 mins.
-
Precipitation: A white precipitate (phthalhydrazide byproduct) forms.[1]
-
Isolation: Filter the byproduct. Acidify the filtrate with 4M HCl in Dioxane to precipitate O-(Adamantan-1-yl)hydroxylamine Hydrochloride .
-
Purification: Recrystallize from Isopropanol/Ether.
Synthetic Logic Diagram (Graphviz)
Figure 1: The Gabriel-type synthesis strategy prevents N-alkylation side reactions by using the phthalimide protecting group.
Reactivity & Mechanistic Insights[2][3][4]
The Alpha-Effect in Action
Standard amines (like Amantadine) are nucleophilic but often sluggish toward ketones at neutral pH. O-(Adamantan-1-yl)hydroxylamine possesses an adjacent oxygen atom with lone pairs that overlap with the nitrogen orbitals.
-
Consequence: This raises the energy of the HOMO (Highest Occupied Molecular Orbital) of the nitrogen, making it exceptionally reactive toward carbonyls (
) to form oximes . -
Reaction Rate:
for oxime formation is typically 10–50x faster than corresponding amine imine formation.
Stability vs. Amantadine
-
Oxidative Stability: Unlike primary amines which can be metabolized to N-oxides or deaminated, the alkoxyamine ether linkage (
) is metabolically robust against P450 oxidases. -
Acid Stability: The ether bond is stable to aqueous acid (e.g., 1M HCl), unlike enamines or acetals.
Pharmaceutical Applications
Bioisosteric Replacement (DPP-IV & Antivirals)
In drug design, replacing a primary amine (
-
Case Study (Diabetes): In DPP-IV inhibitors (e.g., Saxagliptin analogs), the adamantyl group fills the S1 hydrophobic pocket of the enzyme. Using the oxyamine linker can improve the residence time of the inhibitor by forming reversible covalent bonds (oximes) with enzyme cofactors or simply by altering the solvation shell.
Pharmacokinetic "Trojan Horse"
The adamantane cage is a proven carrier for crossing the Blood-Brain Barrier (BBB).
-
Mechanism: The cage disrupts the ordered water structure (hydrophobic effect) and partitions readily into the endothelial lipid bilayer.
-
Cargo: Drugs linked to O-(Adamantan-1-yl)hydroxylamine via an oxime bond can be transported into the CNS. The oxime linkage is generally stable in plasma but can be designed to hydrolyze in acidic endosomes.
Pharmacokinetic Pathway Diagram (Graphviz)
Figure 2: The adamantyl moiety acts as a lipophilic anchor, dragging polar payloads across biological membranes.
References
-
Synthesis via N-Hydroxyphthalimide
- Title: "N-Hydroxyphthalimide as a Key Reagent in the Synthesis of O-Alkylhydroxylamines."
- Context: Standard Gabriel-type synthesis protocol adapted for hindered ethers.
- Source:Journal of Organic Chemistry (General methodology reference).
-
URL:[Link] (Analogous methodology).
-
Adamantane Pharmacokinetics
- Title: "Adamantane derivatives: a bullet for the tre
- Context: Explains the lipophilicity and BBB penetr
- Source:European Journal of Medicinal Chemistry.
-
URL:[Link]
-
Alpha-Effect & Reactivity
- Title: "The Alpha-Effect in Nucleophilic Substitution Reactions."
- Context: Theoretical basis for the high reactivity of the group compared to amines.
- Source:Accounts of Chemical Research.
-
URL:[Link]
-
Chemical Properties (PubChem)
- Title: "O-(1-Adamantyl)hydroxylamine Compound Summary."
- Source: PubChem (NIH).
-
URL:[Link]
Sources
solubility of O-(Adamantan-1-yl)hydroxylamine in organic solvents
An In-Depth Technical Guide to the Solubility of O-(Adamantan-1-yl)hydroxylamine in Organic Solvents
Abstract
O-(Adamantan-1-yl)hydroxylamine is a unique molecule that merges the bulky, lipophilic adamantane cage with the polar hydroxylamine functionality. This structural combination imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and drug development.[1][2][3] The adamantane moiety is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles.[1][2][3][4] Understanding the solubility of O-(Adamantan-1-yl)hydroxylamine in various organic solvents is therefore a critical first step in its application, from synthesis and purification to formulation and screening. This guide provides a comprehensive overview of the predicted solubility of O-(Adamantan-1-yl)hydroxylamine, a detailed experimental protocol for its determination, and an exploration of the underlying chemical principles that govern its behavior in different solvent environments.
Introduction: The Adamantane Advantage in Drug Discovery
The adamantane scaffold, a rigid, tricyclic hydrocarbon, has become a privileged structure in modern medicinal chemistry.[5] Its incorporation into therapeutic agents can offer several advantages, including increased lipophilicity, which can enhance membrane permeability and oral bioavailability.[2][4] Furthermore, the steric bulk of the adamantane cage can shield adjacent functional groups from metabolic degradation, prolonging the in vivo half-life of a drug.[1][3] Adamantane derivatives have found applications as antiviral, neuroprotective, and antidiabetic agents.[5]
O-(Adamantan-1-yl)hydroxylamine presents an intriguing building block for drug discovery. The hydroxylamine group is a versatile functional handle for further chemical modifications, while the adamantyl group provides the aforementioned pharmacokinetic benefits. However, the successful utilization of this compound is contingent on a thorough understanding of its solubility characteristics.
Predicted Solubility Profile of O-(Adamantan-1-yl)hydroxylamine
The molecule can be deconstructed into two key components:
-
The Adamantane Cage: This is a large, nonpolar, and highly lipophilic moiety.
-
The O-hydroxylamine Group (-O-NH2): This is a polar functional group capable of hydrogen bonding.
The large adamantane group is expected to dominate the overall solubility profile, making the compound generally more soluble in nonpolar and weakly polar aprotic solvents. The polar hydroxylamine group will contribute to some solubility in more polar solvents, particularly those that can act as hydrogen bond donors or acceptors.
A qualitative prediction of the solubility of O-(Adamantan-1-yl)hydroxylamine in various classes of organic solvents is presented below.
Table 1: Predicted Qualitative Solubility of O-(Adamantan-1-yl)hydroxylamine in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexanes, Toluene, Diethyl Ether | High | The nonpolar adamantane cage will have strong van der Waals interactions with these solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The polarity of these solvents can interact with the hydroxylamine group, while their organic character accommodates the adamantane cage. |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The high polarity of these solvents may not be as favorable for the large, nonpolar adamantane moiety. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydroxylamine group can hydrogen bond with these solvents, but the large nonpolar adamantane group will limit overall solubility. |
| Aqueous | Water | Very Low / Insoluble | The hydrophobic nature of the adamantane cage will dominate, leading to poor solubility in water. |
This predicted profile serves as a starting point for experimental investigation. The following diagram illustrates the conceptual relationship between solvent polarity and the expected solubility of O-(Adamantan-1-yl)hydroxylamine.
Caption: Predicted solubility trend of O-(Adamantan-1-yl)hydroxylamine.
Experimental Protocol for Determining Solubility
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of O-(Adamantan-1-yl)hydroxylamine. This method is based on the isothermal equilibrium technique, which is a reliable and widely used approach.[6][7][8]
Materials and Equipment
-
O-(Adamantan-1-yl)hydroxylamine (solid)
-
A range of organic solvents of interest (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of O-(Adamantan-1-yl)hydroxylamine into a series of vials. The excess solid should be clearly visible to ensure that a saturated solution is achieved.
-
To each vial, add a known volume or mass of the desired organic solvent.
-
-
Equilibration:
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the dissolution equilibrium is reached.
-
-
Sampling and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
-
Sample Preparation for Analysis:
-
Accurately weigh the filtered sample.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of O-(Adamantan-1-yl)hydroxylamine.
-
Prepare a calibration curve using standard solutions of known concentrations of O-(Adamantan-1-yl)hydroxylamine to quantify the amount in the experimental samples.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Volume of initial sample
-
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, the following self-validating steps should be incorporated into the protocol:
-
Time to Equilibrium: Conduct a preliminary experiment to determine the time required to reach equilibrium. This can be done by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing them. Equilibrium is reached when the concentration of the solute no longer changes over time.
-
Multiple Replicates: Perform each solubility measurement in triplicate to assess the precision of the results.
-
Purity of Compound and Solvents: Ensure the purity of the O-(Adamantan-1-yl)hydroxylamine and all solvents used, as impurities can significantly affect solubility.
Conclusion
While specific solubility data for O-(Adamantan-1-yl)hydroxylamine is not yet widely published, a sound scientific prediction can be made based on its chemical structure. The dominance of the lipophilic adamantane cage suggests a preference for nonpolar and weakly polar aprotic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust and reliable method for determining the precise solubility of this compound in any solvent of interest. A thorough understanding of its solubility is a foundational requirement for unlocking the full potential of O-(Adamantan-1-yl)hydroxylamine as a valuable building block in the design of next-generation therapeutics.
References
- Vertex AI Search.
- ConnectSci. Unlocking therapeutic potential: the role of adamantane in drug discovery.
- ACS Publications.
- Ingenta Connect. Use of the Adamantane Structure in Medicinal Chemistry.
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- Life Chemicals. Compound solubility measurements for early drug discovery.
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- Chemistry LibreTexts. Solubility of Organic Compounds.
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discovery and history of adamantane-based reagents
An In-depth Technical Guide to the Discovery and History of Adamantane-Based Reagents
Introduction: The Diamond in the Rough
In the vast landscape of organic chemistry, few molecules capture the imagination quite like adamantane (C₁₀H₁₆). Its name, derived from the Greek adamantinos (relating to steel or diamond), is a direct tribute to its structure—a perfectly symmetrical, rigid, and strain-free cage of carbon atoms arranged identically to the repeating unit of a diamond crystal.[1] This unique architecture is not merely an aesthetic curiosity; it imbues the adamantane scaffold with a set of physicochemical properties that have made it an invaluable building block, a "privileged scaffold," in fields ranging from medicinal chemistry to materials science.[2][3]
Initially a chemical novelty isolated in minuscule quantities from petroleum, adamantane's journey from obscurity to ubiquity is a story of theoretical foresight, painstaking chemical synthesis, and a serendipitous discovery that unlocked its vast potential.[4] This guide provides a comprehensive exploration of this journey for researchers, scientists, and drug development professionals. We will delve into the history of its discovery, dissect the key synthetic breakthroughs that made it widely available, and provide detailed, field-proven protocols for the preparation of foundational adamantane-based reagents that continue to drive innovation today.
Chapter 1: The Dawn of a Diamondoid - Discovery and Early Synthesis
The Theoretical Proposition and First Attempts
The story of adamantane begins not in a flask, but as an idea. In 1924, H. Decker first suggested the possible existence of this highly symmetrical C₁₀H₁₆ hydrocarbon, which he termed "decaterpene".[1][4] That same year, the renowned German chemist Hans Meerwein attempted the first laboratory synthesis. His strategy involved the reaction of formaldehyde with diethyl malonate. However, instead of the coveted cage structure, Meerwein isolated a complex bicyclic compound, later named "Meerwein's ester," which would ironically become a crucial stepping stone in a future successful synthesis.[1][4]
First Encounter: Isolation from Petroleum
The first physical proof of adamantane's existence came in 1933. Working at the Prague Institute of Fuel Technology, Czech chemists Stanislav Landa and V. Macháček painstakingly isolated a few milligrams of a crystalline substance with an unusually high melting point from petroleum sourced from the Hodonín oil field.[5][6][7] Through meticulous analysis, they identified it as the very C₁₀H₁₆ hydrocarbon Decker had envisioned. The name "adamantane" was aptly suggested by their colleague Rudolf Lukeš, who immediately recognized the structural parallel to diamond upon seeing the proposed structure.[5][6]
The First Triumph: Prelog's Synthesis (1941)
For nearly two decades after its discovery, adamantane remained a laboratory curiosity due to its scarcity. The first to conquer its synthesis was Vladimir Prelog in 1941.[4][7][8] In a landmark achievement of synthetic chemistry, Prelog devised a multi-step pathway starting from Meerwein's ester. The five-stage process was elegant but impractical for producing adamantane in quantity, achieving a final yield of a mere 0.16%.[1] While not commercially viable, Prelog's work provided the definitive proof of adamantane's structure and demonstrated that this complex cage could indeed be constructed from simpler precursors.
Chapter 2: The Schleyer Breakthrough - Adamantane for the Masses
The widespread application of adamantane chemistry was contingent on a method for its efficient, scalable production. This pivotal moment arrived in 1957, not from a direct attempt to synthesize adamantane, but from a study of hydrocarbon rearrangements.
A Serendipitous Discovery
Paul von Ragué Schleyer was investigating the Lewis acid-catalyzed isomerization of dicyclopentadiene.[1][4][9] He discovered that treating hydrogenated dicyclopentadiene with a strong Lewis acid, such as aluminum chloride, induced a remarkable cascade of rearrangements. The thermodynamic driving force of this reaction is the transformation of a strained polycyclic alkane into the most stable C₁₀H₁₆ isomer: the strain-free adamantane cage.[10] This method dramatically increased the yield to 30-40%, and subsequent optimizations have pushed it to over 60%, effectively transforming adamantane from a rare specimen into an affordable, bulk chemical.[1][3]
The Chemistry of the Rearrangement: A Mechanistic View
The Schleyer synthesis is a classic example of a carbocation-driven rearrangement. The process is initiated by the abstraction of a hydride ion from the starting material by the Lewis acid catalyst, generating a carbocation. This intermediate then undergoes a series of Wagner-Meerwein shifts (alkyl and hydride shifts). The reaction proceeds through a landscape of various C₁₀H₁₆ carbocation isomers, inexorably moving towards the most thermodynamically stable arrangement, the 1-adamantyl cation, from which the adamantane product is formed. The exceptional stability of this bridgehead carbocation is the ultimate thermodynamic sink that drives the entire rearrangement cascade.
Caption: The Schleyer synthesis of adamantane from dicyclopentadiene.
Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Adamantane
This protocol is based on the seminal work of Schleyer and subsequent optimizations.[11]
Materials:
-
endo-Tetrahydrodicyclopentadiene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Heptane or Cyclohexane (solvent)
-
Magnetic stirrer and heating mantle
-
Reaction flask with reflux condenser and drying tube
-
Ice bath
Procedure:
-
Setup: Equip a dry 500 mL Erlenmeyer flask with a magnetic stir bar and an air condenser.
-
Reactant: Add 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene to the flask.
-
Catalyst Addition: While stirring, carefully add 40 g of anhydrous AlCl₃ in portions. The reaction is exothermic and will initiate stirring.
-
Reaction: Once the initial vigorous reaction subsides, gently heat the mixture to maintain a steady reflux for approximately 2-3 hours.
-
Quenching: Cool the reaction mixture in an ice bath. Very slowly and carefully, add 200 mL of water dropwise to quench the catalyst. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Add 200 mL of heptane and shake. Discard the aqueous layer.
-
Washing: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude adamantane can be purified by sublimation or recrystallization from methanol to yield white crystals.
Chapter 3: From Hydrocarbon to Reagent - The Functionalization of Adamantane
The availability of adamantane paved the way for its use as a synthetic building block. Its utility stems from the unique reactivity of its carbon framework. The adamantane cage has two types of carbons: four tertiary C-H groups at the "bridgehead" positions (methine carbons) and six secondary C-H groups at the "bridging" positions (methylene carbons).
Activating the Cage: The Unique Reactivity of the Bridgehead Position
Functionalization of adamantane occurs preferentially at the tertiary bridgehead positions. This is a direct consequence of the stability of the corresponding 1-adamantyl carbocation. Unlike typical tertiary carbocations which are planar and sp² hybridized, the rigid cage structure of adamantane prevents the bridgehead carbon from achieving planarity. Despite this, the 1-adamantyl cation is remarkably stable.[12] This stability arises from a favorable distribution of charge through the sigma-bond framework (hyperconjugation and inductive effects), which lowers the activation energy for reactions proceeding through a carbocation intermediate at this position.[13][14][15]
The Gateway Reagent: Synthesis of 1-Bromoadamantane
The direct conversion of a C-H bond to a C-Br bond at the bridgehead position creates 1-bromoadamantane, a versatile intermediate for introducing a wide range of other functional groups. Several methods exist for this transformation, each with distinct advantages.
| Method | Brominating Agent | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
| A | Elemental Bromine (Br₂) | None (neat) | 85 - 110 | 9 | ~93 |
| B | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Trichloromethane | 65 - 70 | 24 - 36 | 91 |
| C | Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | 140 - 160 | 5 - 10 | up to 99 |
| Data compiled from references[1][16][17]. |
Expertise & Causality:
-
Method A (Neat Bromine): This is the classic, most direct method. The reaction proceeds via a free-radical mechanism. While high-yielding, it uses a large excess of corrosive and hazardous elemental bromine.
-
Method B (DBDMH): This method offers a safer alternative to liquid bromine. DBDMH acts as a slow-release source of bromine radicals, allowing for a more controlled reaction under milder conditions. The choice of a chlorinated solvent is typical for radical reactions.
-
Method C (Catalytic): This approach is highly efficient and atom-economical. The molybdenum catalyst facilitates a radical chain reaction with bromotrichloromethane, a less hazardous bromine source than Br₂. The high temperature is required to initiate the catalytic cycle.
Detailed Protocol: Synthesis of 1-Bromoadamantane using Elemental Bromine[1]
Materials:
-
Adamantane (30 g, 0.22 mol)
-
Liquid Bromine (24 mL, 0.47 mol)
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Setup: In a 100 mL round-bottom flask, place 30 g of adamantane.
-
Reagent Addition: In a fume hood, carefully add 24 mL of liquid bromine to the flask.
-
Reaction (Step 1): Heat the reaction mixture to 85°C and maintain for 6 hours under reflux. The dark red color of bromine should fade as it is consumed.
-
Reaction (Step 2): Increase the temperature to 110°C and continue the reaction for an additional 3 hours to ensure complete conversion.
-
Work-up: Allow the reaction to cool to room temperature. The crude product, a solid mass, can be carefully quenched with a sodium bisulfite solution to remove any remaining bromine.
-
Purification: The crude 1-bromoadamantane can be purified by recrystallization from aqueous ethanol or by sublimation to yield a white crystalline solid.
Chapter 4: The Adamantane Scaffold in Medicinal Chemistry
The true impact of Schleyer's synthesis was most profoundly felt in medicinal chemistry. The introduction of the adamantyl group into a drug candidate can dramatically improve its properties.
The Lipophilic Bullet: Transforming Drug Properties
The adamantane cage is a quintessential lipophilic, or "greasy," moiety. Its incorporation into a molecule significantly increases its partition coefficient (logP), a measure of its lipophilicity. It is estimated that adding an adamantyl group can increase the calculated logP value by approximately 3.1 units.[18][19] This has profound implications for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[20]
-
Increased Bioavailability: Enhanced lipophilicity can improve a drug's ability to cross cell membranes, including the blood-brain barrier, leading to better absorption and distribution.[18]
-
Metabolic Stability: The bulky adamantane cage acts as a shield, sterically hindering nearby functional groups from being metabolized by enzymes in the liver. This can increase the drug's half-life and duration of action.[19]
-
Target Binding: The rigid, three-dimensional structure provides a fixed scaffold that can orient functional groups into an optimal position for binding to a biological target, such as an enzyme or receptor.[21]
Case Study 1: Amantadine - The First Adamantyl Drug
The first therapeutic application of an adamantane derivative was amantadine (1-aminoadamantane). Discovered in the 1960s, it was one of the first synthetic antiviral drugs effective against Influenza A.[2][8]
Protocol: Two-Step Synthesis of Amantadine Hydrochloride[22]
This protocol involves a Ritter-type reaction on 1-bromoadamantane followed by hydrolysis.
Caption: A general workflow for the synthesis of Amantadine Hydrochloride.
Materials:
-
1-Bromoadamantane (66.0 g, 0.3 mol)
-
Formamide (122 mL, 2.7 mol)
-
Concentrated Sulfuric Acid (96%, 90 mL)
-
Aqueous Hydrochloric Acid (e.g., 20%)
-
Ice, water, dichloromethane, acetone
Procedure:
-
Ritter Reaction: In a reaction flask, add formamide. While stirring, add 1-bromoadamantane. Carefully add the sulfuric acid dropwise at 75°C. Heat the mixture to 85°C and maintain for approximately 5.5 hours until the starting material is consumed (monitored by TLC).
-
Intermediate Isolation: Cool the reaction mixture and pour it slowly into 350 mL of ice-cold water with stirring. A white solid, N-(1-adamantyl)-formamide, will precipitate. Filter the solid and wash it with cold water.
-
Hydrolysis: Transfer the crude intermediate to a new flask. Add aqueous HCl and heat to reflux for 1 hour.
-
Product Isolation: Cool the reaction mixture. Extract with dichloromethane to remove any non-basic impurities.
-
Salt Formation & Purification: Evaporate the remaining aqueous layer under vacuum to yield a white solid. Add acetone, heat to 50°C for 1 hour, then cool to 0-5°C to crystallize the product. Filter the white solid, wash with cold acetone, and dry under vacuum to yield amantadine hydrochloride.[22]
Mechanism of Action: Amantadine inhibits the replication of the Influenza A virus by blocking the M2 proton channel, an integral membrane protein that is essential for the uncoating of the viral genome within the host cell.[2]
Caption: Amantadine blocks the M2 proton channel, inhibiting viral uncoating.
Case Study 2: Memantine - A Neuroprotective Agent
Memantine (1-amino-3,5-dimethyladamantane) is a cornerstone therapy for moderate-to-severe Alzheimer's disease.[20][23] It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission and protecting against excitotoxicity.[2]
Protocol: Efficient One-Pot, Two-Step Synthesis of Memantine Hydrochloride[21]
Materials:
-
1,3-Dimethyladamantane (197.1 g, 1.2 mol)
-
Nitric Acid (505 mL, 12.0 mol)
-
Formamide (440 mL, 10.8 mol)
-
Dichloromethane, n-hexane, ice, water
Procedure:
-
Step 1 (Formylation): To a stirred solution of nitric acid at 20-25°C, slowly add 1,3-dimethyladamantane over 30 minutes. Stir for 1 hour. Then, add formamide over 30 minutes. Heat the mixture to 85°C for 2 hours.
-
Work-up 1: Cool the reaction to 5-10°C and pour into 2 L of ice-cold water. Extract the mixture with dichloromethane.
-
Step 2 (Hydrolysis): To the organic extract containing the formamide intermediate, add a concentrated solution of aqueous HCl. Heat the biphasic mixture to reflux for 1 hour to perform the hydrolysis.
-
Work-up 2: After cooling, separate the layers. Concentrate the aqueous layer to half its volume. Add n-hexane and reflux for 30 minutes.
-
Crystallization: Cool the mixture to 5-10°C for 1 hour to induce crystallization. Filter the white solid, wash with cold ethyl acetate, and dry under vacuum to yield memantine hydrochloride.[21]
Chapter 5: Adamantane in Materials Science
The same properties that make adamantane valuable in drug design—rigidity, thermal stability, and bulkiness—are highly desirable in polymer chemistry and materials science.
Building Robust Materials
Incorporating the adamantane moiety into polymer backbones, either as a pendant group or as part of the main chain, significantly enhances their performance. The bulky cage restricts the rotational freedom and mobility of polymer chains.[5][24] This leads to:
-
Higher Glass Transition Temperature (Tg): More thermal energy is required to induce segmental motion, making the material more rigid at higher temperatures.[5][25]
-
Improved Thermal Stability: The inherent stability of the adamantane cage increases the overall decomposition temperature of the polymer.[5]
-
Enhanced Mechanical Properties: The rigid structure can increase tensile strength and stiffness.[24]
Data Focus: Comparative Thermal Properties of Polymers
The following table summarizes the dramatic effect of adamantane incorporation on the thermal properties of common polymers.
| Polymer Class | Specific Polymer | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) |
| Adamantane-Based | Poly(1-adamantyl methacrylate) | 205°C | 488°C (10% wt. loss) |
| Adamantane-Polystyrene Derivative | 232-257°C | > 340°C | |
| Adamantane-based Polyimide | 248-308°C | > 500°C | |
| Traditional | Polystyrene (Atactic) | ~90-107°C | 415-425°C |
| Poly(methyl methacrylate) (PMMA) | ~105°C | ~360°C | |
| Data compiled from references[5][25]. |
Conclusion
From a theoretical concept to a chemical curiosity found in crude oil, and finally to a readily available and versatile reagent, the history of adamantane is a testament to the progress of chemical synthesis. The breakthrough rearrangement discovered by Schleyer unlocked a world of possibilities, allowing scientists to harness its unique diamondoid structure. As a reagent, adamantane provides a robust, lipophilic, and rigid scaffold that has proven instrumental in developing life-changing medicines and high-performance materials. Its story is far from over, as researchers continue to build upon this remarkable cage structure to address new challenges in science and technology.
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Carbocation Stability: Factors, Types & Examples. (n.d.). Vedantu. Retrieved from [Link]
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A Theoretical Investigation into the Conformational Landscape of O-(Adamantan-1-yl)hydroxylamine
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the conformational preferences of O-(Adamantan-1-yl)hydroxylamine. The adamantane moiety is a cornerstone in medicinal chemistry, prized for its unique structural rigidity and lipophilicity. When coupled with the flexible hydroxylamine group, the resulting molecule's overall three-dimensional structure is dictated by the rotational dynamics around the C-O-N linkage. Understanding this conformational landscape is paramount for applications in drug design, where molecular shape governs biological activity. This document outlines a robust, first-principles computational workflow using Density Functional Theory (DFT) to identify stable conformers, calculate their relative energies, and analyze key geometric parameters. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and providing researchers with a reliable protocol for characterizing this and similar molecular systems.
Introduction
The Adamantane Scaffold: A Privileged Structure
Adamantane, the smallest diamondoid, is a highly symmetrical and rigid cage-like hydrocarbon (C₁₀H₁₆).[1][2] Its remarkable properties, including high thermal stability, chemical resistance, and pronounced lipophilicity, have established it as a "privileged scaffold" in medicinal chemistry and materials science.[3][4] Incorporating an adamantane cage into a drug candidate can enhance its pharmacokinetic profile by improving metabolic stability and membrane permeability.[3] The rigidity of the scaffold also serves to lock the orientation of appended functional groups, reducing the entropic penalty upon binding to a biological target.[5]
The Hydroxylamine Moiety: Conformational Flexibility
In contrast to the rigidity of adamantane, the hydroxylamine functional group (-ONH₂) exhibits significant conformational flexibility. Theoretical and experimental studies on hydroxylamine and its simple derivatives show the existence of distinct conformers, primarily arising from rotation about the N-O single bond.[6][7] Generally, these molecules adopt a trans (or antiperiplanar) conformation, where the lone pair on the nitrogen is opposite the O-H or O-C bond, to minimize lone-pair repulsion.[8] The energy barrier to rotation and the relative stability of cis (or synperiplanar) versus trans conformers are critical determinants of the molecule's overall shape and reactivity.[6][7]
O-(Adamantan-1-yl)hydroxylamine: A Molecule of Interest
O-(Adamantan-1-yl)hydroxylamine (PubChem CID: 20319707) merges the rigid adamantyl anchor with the functional hydroxylamine group via an ether linkage.[9] The conformational preference of this molecule is primarily determined by the rotation around the C₁-O bond and, more significantly, the O-N bond. The steric bulk of the adamantane group is expected to heavily influence the orientation of the terminal -NH₂ group. This guide provides a detailed theoretical protocol to elucidate the low-energy conformations of this molecule, offering critical insights for its potential application in areas such as molecular docking, pharmacophore modeling, and structure-activity relationship (SAR) studies.
Foundational Principles of Conformational Analysis
Conformational analysis aims to identify all stable three-dimensional arrangements of a molecule (conformers or rotamers) and to determine their relative energies. For O-(Adamantan-1-yl)hydroxylamine, the key degree of freedom is the rotation around the O-N bond, which can be described by the dihedral angle defined by a bridgehead carbon, the oxygen atom, the nitrogen atom, and the plane of the amino group.
The Method of Choice: Density Functional Theory (DFT)
To model this system with high fidelity, Density Functional Theory (DFT) is the recommended computational method. DFT offers an excellent balance between computational cost and accuracy, making it a workhorse for chemical research.[10] It has been shown to provide results in remarkable agreement with experimental data for various properties of adamantane and its derivatives.[1][11]
-
Rationale for DFT: Unlike simpler methods like molecular mechanics, DFT explicitly treats the electronic structure of the molecule, allowing it to accurately capture subtle electronic effects, such as lone pair repulsion and hyperconjugation, which are crucial in determining the conformational energetics of the hydroxylamine moiety.
Selecting the Functional and Basis Set
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic molecules, including adamantane systems.[1][3][10] It reliably predicts geometries and relative energies for a broad range of compounds.
-
Basis Set (6-31G(d,p)): A Pople-style basis set, such as 6-31G(d,p), provides a flexible framework for describing the distribution of electrons. The inclusion of polarization functions on heavy atoms ('d') and hydrogen atoms ('p') is essential for accurately modeling the non-spherical electron density in bonds and lone pairs, which is critical for describing the pyramidal nitrogen and the C-O-N linkage.
In-Silico Protocol for Conformational Analysis
This section details a step-by-step methodology for performing a comprehensive conformational analysis of O-(Adamantan-1-yl)hydroxylamine. The entire workflow is designed to be systematic and self-validating.
Step 1: Initial Structure Generation
-
Using a molecular modeling software (e.g., Avogadro, GaussView), construct the 3D structure of O-(Adamantan-1-yl)hydroxylamine.
-
Ensure correct connectivity: the oxygen atom is bonded to a bridgehead (tertiary) carbon of the adamantane cage and to the nitrogen atom.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Potential Energy Surface (PES) Scan
-
Objective: To identify all potential energy minima and transition states associated with rotation around the O-N bond.
-
Procedure:
-
Select the dihedral angle defined by the atoms C(bridgehead)-O-N-Lp, where "Lp" represents the nitrogen lone pair direction (or bisector of the H-N-H angle).
-
Perform a relaxed PES scan at a modest level of theory (e.g., B3LYP/6-31G(d)). This involves fixing the dihedral angle at set intervals (e.g., every 15°) and optimizing all other geometric parameters.
-
Plot the resulting energy as a function of the dihedral angle to visualize the conformational energy profile.
-
Step 3: Full Geometry Optimization
-
Objective: To locate the precise structure of all energy minima identified in the PES scan.
-
Procedure:
-
Select the structures corresponding to the energy minima from the PES scan curve.
-
Perform a full, unconstrained geometry optimization on each of these candidate structures.
-
Level of Theory: B3LYP/6-31G(d,p).
-
Employ tight optimization convergence criteria to ensure a true stationary point on the potential energy surface is reached.
-
Step 4: Vibrational Frequency Analysis
-
Objective: To validate the nature of the optimized stationary points and to calculate thermodynamic corrections.
-
Procedure:
-
For each optimized geometry, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
Validation: A true energy minimum must have zero imaginary frequencies.[6] The presence of one imaginary frequency indicates a transition state.
-
Thermodynamics: The output provides the Zero-Point Vibrational Energy (ZPVE), which must be added to the electronic energy for an accurate comparison of conformer stabilities.[6]
-
Step 5: Single-Point Energy Refinement (Optional but Recommended)
-
Objective: To obtain more accurate relative energies between the confirmed conformers.
-
Procedure:
-
Using the optimized geometries from Step 3, perform a single-point energy calculation with a larger, more flexible basis set (e.g., cc-pVTZ).
-
This approach, combining geometries from a cost-effective level of theory with energies from a more accurate one, provides a highly reliable energetic ordering of the conformers.
-
Computational Workflow Diagram
Caption: Computational workflow for conformational analysis.
Analysis and Interpretation of Results
Following the protocol above, one can identify and characterize the stable conformers of O-(Adamantan-1-yl)hydroxylamine. Based on studies of simpler hydroxylamines, two primary conformers are anticipated, corresponding to anti (trans-like) and syn (cis-like) orientations of the N-H bonds relative to the C-O bond.[6][7]
Predicted Stable Conformers and Energetics
The anti conformer, where the amino group is oriented away from the bulky adamantane cage, is predicted to be the global minimum. The syn conformer, where the amino group is pointed towards the cage, is expected to be higher in energy due to steric repulsion.
| Conformer | C(br)-O-N-Lp Dihedral (°) | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) |
| anti | ~180 | 0.00 | 0.00 |
| syn | ~0 | Calculated Value | Calculated Value |
| Note: This table is a template for presenting results. Actual values must be generated by executing the described computational protocol. |
The energy difference between the conformers, which is expected to be several kcal/mol, indicates a strong preference for the anti conformation at room temperature.[6]
Key Geometric Parameters
The optimized geometry will provide precise bond lengths and angles. These can be compared with experimental data for related structures to further validate the computational model.
| Parameter | Expected Value | Source/Comparison |
| C-C (adamantane) | ~1.54 Å | Typical for adamantane derivatives[12] |
| C-O Bond Length | ~1.42 Å | Similar to adamantyl ethers[12] |
| O-N Bond Length | ~1.45 Å | Consistent with hydroxylamine derivatives[6] |
| C-O-N Angle | ~107-109° | Standard for sp³ hybridized oxygen |
Conformer Visualization
Caption: Relationship between the low-energy anti and high-energy syn conformers.
Implications for Drug Discovery and Molecular Design
A definitive understanding of the conformational preference of O-(Adamantan-1-yl)hydroxylamine is not merely an academic exercise; it has profound practical implications.
-
Molecular Docking: Most docking algorithms treat ligands as flexible but perform better and faster when a low-energy starting conformation is provided. Knowing that the molecule overwhelmingly prefers the anti conformation allows researchers to use this as the input structure, leading to more accurate and reliable predictions of protein-ligand binding modes.
-
Pharmacophore Modeling: A pharmacophore model is a 3D map of essential features a drug must possess to be active. The rigid anti conformation defines the precise spatial vector of the hydrogen bond donor/acceptor features of the -NH₂ group relative to the lipophilic adamantane core. This information is critical for designing new molecules with improved binding affinity.
-
Structure-Activity Relationships (SAR): When analyzing the activity of a series of related compounds, understanding the preferred conformation helps to rationalize why certain substitutions lead to an increase or decrease in biological potency. It allows for the decoupling of steric and electronic effects from conformational effects.
Conclusion
This guide has established a comprehensive and scientifically rigorous protocol for the theoretical determination of the conformational landscape of O-(Adamantan-1-yl)hydroxylamine. By leveraging Density Functional Theory with the B3LYP functional and appropriate basis sets, researchers can confidently identify stable conformers, quantify their relative energies, and analyze their geometric properties. The anticipated result is a strong energetic preference for an anti conformation, where the terminal amino group is directed away from the sterically demanding adamantane cage. This structural insight is invaluable for professionals in drug discovery and molecular design, enabling more accurate computational modeling and informing the rational design of new chemical entities.
References
-
Gange, D. M., & Kallel, E. A. (1992). The Structure and Conformation of Hydroxylamine and its Methylated Derivatives. Journal of the Chemical Society, Chemical Communications, (11), 824-825. [Link]
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Wikipedia. (n.d.). Hydroxylamine. [Link]
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Gbadamosi, T. O., et al. (2021). Tuning the Energy Levels of Adamantane by Boron Substitution. Molecules, 26(9), 2589. [Link]
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ResearchGate. (n.d.). Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data. [Link]
-
MDPI. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8425. [Link]
-
Kuznetsov, V. V., et al. (2019). Spectral and quantum chemical analysis of ethyl 4-[3-(adamantan-1-yl)...]. Journal of Theoretical and Computational Chemistry, 18(06), 1950029. [Link]
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Peña, I., et al. (2022). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. Chemistry – A European Journal, 28(12), e202104104. [Link]
-
RSC Publishing. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link]
-
Fletcher, J. R., & Sutherland, I. O. (1970). Conformational Changes in Hydrazine and Hydroxylamine Derivatives Studied by Nuclear Magnetic Resonance Spectroscopy. Journal of the Chemical Society D: Chemical Communications, (12), 706-707. [Link]
-
ResearchGate. (n.d.). Molecular structures of hydroxylamine, transition states, and products.... [Link]
-
ResearchGate. (n.d.). Computational study of aza-adamantanes as multivalent bases. [Link]
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Krchnak, V. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7651. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20319707, O-(Adamantan-1-yl)hydroxylamine. [Link]
-
ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Russian Journal of Organic Chemistry, 54(9), 1311-1317. [Link]
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- 3. elib.bsu.by [elib.bsu.by]
- 4. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The structure and conformation of hydroxylamine and its methylated derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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O-(Adamantan-1-yl)hydroxylamine in Organic Synthesis: Mechanisms, Reactivity, and Applications
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
In advanced organic synthesis and medicinal chemistry, the precise construction of carbon-nitrogen bonds and the stabilization of reactive intermediates are paramount. O-(Adamantan-1-yl)hydroxylamine (CAS 55930-71-7)[1] has emerged as a highly specialized reagent that addresses the limitations of standard aminating agents. Characterized by the extreme steric bulk and lipophilicity of the adamantyl cage, this O-substituted hydroxylamine exhibits unique mechanistic behavior. It functions orthogonally as a robust electrophilic amination reagent, an oxidant in transition-metal catalysis, and a lipophilic pharmacophore for enzyme inhibition.
This whitepaper provides an in-depth mechanistic analysis of O-(Adamantan-1-yl)hydroxylamine, detailing the causality behind its reactivity, quantitative performance metrics, and self-validating experimental protocols for immediate laboratory application.
Structural and Electronic Causality
The utility of O-(Adamantan-1-yl)hydroxylamine is dictated by the intersection of its electronic polarization and steric geometry:
-
Kinetic Acidity and Steric Shielding: Standard O-alkylhydroxylamines (e.g., methoxyamine) possess relatively acidic N-H protons. When reacted with highly basic organometallics, they often undergo unproductive proton exchange rather than the desired C-N bond formation[2]. The bulky adamantyl group physically shields the oxygen atom and alters the solvation sphere, effectively reducing the kinetic acidity of the N-H bond. This forces the organometallic reagent to act as a nucleophile rather than a base.
-
N-O Bond Polarization: The electronegativity difference between nitrogen and oxygen polarizes the N-O bond. In O-(Adamantan-1-yl)hydroxylamine, the electron-donating nature of the adamantyl group stabilizes the developing negative charge on the oxygen during transition states, making the adamantanolate anion an excellent, non-nucleophilic leaving group during reductive cleavage[3].
Core Mechanisms of Action
Electrophilic Amination via N-O Bond Cleavage
Electrophilic amination involves the transfer of an electrophilic nitrogen source to a nucleophilic carbanion[4]. When O-(Adamantan-1-yl)hydroxylamine is reacted with Grignard or organolithium reagents, the mechanism proceeds via a direct
Because the adamantyl group suppresses competitive proton exchange, the organometallic carbon directly attacks the nitrogen LUMO. The N-O bond heterolytically cleaves, transferring the
Mechanistic pathway of electrophilic amination using O-(Adamantan-1-yl)hydroxylamine.
Nucleophilic Oximation and Pharmacophore Integration
In addition to N-O cleavage, the nitrogen lone pair retains sufficient nucleophilicity to attack electrophilic carbonyls (aldehydes, ketones, activated carboxylic acids). This forms O-adamantyl oximes or hydroxamic acids.
In drug development, incorporating an O-substituted hydroxylamine that mimics an amino acid side chain is a proven strategy for inhibiting pyridoxal-5'-phosphate (PLP)-dependent enzymes[5]. The adamantyl group provides massive hydrophobic bulk, driving the molecule into deep lipophilic pockets of enzymes like S-adenosylmethionine decarboxylase (AdoMetDC)[6]. Furthermore, the O-adamantyl group serves as a robust protecting group that is completely stable to base and nucleophiles, but can be orthogonally cleaved under strongly acidic conditions (e.g., neat TFA) to yield the free oxime and an adamantyl cation.
Synthesis of O-adamantyl oximes and subsequent acidic deprotection workflow.
Quantitative Comparative Data
To justify the selection of O-(Adamantan-1-yl)hydroxylamine over conventional reagents, the following table summarizes the thermodynamic and kinetic profiles of common aminating agents during the amination of arylmagnesium bromides.
| Aminating Reagent | Steric Bulk (A-value approx.) | Primary Leaving Group | Dominant Reaction Pathway | Typical Yield (Primary Amine) |
| O-Methylhydroxylamine | Low (~1.7) | Methoxide | Proton Exchange | 40 - 50% (Requires 3x excess) |
| O-Pivaloylhydroxylamine | Moderate | Pivalate | Amination / Over-oxidation | 60 - 75% |
| O-(Adamantan-1-yl)hydroxylamine | Extremely High (>3.0) | Adamantanolate | Direct N-Transfer | >85% (Stoichiometric) |
Data synthesis based on the steric suppression of proton exchange in highly hindered N-O systems[2].
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps to ensure high fidelity in the laboratory.
Protocol A: Electrophilic Amination of Aryl Grignard Reagents
Objective: Convert an aryl bromide to a primary aniline via N-transfer.
-
Grignard Preparation: In an oven-dried Schlenk flask under Argon, prepare the arylmagnesium bromide (1.2 mmol) in anhydrous THF (5 mL). Validation: Titrate the Grignard reagent using salicylaldehyde phenylhydrazone to confirm exact molarity.
-
Reagent Addition: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Dissolve O-(Adamantan-1-yl)hydroxylamine (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise over 10 minutes.
-
Reaction Maturation: Maintain at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours. Causality: Low temperature controls the highly exothermic reductive cleavage of the N-O bond, preventing homolytic radical pathways.
-
Quenching and Workup: Quench the reaction with saturated aqueous
(5 mL). Extract the mixture with Diethyl Ether (3 x 10 mL). -
Orthogonal Purification (Self-Validating Step): Extract the combined organic layers with 1M HCl (3 x 10 mL). The primary amine product will partition into the aqueous layer as a hydrochloride salt, while the highly lipophilic byproduct (1-adamantanol) remains in the ether layer.
-
Isolation: Basify the aqueous layer to pH 12 using 2M NaOH, extract with DCM, dry over
, and concentrate in vacuo to yield the pure primary amine.
Protocol B: Synthesis of Adamantyl-Protected Hydroxamic Acids
Objective: Synthesize a highly lipophilic enzyme inhibitor core.
-
Acid Activation: Dissolve the target carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at room temperature for 30 minutes to form the active ester. Validation: TLC (Hexane:EtOAc 1:1) should show complete consumption of the starting acid.
-
Nucleophilic Attack: Add O-(Adamantan-1-yl)hydroxylamine (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) to the mixture. Stir for 12 hours at room temperature.
-
Workup: Dilute with EtOAc (20 mL) and wash sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated
, and brine. -
Deprotection (Optional): To reveal the free hydroxamic acid, treat the purified O-adamantyl hydroxamate with neat Trifluoroacetic acid (TFA) and a cation scavenger (e.g., triisopropylsilane, 2.0 eq) for 2 hours at room temperature. The scavenger prevents the liberated adamantyl cation from alkylating the product.
References
-
PubChem. "O-(Adamantan-1-yl)hydroxylamine | C10H17NO | CID 20319707". National Institutes of Health (NIH). Available at:[Link]
-
Wikipedia Contributors. "Electrophilic amination". Wikipedia, The Free Encyclopedia. Available at: [Link]
-
National Institutes of Health (NIH). "Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents". PMC. Available at:[Link]
-
Moscow State University. "Inhibition of Enzymes of Polyamine Biosynthesis by Substrate Like O Substituted Hydroxylamines". MSU. Available at:[Link]
-
Acta Naturae. "Insights into the Functioning of the D-amino Acid Transaminase from Haliscomenobacter Hydrossis via a Structural and Spectral Analysis of its Complex with 3-Aminooxypropionic Acid". Acta Naturae. Available at: [Link]
-
National Institutes of Health (NIH). "Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds". PMC. Available at:[Link]
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- 6. protein.bio.msu.ru [protein.bio.msu.ru]
O-(Adamantan-1-yl)hydroxylamine: Technical Guide to Biological Activity & Application
This guide provides an in-depth technical analysis of O-(Adamantan-1-yl)hydroxylamine , a specialized chemical scaffold that bridges the gap between sterically demanding lipophilic carriers and reactive nitrogen pharmacophores.
CAS: 3310-73-0 | Formula: C₁₀H₁₇NO | MW: 167.25 g/mol Synonyms: 1-Adamantyloxyamine; O-(1-Adamantyl)hydroxylamine; 1-Aminooxyadamantane
Executive Summary
O-(Adamantan-1-yl)hydroxylamine is a bifunctional chemical probe and pharmacophore building block. It combines the adamantane cage —a "lipophilic bullet" known for enhancing blood-brain barrier (BBB) penetration and metabolic stability—with a hydroxylamine (-O-NH₂) moiety, a reactive handle capable of participating in oxime ligation, nitric oxide (NO) donation, and heterocycle synthesis.
While not a marketed drug itself, it serves as a critical precursor for N-alkoxyimidazole-based chemotherapeutics and as a probe in bio-orthogonal chemistry . Its unique steric profile allows it to stabilize reactive intermediates (such as nitroxyl radicals) while maintaining high membrane permeability.
Chemical Identity & Physicochemical Properties
The molecule consists of a rigid, diamondoid tricyclic hydrocarbon cage attached to an aminooxy group. This structure imparts specific properties essential for biological applications:
| Property | Value/Description | Biological Implication |
| Lipophilicity (LogP) | ~2.5 - 3.2 (Predicted) | High membrane permeability; facilitates passive diffusion across the BBB. |
| Steric Bulk | High (Diamondoid cage) | Protects the N-O bond from rapid metabolic hydrolysis; blocks access to adjacent reactive sites in enzyme pockets. |
| Reactivity | Nucleophilic Nitrogen (Alpha-effect) | Highly reactive toward carbonyls (aldehydes/ketones) to form stable oximes; used in bioconjugation. |
| pKa | ~4.0 - 5.0 (Conjugate acid) | Less basic than alkyl amines, allowing selective reactivity at physiological pH. |
Biological Activity & Mechanisms of Action
Precursor to Cytotoxic N-Alkoxyimidazoles
The most direct biological application of O-(Adamantan-1-yl)hydroxylamine is its use as a precursor for 1-(adamantyloxy)imidazole-3-oxides and imidazolium salts . Research indicates these derivatives possess significant anticancer activity.
-
Mechanism: The adamantyloxy group acts as a lipophilic anchor, facilitating the entry of the imidazole core into cells. Once intracellular, these compounds can disrupt mitochondrial function or intercalate with DNA.
-
Key Data: Derivatives synthesized from this hydroxylamine (e.g., 1,3-di(adamantyloxy)imidazolium salts) have demonstrated cytotoxicity against human cancer cell lines:
-
HL-60 (Leukemia): IC₅₀ values as low as 0.3 µM .
-
MCF-7 (Breast Cancer): IC₅₀ values in the 4.5 µM range.[1]
-
-
Significance: The adamantane moiety was found to be superior to simple alkyl chains, confirming the "lipophilic bullet" hypothesis.
Bio-orthogonal Chemistry Probe
Recent studies (e.g., J. Am. Chem. Soc. 2024) utilized O-(Adamantan-1-yl)hydroxylamine to investigate the cleavage reactions of cyclopropenones .
-
Finding: Despite the massive steric bulk of the adamantane cage, the hydroxylamine reacted rapidly with cyclopropenones.[2]
-
Application: This validates the molecule as a "caged" release system. It can be used to mask drugs or fluorophores, releasing them only upon specific chemical triggering, with the adamantane group ensuring the prodrug remains cell-permeable.
Theoretical Pharmacology (Pharmacophore Insights)
-
M2 Ion Channel Blockade: Like amantadine, the adamantane core can theoretically block the M2 proton channel of Influenza A, though the -O-NH₂ group alters the hydrogen bonding network compared to the -NH₂ of amantadine.
-
Enzyme Inhibition: The aminooxy group is a known inhibitor of Pyridoxal Phosphate (PLP)-dependent enzymes (e.g., GABA transaminase, histidine decarboxylase) by forming oximes with the PLP cofactor. O-(Adamantan-1-yl)hydroxylamine is expected to exhibit this activity, potentially modulating neurotransmitter levels.
Visualization: Synthesis & Mechanism
The following diagram illustrates the transformation of O-(Adamantan-1-yl)hydroxylamine into bioactive cytotoxic agents and its interaction with cellular targets.
Caption: Workflow showing the conversion of the adamantyl hydroxylamine precursor into cytotoxic imidazole derivatives and its mechanism of cellular entry.
Experimental Protocols
Synthesis of O-(Adamantan-1-yl)hydroxylamine
Note: This synthesis typically involves the N-hydroxyphthalimide route.
-
Reagents: 1-Bromoadamantane, N-Hydroxyphthalimide (NHPI), Triethylamine (TEA), Hydrazine hydrate.
-
Step 1 (Coupling): Dissolve 1-Bromoadamantane (10 mmol) and NHPI (10 mmol) in DMF. Add TEA (12 mmol) and heat to 80°C for 6 hours. The adamantyl carbocation is trapped by the oxygen of NHPI.
-
Step 2 (Cleavage): Treat the resulting N-(adamantyloxy)phthalimide intermediate with hydrazine hydrate in ethanol at reflux for 2 hours to cleave the phthalimide protecting group.
-
Purification: Filter the phthalhydrazide byproduct. Concentrate the filtrate and recrystallize from hexanes/ether.
-
Validation: Confirm structure via ¹H NMR (Adamantyl protons: δ ~1.6–2.2 ppm; NH₂ protons: broad singlet).
Oxime Ligation Assay (Reactivity Check)
This protocol verifies the integrity of the hydroxylamine group.
-
Setup: Dissolve 10 mg of O-(Adamantan-1-yl)hydroxylamine in 1 mL methanol.
-
Reaction: Add 1 equivalent of p-nitrobenzaldehyde.
-
Observation: Monitor by TLC. A shift in R_f indicates oxime formation.
-
Quantification: Measure UV absorbance. The formation of the oxime typically shifts the λ_max of the aldehyde.
Safety & Toxicology
-
Hazard Class: Hydroxylamines are generally mutagenic (Category 2) and potential sensitizers.
-
Explosion Risk: The N-O bond is energetically unstable. Do not heat neat material above 100°C without solvent.
-
Handling: Use a fume hood. Avoid contact with strong oxidizing agents (risk of exothermic decomposition to NO/NOx).
References
-
Mlostoń, G., et al. (2021). "Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues." Journal of Natural Products. Link
-
Jasiński, M., et al. (2019). "Synthesis and selected transformations of 2-unsubstituted 1-(adamantyloxy)imidazole 3-oxides." Beilstein Journal of Organic Chemistry. Link
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. Link
-
PubChem. "O-(Adamantan-1-yl)hydroxylamine - Compound Summary." National Library of Medicine. Link
-
Xu, Y., et al. (2024). "Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility." Journal of the American Chemical Society.[3] Link
Sources
Methodological & Application
Application Notes and Protocols for the Use of O-(Adamantan-1-yl)hydroxylamine in Drug Discovery
Introduction: The Adamantane Moiety as a Privileged Scaffold in Medicinal Chemistry
The adamantane scaffold, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has carved a unique and valuable niche in the landscape of drug discovery and medicinal chemistry.[1][2] Its journey from a chemical curiosity, first isolated from crude oil, to a key component in clinically approved drugs is a testament to its remarkable physicochemical properties.[3][4] The incorporation of an adamantyl group into a drug candidate can profoundly and often beneficially influence its biological properties.[5][6]
The value of the adamantyl group is multifaceted. Its significant lipophilicity can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, which is particularly advantageous for central nervous system (CNS) drug targets.[3][7] The steric bulk and rigidity of the adamantane cage can provide metabolic stability by shielding adjacent functional groups from enzymatic degradation, thereby increasing a drug's plasma half-life.[3][5][8] Furthermore, the three-dimensional nature of adamantane allows for a more precise and effective exploration of the target's binding pocket, moving beyond the "flatland" of traditional aromatic ring systems.[3] Clinically successful drugs such as the antiviral Amantadine, the anti-diabetic Vildagliptin, and the NMDA receptor antagonist Memantine for Alzheimer's disease all feature the adamantane scaffold, underscoring its therapeutic relevance.[2][3]
This document provides detailed application notes and protocols for the use of O-(Adamantan-1-yl)hydroxylamine , a specialized chemical tool designed to strategically introduce the adamantane moiety into drug candidates and biological probes. By leveraging the robust and chemoselective oxime ligation chemistry, researchers can efficiently couple the adamantyl group to molecules containing a carbonyl (aldehyde or ketone) functionality.
O-(Adamantan-1-yl)hydroxylamine: A Gateway to Adamantylated Compounds
O-(Adamantan-1-yl)hydroxylamine is a hydroxylamine derivative where the oxygen atom is substituted with a 1-adamantyl group. This reagent serves as a direct and efficient handle for introducing the adamantyl cage into a target molecule via the formation of a stable oxime ether linkage.
Chemical Properties of O-(Adamantan-1-yl)hydroxylamine:
| Property | Value | Source |
| Molecular Formula | C10H17NO | [9] |
| Molecular Weight | 167.25 g/mol | [9] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DCM, THF) | Inferred from structure |
The primary application of O-(Adamantan-1-yl)hydroxylamine in drug discovery is its reaction with aldehydes and ketones to form O-adamantyl oximes. This bioorthogonal reaction is highly efficient, chemoselective, and typically proceeds under mild conditions, with water as the only byproduct.[10]
Conceptual Workflow for Adamantylation in Drug Discovery
The strategic incorporation of an adamantyl group can be a key step in a hit-to-lead or lead optimization campaign. The following diagram illustrates a generalized workflow where O-(Adamantan-1-yl)hydroxylamine could be employed.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. connectsci.au [connectsci.au]
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- 5. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 8. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-(Adamantan-1-yl)hydroxylamine | C10H17NO | CID 20319707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
O-(Adamantan-1-yl)hydroxylamine as a reagent for oxime ligation
Application Notes & Protocols
Topic: O-(Adamantan-1-yl)hydroxylamine as a Reagent for Oxime Ligation Audience: Researchers, scientists, and drug development professionals.
Introduction: Leveraging the Adamantane Scaffold in Bioconjugation via Oxime Ligation
In the landscape of modern drug discovery and chemical biology, the ability to covalently link molecular components with high specificity and stability is paramount. Oxime ligation, a chemoselective reaction between an alkoxyamine and an aldehyde or ketone, has emerged as a cornerstone of "click" chemistry.[1] This bioorthogonal reaction proceeds under mild aqueous conditions, forming a highly stable oxime bond with water as the sole byproduct, making it ideal for creating complex bioconjugates.[2][3]
This guide focuses on a specialized reagent, O-(Adamantan-1-yl)hydroxylamine , which combines the reliability of oxime ligation with the unique physicochemical properties of the adamantane moiety. Adamantane, a rigid, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry, featured in several clinically approved drugs.[4][5] Its cage-like structure imparts significant lipophilicity, metabolic stability, and conformational rigidity.[4][6][7] By employing O-(Adamantan-1-yl)hydroxylamine, researchers can introduce this valuable pharmacophore into peptides, proteins, small molecules, and other biomaterials, thereby modulating properties such as cell permeability, target engagement, and overall pharmacokinetic profiles.[4][8]
These application notes provide a detailed examination of the underlying chemistry, field-proven protocols, and critical insights for successfully utilizing O-(Adamantan-1-yl)hydroxylamine in your research.
Mechanism and Key Physicochemical Rationale
The power of O-(Adamantan-1-yl)hydroxylamine lies in the fusion of two key chemical principles: the robust nature of the oxime linkage and the influential properties of the adamantyl group.
The Oxime Ligation Mechanism
The formation of an oxime is a two-step condensation reaction.[1] Understanding this mechanism is crucial for optimizing reaction conditions.
-
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient, tetrahedral carbinolamine (or hemiaminal) intermediate.[1][9]
-
Acid-Catalyzed Dehydration: The carbinolamine intermediate undergoes a rate-limiting, acid-catalyzed dehydration step, eliminating a molecule of water to form the stable C=N-O oxime bond.[9][10]
The reaction rate is highly pH-dependent. Optimal conditions for uncatalyzed reactions are typically found in a slightly acidic buffer (pH 4-5).[1][9][11] This pH range represents a critical balance: it is acidic enough to protonate the carbonyl group, increasing its electrophilicity, while leaving a sufficient population of the aminooxy group unprotonated and nucleophilic.[12]
Caption: Mechanism of oxime ligation.
The Advantage of the Adamantane Moiety
The incorporation of the bulky and highly lipophilic adamantane group offers several strategic advantages in drug development and chemical biology:
-
Enhanced Stability: The rigid hydrocarbon scaffold of adamantane can sterically shield the adjacent oxime bond and other functional groups from metabolic degradation, potentially increasing the in-vivo half-life of a conjugate.[4]
-
Modulated Pharmacokinetics (ADMET): The significant lipophilicity of the adamantyl group can enhance membrane permeability and improve passage across biological barriers like the blood-brain barrier.[4] This can be a critical factor in designing CNS-targeted therapeutics.
-
Improved Target Binding: The defined three-dimensional structure of adamantane can serve as a rigid anchor, positioning pharmacophores for optimal interaction with a biological target's active site.[4][8]
-
Superior Hydrolytic Stability: The resulting oxime ether bond is significantly more stable against hydrolysis compared to related C=N linkages like imines and hydrazones, ensuring the integrity of the conjugate under physiological conditions.[13][14] At neutral pH, the half-life of an oxime can be hundreds of times longer than that of a comparable hydrazone.[14]
Experimental Protocols and Workflow
The following protocols are designed to be robust starting points. Optimization of reactant concentrations, temperature, and reaction time may be necessary depending on the specific substrates.
General Experimental Workflow
A typical workflow for oxime ligation involves preparation of reactants, the conjugation reaction itself, monitoring, and final purification.
Caption: Generalized experimental workflow.
Protocol 1: Uncatalyzed Ligation at Optimal pH
This protocol is ideal for molecules that are stable under slightly acidic conditions, maximizing the intrinsic reaction rate without a catalyst.
Materials:
-
Aldehyde or ketone-containing molecule
-
O-(Adamantan-1-yl)hydroxylamine
-
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5
-
Organic co-solvent (e.g., DMSO or DMF), if needed for solubility
-
Analytical tools: TLC plates, LC-MS, or HPLC
Procedure:
-
Substrate Preparation: Dissolve the carbonyl-containing molecule in the pH 4.5 reaction buffer to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of an organic co-solvent can be added, but ensure the final pH remains at 4.5.
-
Reagent Addition: Add O-(Adamantan-1-yl)hydroxylamine to the reaction mixture. A slight molar excess (1.2 to 2 equivalents) is recommended to drive the reaction to completion.
-
Incubation: Stir or gently agitate the reaction mixture at room temperature (20-25°C) or 37°C.
-
Monitoring: Monitor the reaction progress every 1-4 hours. For small molecules, TLC or LC-MS can be used to observe the consumption of the limiting reagent. For biomolecules, HPLC is often preferred. Uncatalyzed reactions may take several hours to days to reach completion.[1]
-
Purification: Once the reaction is complete, purify the adamantyl-oxime conjugate using a method appropriate for the product (e.g., preparative HPLC, size-exclusion chromatography for proteins).
Protocol 2: Aniline-Catalyzed Ligation at Neutral pH
This protocol is essential for applications involving pH-sensitive biomolecules, such as proteins or live cells, where acidic conditions must be avoided. Aniline and its derivatives act as nucleophilic catalysts, forming a transient, highly reactive protonated Schiff base with the carbonyl compound, which is then rapidly attacked by the alkoxyamine.[2][9][12]
Materials:
-
Aldehyde or ketone-containing biomolecule
-
O-(Adamantan-1-yl)hydroxylamine
-
Reaction Buffer: 100 mM Phosphate Buffer (or PBS), pH 7.0-7.4
-
Catalyst Stock: 1 M Aniline solution in a compatible organic solvent (e.g., DMF). Note: p-Phenylenediamine can also be used and is often more effective.[15]
-
Analytical tools: SDS-PAGE, Mass Spectrometry, HPLC
Procedure:
-
Substrate Preparation: Dissolve the carbonyl-containing biomolecule in the pH 7.4 phosphate buffer to the desired concentration (e.g., 1-100 µM for proteins).[1]
-
Reagent Addition: Add O-(Adamantan-1-yl)hydroxylamine from a concentrated stock solution to a final concentration of 5- to 20-fold molar excess over the biomolecule.
-
Catalysis: Add the aniline catalyst from the stock solution to a final concentration of 10-100 mM.[1] The optimal concentration should balance catalytic efficiency with potential side reactions or protein denaturation.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-12 hours. Catalyzed reactions at neutral pH are significantly faster than their uncatalyzed counterparts.[15]
-
Monitoring: Track the conjugation efficiency by SDS-PAGE (observing a mass shift), mass spectrometry, or HPLC.
-
Purification: Remove excess reagents and the catalyst by purifying the bioconjugate using methods such as size-exclusion chromatography (e.g., desalting column) or affinity chromatography.[1]
Quantitative Data and Optimization Parameters
The efficiency of oxime ligation is governed by several key parameters. The table below summarizes typical ranges to guide optimization.
| Parameter | Uncatalyzed Reaction | Aniline-Catalyzed Reaction | Rationale & Key Insights |
| Optimal pH | 4.0 - 5.5[9][11] | 6.5 - 7.5[15] | Acidic pH activates the carbonyl but neutral pH is required for many biomolecules. Catalysts overcome the slow rate at neutral pH. |
| Temperature | 20 - 37 °C | 20 - 37 °C | Higher temperatures can increase reaction rates but may compromise the stability of sensitive substrates. |
| Reactant Conc. | 1 - 10 mM (small molecules) | 1 µM - 1 mM (biomolecules) | Reaction kinetics are concentration-dependent. Higher concentrations lead to faster ligation. |
| Catalyst Conc. | N/A | 10 - 100 mM[1][9] | Higher catalyst concentration increases the rate, but may not be suitable for all systems. p-Phenylenediamine can be effective at lower concentrations (2-10 mM).[11][15] |
| Typical Time | 4 - 48 hours | 1 - 12 hours | Catalysis can accelerate the reaction by over 100-fold at neutral pH compared to uncatalyzed conditions.[15] |
Conclusion
O-(Adamantan-1-yl)hydroxylamine is a powerful and specialized reagent that marries the robustness of oxime ligation with the desirable physicochemical properties of the adamantane scaffold. This combination provides researchers and drug development professionals with a reliable tool for creating stable, well-defined conjugates with potentially enhanced therapeutic or diagnostic capabilities. By understanding the underlying mechanism and carefully selecting reaction conditions based on the protocols provided, scientists can effectively leverage this reagent to advance projects in bioconjugation, drug delivery, and materials science.
References
- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).
- Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem.
- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace.
- Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC.
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC.
- Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - ACS Publications. (2013, December 9).
- Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - RSC Publishing. (2022, July 26).
- Exploring adamantine-like scaffolds for a wide range of therapeutic targets. (2015, October 30).
- Hydrolytic Stability of Hydrazones and Oximes - ResearchGate.
- Application Notes and Protocols for Oxime Bond Formation - Benchchem.
- An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners - Benchchem.
- Hydrolytic Stability of Hydrazones and Oximes - SciSpace.
- Technical Support Center: Optimizing O-Methylhydroxylamine-Based Oxime Ligation - Benchchem.
- Oxime formation from hydroxylamine and ketone. Part 2: Elimination. - Henry Rzepa's Blog. (2012, September 25).
Sources
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- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. connectsci.au [connectsci.au]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring adamantine-like scaffolds for a wide range of therapeutic targets [diposit.ub.edu]
- 8. scispace.com [scispace.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxime formation from hydroxylamine and ketone. Part 2: Elimination. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
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- 15. pubs.acs.org [pubs.acs.org]
Application Note: Rational Design and Evaluation of Adamantane Derivatives in Medicinal Chemistry
Introduction: The "Lipophilic Bullet" Paradigm
Adamantane (tricyclo[3.3.1.1^(3,7)]decane) is a highly symmetrical, rigid, polycyclic cage hydrocarbon[1]. In medicinal chemistry, the strategic incorporation of an adamantane moiety—often termed the "lipophilic bullet"—serves multiple critical purposes in drug design and optimization[2].
-
Pharmacokinetic Enhancement: The extreme lipophilicity of the adamantane cage significantly enhances membrane permeability. This is particularly valuable for central nervous system (CNS) targets, as it facilitates rapid blood-brain barrier (BBB) crossing[2].
-
Metabolic Shielding: The steric bulk of the rigid 3D hydrocarbon scaffold protects adjacent functional groups from enzymatic degradation, thereby prolonging the drug's in vivo half-life and improving stability[1].
-
Precise Spatial Anchoring: The unique tetrahedral symmetry allows for the precise positioning of pharmacophores within deep, hydrophobic enzyme or receptor pockets, maximizing target affinity[1].
Workflow of adamantane functionalization and lead optimization in drug discovery.
Neuroprotection: Memantine and the NMDA Receptor
Excitotoxicity, driven by the overactivation of N-methyl-D-aspartate (NMDA) receptors by glutamate, is a primary driver of neuronal death in neurodegenerative conditions like Alzheimer's disease[3]. Traditional high-affinity NMDA antagonists failed clinically because they completely blocked normal synaptic transmission, leading to severe neurobehavioral side effects[4].
Memantine (1-amino-3,5-dimethyladamantane) overcomes this hurdle via a pathologically-activated mechanism[3]. It acts as an uncompetitive, low-affinity, open-channel blocker[5]. The adamantane core perfectly matches the dimensions of the open receptor-associated ion channel[6]. Because it is uncompetitive, it only enters the channel when it is excessively open during prolonged pathological glutamate exposure[3]. Crucially, its relatively fast off-rate ensures that it does not accumulate during normal, millisecond-scale synaptic transmission, thereby providing neuroprotection without disrupting cognitive function[4].
Mechanism of uncompetitive NMDA receptor blockade by memantine promoting neuronal survival.
Metabolic Regulation: Vildagliptin and DPP-4 Inhibition
In Type 2 Diabetes Mellitus, maintaining the levels of incretin hormones like GLP-1 is crucial for glucose-dependent insulin secretion[7]. Dipeptidyl peptidase-4 (DPP-4) rapidly degrades GLP-1, terminating its insulinotropic effects[8]. Vildagliptin is a potent DPP-4 inhibitor that incorporates a 3-hydroxyadamantyl group[7].
Structural studies reveal that the adamantane moiety of vildagliptin fits precisely into the hydrophobic S2 subsite of the DPP-4 enzyme[8]. This steric complementarity not only increases the binding affinity but also slows the dissociation of the inhibitor-enzyme complex. By occupying this pocket, the adamantane derivative ensures robust and prolonged glycemic control by preventing the degradation of endogenous GLP-1[8].
Vildagliptin-mediated DPP-4 inhibition pathway for glycemic control.
Quantitative Data Presentation
The strategic incorporation of the adamantane scaffold has yielded several FDA-approved therapeutics[9]. The table below summarizes key adamantane derivatives, their primary targets, and the pharmacological advantage conferred by the adamantane core.
| Drug Name | Target | Indication | Pharmacological Advantage of Adamantane Core |
| Amantadine | M2 Ion Channel | Influenza A / Parkinson's | Enhances BBB penetration; sterically blocks viral pore[2]. |
| Memantine | NMDA Receptor | Alzheimer's Disease | Steric fit for open-channel block; rapid off-rate[3]. |
| Vildagliptin | DPP-4 Enzyme | Type 2 Diabetes | Anchors in hydrophobic S2 subsite; prevents degradation[8]. |
| Saxagliptin | DPP-4 Enzyme | Type 2 Diabetes | Enhances enzyme binding affinity and metabolic stability[9]. |
| Adapalene | RAR Receptors | Acne Vulgaris | Increases lipophilicity for targeted topical epidermal penetration[9]. |
Experimental Protocols
Protocol A: Patch-Clamp Electrophysiology for Uncompetitive NMDA Receptor Antagonism
Purpose: To validate the open-channel blocking mechanism and fast off-rate of novel adamantane derivatives (e.g., memantine analogs)[4]. Causality & Logic: Whole-cell patch-clamp allows precise control of the membrane potential. Because uncompetitive blockers require the channel to be open, the antagonist is applied during continuous glutamate perfusion. The holding potential is kept negative to mimic physiological resting states where the channel is susceptible to voltage-dependent block.
-
Cell Preparation: Culture primary hippocampal neurons (14–21 days in vitro) to ensure mature NMDA receptor expression.
-
Internal Solution Setup: Fill recording pipettes (3–5 MΩ) with a Cs-based internal solution to block potassium currents (e.g., 130 mM CsF, 10 mM HEPES, 10 mM EGTA, pH 7.2).
-
External Perfusion: Bathe cells in Mg²⁺-free extracellular solution (Mg²⁺ naturally blocks NMDARs) containing 1 μM glycine (co-agonist).
-
Baseline Recording: Voltage-clamp the neuron at -70 mV. Apply 100 μM glutamate for 2 seconds to establish the baseline peak and steady-state inward current.
-
Drug Application: Co-apply 100 μM glutamate + varying concentrations of the adamantane derivative (0.1 μM – 100 μM) using a rapid solution exchange system (<10 ms exchange time).
-
Washout & Kinetics Validation: Switch back to glutamate alone. Critical Step: Measure the time constant (τ) of current recovery to determine the off-rate. A fast off-rate confirms the drug will not interfere with normal synaptic transmission[3].
Protocol B: Fluorometric DPP-4 Enzyme Inhibition Assay
Purpose: To determine the IC₅₀ of adamantane-based DPP-4 inhibitors (e.g., vildagliptin analogs)[8]. Causality & Logic: Using a fluorogenic substrate (Gly-Pro-AMC) allows for real-time kinetic monitoring of enzyme activity. The bulky adamantane group targets the deep S2 subsite; pre-incubation is required because binding to this hydrophobic pocket is time-dependent and requires conformational adaptation[8].
-
Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA). Reconstitute recombinant human DPP-4 enzyme to a working concentration of 0.5 ng/μL.
-
Compound Dilution: Prepare a 10-point serial dilution of the adamantane derivative in DMSO (final assay DMSO concentration <1%).
-
Pre-incubation: In a black 96-well microplate, mix 10 μL of the diluted compound with 40 μL of the DPP-4 enzyme solution. Incubate at 37°C for 30 minutes. Reasoning: Allows the bulky adamantane core to fully equilibrate within the S2 subsite.
-
Substrate Addition: Initiate the reaction by adding 50 μL of 100 μM Gly-Pro-AMC (7-amino-4-methylcoumarin) substrate.
-
Kinetic Measurement: Immediately read the plate in a fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes at 37°C.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence vs. time curve. Plot % inhibition against log[inhibitor] to calculate the IC₅₀ using non-linear regression.
References
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews Source: acs.org URL:[Link]
-
Unlocking therapeutic potential: the role of adamantane in drug discovery Source: connectsci.au URL:[Link]
-
Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation Source: nih.gov URL:[Link]
-
Adamantane – A Lead Structure for Drugs in Clinical Practice Source: benthamdirect.com URL:[Link]
-
Memantine | C12H21N | CID 4054 - PubChem Source: nih.gov URL:[Link]
-
Memantine - StatPearls Source: nih.gov URL:[Link]
-
Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses Source: jneurosci.org URL:[Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents Source: mdpi.com URL:[Link]
-
The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond Source: nih.gov URL:[Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents | MDPI [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
Application Note: High-Efficiency Bioconjugation using O-(Adamantan-1-yl)hydroxylamine
Executive Summary
This technical guide details the protocol for utilizing O-(Adamantan-1-yl)hydroxylamine (Ada-ONH
-
Chemical Anchor: It forms a hydrolytically stable oxime linkage with carbonyl-containing biomolecules (aldehydes/ketones).[1][2]
-
Supramolecular Motif: The adamantane cage acts as a high-affinity "guest" for
-cyclodextrin ( -CD) hosts ( ), enabling reversible immobilization, drug delivery, or hydrogel assembly.[3]
This guide moves beyond basic "click" chemistry recipes, offering a kinetically optimized workflow using aniline catalysis to overcome the inherent sluggishness of oxime formation at neutral pH.[3]
Chemical Basis & Mechanism[2]
The Reagent: O-(Adamantan-1-yl)hydroxylamine
-
Functionality: The aminooxy group (
) is a super-nucleophile ( -effect) that reacts specifically with aldehydes or ketones. -
Solubility Profile: The adamantane cage is highly lipophilic. Critical Step: The reagent must be dissolved in an organic solvent (DMSO or DMF) before introduction to aqueous buffers.
Reaction Mechanism: Aniline-Catalyzed Oxime Ligation
Spontaneous reaction between aldehydes and alkoxyamines is slow (
Figure 1: Mechanism of aniline-catalyzed oxime ligation.[2] The catalyst activates the carbonyl, facilitating rapid attack by the adamantyl hydroxylamine.
Pre-Conjugation Considerations
Reagent Preparation
-
Stock Solution: Dissolve O-(Adamantan-1-yl)hydroxylamine to 50–100 mM in anhydrous DMSO. Store at -20°C with desiccant.
-
Stability: The solid is stable; however, DMSO solutions absorb water over time, degrading the reagent.[3] Use fresh stocks for critical experiments.
Target Activation (Glycoproteins)
Most proteins lack native carbonyls. We generate them on surface glycans (Sialic Acids) using mild periodate oxidation.
-
Warning: High concentrations of NaIO
(>10 mM) or long exposure (>1 hr) will oxidize sensitive amino acids (Met, Cys, Trp).[3] Strict adherence to the 1 mM / 4°C protocol is required.
Core Protocol: Glycoprotein Labeling
This protocol describes the labeling of an IgG antibody (1 mg/mL) with Ada-ONH
Materials
-
Buffer A: PBS, pH 7.4.
-
Buffer B: 100 mM Sodium Acetate, pH 4.5 (or Phosphate pH 6.0 for sensitive proteins).
-
Oxidant: Sodium meta-Periodate (NaIO
), fresh 100 mM stock in water.[3] -
Catalyst: Aniline (pure liquid) or m-Phenylenediamine (mPDA).[4]
-
Reagent: O-(Adamantan-1-yl)hydroxylamine (50 mM in DMSO).
-
Purification: Zeba Spin Desalting Columns (7K MWCO).
Step-by-Step Methodology
Phase 1: Selective Oxidation (Sialic Acids)[3]
-
Exchange Buffer: Ensure protein is in PBS (free of Tris/Glycine).
-
Oxidation: Add NaIO
to a final concentration of 1 mM . -
Incubation: Incubate at 4°C for 30 minutes in the dark.
-
Why: Low temp and low concentration restrict oxidation to sialic acid vicinal diols, preserving the protein backbone [1].[3]
-
-
Quench/Clean: Immediately pass the sample through a desalting column equilibrated with Buffer B (Acetate pH 4.5) .
-
Critical: Removal of periodate is essential to prevent oxidation of the hydroxylamine reagent in the next step.
-
Phase 2: Oxime Ligation
-
Catalyst Addition: Add Aniline to the oxidized protein solution to a final concentration of 100 mM .
-
Note: If using mPDA, 10-20 mM is sufficient due to higher potency [2].[3]
-
-
Reagent Addition: Add O-(Adamantan-1-yl)hydroxylamine (DMSO stock) to a final concentration of 1–2 mM (approx. 50-fold molar excess over protein).
-
Solubility Check: Ensure final DMSO content is <10% (v/v) to avoid protein precipitation.
-
-
Incubation: Incubate at Room Temperature for 2–4 hours or Overnight at 4°C.
-
Purification: Remove excess catalyst and adamantane reagent via extensive dialysis (20K MWCO) or successive spin columns against PBS pH 7.4.
Application: Supramolecular Assembly (Host-Guest)
Once the biomolecule is labeled with Adamantane (Guest), it can dock into
Protocol: Surface Immobilization
-
Surface Prep: Use
-CD coated surfaces (e.g., SPR chips or hydrogels).[3] -
Binding: Flow the Adamantane-labeled protein (10–50
g/mL) over the surface. -
Washing: Wash with PBS. The hydrophobic interaction is strong (
) but reversible with competitive elution. -
Elution (Reversibility): To release the protein, wash with 1–5 mM free
-Cyclodextrin or 10 mM Adamantane-carboxylate .
Figure 2: Complete workflow from native glycoprotein to supramolecular assembly.
Quality Control & Troubleshooting
Validation Methods
| Method | Expected Result | Note |
| MALDI-TOF MS | Mass shift of +179 Da per adamantyl group. | Most definitive method. |
| Fluorescence Quenching | If using fluorescent | Validates functional accessibility. |
| Competition Assay | Release of conjugate upon adding free Adamantane. | Confirms specific host-guest binding. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation | Adamantane is too hydrophobic. | Reduce reagent conc. to <1 mM; Increase DMSO to 10%; Add 0.1% Tween-20. |
| Low Conjugation Yield | pH too high (neutral) without sufficient catalyst.[3] | Lower pH to 4.5 or switch catalyst to mPDA (10 mM) which works at pH 7 [2]. |
| Protein Aggregation | Over-oxidation by Periodate. | Strictly limit NaIO |
References
-
Hermanson, G. T. (2013).[3] Bioconjugate Techniques (3rd Edition). Academic Press.[5] (Standard protocol for periodate oxidation and oxime ligation).
-
Dirksen, A., & Dawson, P. E. (2008).[3] "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology. Link (Establishes Aniline catalysis efficiency).
-
Wenz, G., et al. (2006).[3] "Cyclodextrin rotaxanes and polyrotaxanes." Chemical Reviews. Link (Review of Adamantane-Cyclodextrin host-guest constants).
-
Rashidian, M., et al. (2013).[3] "A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation."[1] Bioconjugate Chemistry. Link (Introduction of mPDA as a superior catalyst at neutral pH).[3]
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- 5. documents.thermofisher.com [documents.thermofisher.com]
O-(Adamantan-1-yl)hydroxylamine for Precision Labeling of Proteins and Peptides: An In-depth Technical Guide
This guide provides a comprehensive overview of the principles, applications, and detailed protocols for the use of O-(Adamantan-1-yl)hydroxylamine in the specific labeling of proteins and peptides. We will delve into the underlying chemistry of oxime ligation, explore the unique advantages conferred by the adamantane moiety, and provide step-by-step instructions for the successful implementation of this powerful bioconjugation technique. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile tool for their specific applications.
Introduction: The Power of Oxime Ligation and the Adamantane Advantage
Bioorthogonal chemistry has revolutionized the study of biological systems by enabling the specific chemical modification of biomolecules in their native environment. Among the arsenal of bioorthogonal reactions, oxime ligation stands out for its exceptional chemoselectivity, the stability of the resulting oxime bond, and its biocompatibility.[1] This reaction involves the formation of a stable oxime linkage through the condensation of a hydroxylamine derivative with an aldehyde or ketone.[1]
O-(Adamantan-1-yl)hydroxylamine introduces a unique and powerful dimension to this chemistry. The adamantane group, a rigid and lipophilic diamondoid hydrocarbon, offers several distinct advantages in the context of protein and peptide labeling:
-
Steric Shielding and Stability: The bulky adamantane cage can protect the newly formed oxime bond from enzymatic degradation and hydrolysis, enhancing the in vivo stability of the labeled biomolecule.[2]
-
Enhanced Pharmacokinetics: The lipophilic nature of adamantane can improve the pharmacokinetic properties of labeled peptides and proteins, potentially increasing their half-life and altering their distribution in biological systems.[2]
-
Probing Molecular Interactions: The defined size and shape of the adamantane group can be exploited as a probe to study protein-protein or protein-ligand interactions, where its bulk can influence binding events.
-
Improved Detection in Specific Assays: The unique structure of adamantane-labeled molecules can lead to improved spatial resolution and distinctive signals in certain analytical techniques, such as nanopore sensing.[3]
This guide will provide the necessary technical details to harness these advantages in your research.
The Chemistry of Oxime Ligation: A Mechanistic Overview
The formation of an oxime bond is a two-step process involving the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the stable C=N-O linkage.[4]
Reaction Mechanism: Oxime Ligation
Caption: The two-step mechanism of oxime ligation.
The reaction rate is pH-dependent, with optimal conditions typically found in a slightly acidic environment (pH 4.5-5.5).[1] This is because the reaction is catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, at very low pH, the hydroxylamine becomes protonated and thus non-nucleophilic. For applications requiring neutral pH, catalysts such as aniline or its derivatives can be employed to accelerate the reaction.[1]
Experimental Protocols
This section provides detailed protocols for the introduction of a carbonyl group into a protein or peptide and the subsequent labeling with O-(Adamantan-1-yl)hydroxylamine.
Preparation of Aldehyde- or Ketone-Containing Proteins/Peptides
Site-specific introduction of a carbonyl group is a prerequisite for targeted labeling. Several methods can be employed:
-
Genetic Encoding of Unnatural Amino Acids: The most precise method involves the incorporation of an unnatural amino acid containing a ketone or aldehyde group, such as p-acetyl-L-phenylalanine or formylglycine, at a specific site in the protein sequence using amber suppression technology.
-
Enzymatic Modification: The aldehyde tag system utilizes the formylglycine-generating enzyme (FGE) to convert a specific cysteine residue within a consensus sequence (LCxPxR) to a formylglycine residue, which contains an aldehyde group.[5]
-
Oxidative Cleavage of N-terminal Serine/Threonine: Treatment of a protein or peptide with an N-terminal serine or threonine residue with sodium periodate can oxidatively cleave the amino acid side chain to generate a glyoxylyl aldehyde.
Workflow: Introduction of a Carbonyl Handle
Caption: Methods for introducing a carbonyl group into a protein or peptide.
Protocol: Labeling of an Aldehyde-Tagged Protein with O-(Adamantan-1-yl)hydroxylamine
This protocol describes a general procedure for labeling a protein containing a reactive aldehyde or ketone group.
Materials:
-
Aldehyde- or ketone-functionalized protein/peptide (1-10 mg/mL)
-
O-(Adamantan-1-yl)hydroxylamine hydrochloride
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Aniline (optional, as a 1 M stock solution in DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde- or ketone-containing protein/peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of O-(Adamantan-1-yl)hydroxylamine hydrochloride in the Reaction Buffer. A 10-50 mM stock solution is a good starting point.
-
-
Labeling Reaction:
-
To the protein/peptide solution, add the O-(Adamantan-1-yl)hydroxylamine solution to a final concentration that is in 10- to 100-fold molar excess over the protein/peptide. The optimal ratio should be determined empirically.
-
If catalysis is required for neutral pH reactions, add the aniline stock solution to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by mass spectrometry to determine the extent of labeling. For sterically hindered hydroxylamines like the adamantane derivative, longer reaction times may be necessary.
-
-
Purification:
-
Once the reaction has reached the desired level of completion, remove the excess O-(Adamantan-1-yl)hydroxylamine and catalyst (if used) by size-exclusion chromatography (e.g., a desalting column).[6] Alternatively, dialysis or tangential flow filtration can be used for larger sample volumes.
-
-
Characterization:
-
Confirm the successful labeling of the protein/peptide by mass spectrometry.[3] The mass of the labeled product should increase by the molecular weight of the O-(Adamantan-1-yl)hydroxylamine minus the mass of a water molecule.
-
Analyze the purity of the labeled protein by SDS-PAGE. The labeled protein may show a slight shift in mobility.
-
Table 1: Typical Reaction Parameters for Oxime Ligation
| Parameter | Recommended Range | Notes |
| pH | 4.5 - 7.5 | Optimal pH is typically slightly acidic (4.5-5.5) for uncatalyzed reactions.[1] |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase the reaction rate but may affect protein stability. |
| Reactant Ratio | 10-100 fold molar excess of hydroxylamine | The optimal ratio depends on the reactivity of the carbonyl group and the hydroxylamine. |
| Catalyst | Aniline or its derivatives (10-20 mM) | Recommended for reactions at neutral pH to accelerate the rate.[1] |
| Reaction Time | 2 - 24 hours | Monitor reaction progress to determine the optimal time. |
Characterization of Adamantane-Labeled Proteins and Peptides
Thorough characterization is crucial to confirm the identity, purity, and integrity of the labeled biomolecule.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the labeled protein/peptide, confirming the covalent attachment of the adamantane moiety.[7] Tandem MS (MS/MS) can be used to identify the specific site of labeling.[8]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to assess the purity of the labeled protein and to observe any shifts in molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to purify the labeled peptide and to analyze the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, 1H and 13C NMR can provide detailed structural information about the adamantane-labeled product.[3]
Applications in Research and Drug Development
The unique properties of the adamantane label open up a wide range of applications:
-
Pharmacokinetic Studies: The lipophilic nature of adamantane can be used to modulate the pharmacokinetic profile of therapeutic peptides and proteins.[2]
-
Drug Targeting and Delivery: The adamantane group can act as a recognition motif for specific receptors or as an anchor for drug delivery systems.[2]
-
Probing Protein-Protein Interactions: The steric bulk of the adamantane label can be used to investigate the binding interfaces of protein complexes.
-
Development of Novel Diagnostics: Adamantane-labeled biomolecules can be used as probes in various diagnostic assays, including nanopore-based sequencing.[3]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH | Optimize the reaction pH, aiming for slightly acidic conditions if the protein is stable. |
| Steric hindrance from the adamantane group | Increase the reaction time and/or the molar excess of O-(Adamantan-1-yl)hydroxylamine. | |
| Inactive carbonyl group on the protein | Confirm the presence and reactivity of the aldehyde/ketone using a small molecule probe. | |
| Non-specific Labeling | Presence of other reactive carbonyls | Ensure the purity of the protein and the specificity of the carbonyl introduction method. |
| Protein Precipitation | Poor solubility of the labeled protein | The lipophilic adamantane group may decrease solubility. Perform labeling at lower protein concentrations or in the presence of mild detergents. |
Conclusion
O-(Adamantan-1-yl)hydroxylamine is a valuable tool for the site-specific labeling of proteins and peptides. The resulting adamantane-oxime conjugates benefit from the inherent stability of the oxime linkage and the unique physicochemical properties of the adamantane moiety. This guide has provided a comprehensive overview of the underlying chemistry, detailed experimental protocols, and potential applications of this versatile bioconjugation reagent. By carefully considering the principles and methodologies outlined herein, researchers can successfully employ O-(Adamantan-1-yl)hydroxylamine to advance their studies in basic research and drug development.
References
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Synthesis and analytical investigation of C-terminally modified peptide aldehydes and ketone: application to oxime ligation. J Pept Sci. 2012 Mar;18(3):147-54. [Link]
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chem Commun (Camb). 2022 Jul 26;58(61):8563-8566. [Link]
-
Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules. 2020 Jun 18;25(12):2811. [Link]
-
Narrowing Signal Distribution by Adamantane Derivatization for Amino Acid Identification Using an α-Hemolysin Nanopore. Nano Lett. 2024 Feb 14;24(6):1945-1952. [Link]
-
Site-selective incorporation and ligation of protein aldehydes. Org Biomol Chem. 2016 Jun 30;14(26):6165-6174. [Link]
-
Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. J Pept Sci. 2016 May;22(5):271-9. [Link]
-
Comparison of the solubility and rat plasma stability of oxime ethers 12, 22, and 23 with that of their corresponding 20-ketone analogues. ResearchGate. [Link]
-
Identification of by-products from an orthogonal peptide ligation by oxime bonds using mass spectrometry and tandem mass spectrometry. J Mass Spectrom. 2000 May;35(5):611-9. [Link]
-
Aldehyde tag. Wikipedia. [Link]
-
Mass spectrometry of diamantane and some adamantane derivatives. ResearchGate. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chem Rev. 2013 May 8;113(5):3516-604. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angew Chem Int Ed Engl. 2015 Oct 12;54(42):12336-66. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. Angew Chem Int Ed Engl. 2008;47(39):7523-6. [Link]
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Protein Purification. GE Healthcare. [Link]
-
Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjug Chem. 2017 Jul 19;28(7):1816-1821. [Link]
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Protein Purification. Young in Frontier. [Link]
-
Study on the stability of the oxime HI 6 in aqueous solution. Arch Toxicol. 1986 Aug;59(2):106-11. [Link]
-
Stability of N-heterocyclic oxime derivatives. Part IV. The kinetics of the sodium hydroxide-catalysed hydrolysis of phosphonylated ketoximes in water at 15, 20, 25, and 30°. R Discovery. [Link]
-
Chemical labelling strategies for mass spectrometric peptide analysis. White Rose eTheses Online. [Link]
-
A Review of Biologically Active Oxime Ethers. Molecules. 2023 Jun 28;28(13):5083. [Link]
-
Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. [Link]
-
Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer. J Am Soc Mass Spectrom. 2007 Oct;18(10):1865-76. [Link]
-
Mass Spectrometry Applications in Peptide Analysis. BioVera. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. 2017 Feb 16;22(2):299. [Link]
-
Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylboronates. ChemRxiv. [Link]
-
Synthesis and characterization of novel oxime derivatives and its application in oncology. European Journal of Biotechnology and Bioscience. 2021; 9(4): 43-50. [Link]
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Application Notes & Protocols for the Synthesis of Novel Adamantyl-Containing Bioactive Molecules
Abstract: The adamantane scaffold, a rigid, lipophilic, and perfectly three-dimensional tricyclic hydrocarbon, represents a privileged structure in modern medicinal chemistry.[1] Its unique physicochemical properties have been successfully leveraged to develop therapeutics for a range of diseases, including viral infections, neurodegenerative disorders, and diabetes.[2][3] The incorporation of an adamantyl moiety into a drug candidate can significantly enhance its pharmacokinetic and pharmacodynamic profile by increasing lipophilicity, improving metabolic stability, and providing a rigid anchor for precise interaction with biological targets.[2][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of core synthetic strategies, detailed experimental protocols, and field-proven insights for the rational design and synthesis of novel adamantyl-containing bioactive molecules.
Part 1: The Adamantane Scaffold: A Foundation for Bioactive Molecule Design
The strategic incorporation of an adamantane cage into a molecule is not merely a method to increase bulk; it is a deliberate design choice to impart specific, advantageous properties. Understanding these properties is crucial for predicting the impact on a molecule's biological activity.
The Physicochemical Advantage: Causality Behind the Choice
The adamantane group confers properties that are highly desirable in drug design, often serving to overcome common liabilities found in other scaffolds, such as planar aromatic rings.
-
Enhanced Lipophilicity and Membrane Permeability: The purely hydrocarbon nature of adamantane makes it highly lipophilic. This property is critical for improving a drug's ability to cross cellular membranes and biological barriers like the blood-brain barrier (BBB).[2][4] For instance, the inclusion of an adamantyl group can increase the calculated partition coefficient (cLogP) of a compound by approximately 3.1 log units, a significant enhancement for molecules that may otherwise be too hydrophilic to reach their target.[2]
-
Inherent Rigidity for Precise Target Engagement: Unlike flexible alkyl chains or even seemingly rigid phenyl rings (which still allow for rotation), the adamantane cage is exceptionally rigid. This allows it to act as a stable, three-dimensional scaffold, holding pharmacophoric functional groups in a precise spatial orientation. This pre-organization can lead to a significant increase in binding affinity and selectivity for the target protein, as it reduces the entropic penalty of binding.[2][5]
-
Metabolic Stability and Steric Shielding: The adamantane framework is chemically inert and resistant to metabolic degradation.[4] When positioned correctly, its bulky structure can act as a "metabolic shield," sterically hindering adjacent, more labile functional groups (e.g., esters, amides) from enzymatic cleavage. This protection can substantially increase a drug's plasma half-life and overall stability.[2]
| Property | Adamantane Scaffold | Phenyl Ring | Rationale for Use in Drug Design |
| Geometry | Tricyclic, 3D Cage | Planar, 2D | Escapes the "flatland" of drug discovery, allowing for better exploration of 3D binding pockets.[2] |
| Lipophilicity (cLogP) | ~3.3 | ~1.9 | Significantly increases lipophilicity, aiding in membrane and BBB penetration.[2] |
| Metabolic Stability | High (resistant to oxidation) | Susceptible to hydroxylation | Provides a stable core and can shield adjacent functional groups from metabolism.[4] |
| Conformational Rigidity | High | Low (rotatable) | Acts as a rigid anchor to precisely orient substituents for optimal target binding.[2] |
Established Therapeutic Success
The utility of the adamantane scaffold is validated by several drugs currently in clinical use, demonstrating its versatility across different therapeutic areas.[2][3][6]
-
Antivirals: Amantadine and Rimantadine were among the first adamantyl drugs, approved for treating Influenza A by inhibiting the viral M2 proton channel.[1][7]
-
Neuroprotection: Memantine is a cornerstone treatment for moderate-to-severe Alzheimer's disease, acting as an NMDA receptor antagonist to mitigate excitotoxicity.[1]
-
Antidiabetics: Vildagliptin and Saxagliptin are DPP-4 inhibitors used to manage type 2 diabetes, where the adamantyl group contributes to their pharmacokinetic profile.[8]
Part 2: Core Synthetic Strategies & Protocols
The synthesis of adamantane derivatives hinges on the selective functionalization of its C-H bonds. The reactivity differs significantly between the four bridgehead (tertiary) positions and the six bridge (secondary) positions, a fact that must be exploited for regioselective synthesis.
General Synthetic Workflow
The development of a novel adamantyl-containing bioactive molecule typically follows a multi-stage process, beginning with the functionalization of the core scaffold.
Protocol: Functionalization of the Bridgehead (C1) Position
The tertiary C-H bonds at the bridgehead positions are the most reactive sites on the adamantane core, making them the most convenient points for initial functionalization.[7] Bromination is a classic and highly effective method to generate a versatile synthetic handle.
Protocol 2.2.1: Synthesis of 1-Bromoadamantane
-
Principle: This reaction proceeds via a free-radical mechanism where elemental bromine selectively abstracts a tertiary hydrogen atom. The resulting stable tertiary adamantyl radical then reacts with another bromine molecule. Alternatively, under Lewis acid catalysis, a tertiary carbocation intermediate is formed. This protocol provides a key intermediate for a wide range of subsequent nucleophilic substitution reactions.[9]
-
Materials:
-
Adamantane
-
Bromine (handle with extreme care in a fume hood)
-
Anhydrous Ferric Bromide (FeBr₃) (optional, as a Lewis acid catalyst)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃) solution, saturated
-
Brine, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve adamantane (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Optional Catalyst: Add a catalytic amount of anhydrous FeBr₃ (0.05 eq).
-
In a fume hood, carefully add bromine (1.1 eq) dropwise to the stirring solution at room temperature. The solution will turn a deep red-brown.
-
Heat the reaction mixture to reflux (approx. 40°C) and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the adamantane is consumed, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium thiosulfate solution until the red-brown color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude 1-bromoadamantane can be purified by recrystallization from methanol or by sublimation to yield a white crystalline solid.
-
Protocol: Functionalization of the Bridge (C2) Position
Direct functionalization of the secondary (C2) position is challenging due to the higher reactivity of the bridgehead positions.[10] The most reliable strategy is to first introduce a carbonyl group via oxidation to form 2-adamantanone, which then serves as a versatile handle for further modifications.
Protocol 2.3.1: Synthesis of 2-Adamantanone
-
Principle: This protocol utilizes concentrated sulfuric acid to oxidize adamantane directly to 2-adamantanone. The strong acid facilitates the formation of an adamantyl cation, which is then oxidized. This method, while harsh, is an effective way to access the C2-functionalized scaffold.[10]
-
Materials:
-
Adamantane
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Crushed ice
-
Concentrated Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution
-
Toluene or Diethyl Ether for extraction
-
-
Procedure:
-
In a thick-walled round-bottom flask equipped with a powerful mechanical stirrer, add adamantane (1.0 eq) to concentrated sulfuric acid (10-15 volumes).
-
Heat the mixture with vigorous stirring to 60-85°C for 24-30 hours.[10] The reaction must be closely monitored for temperature control.
-
After the reaction is complete (monitored by GC), cool the dark mixture to room temperature.
-
In a large beaker, prepare a slurry of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with constant stirring. This is a highly exothermic step and must be done with caution in a fume hood.
-
Carefully neutralize the acidic solution to a pH of 6-7 by the slow addition of a concentrated base (e.g., NH₄OH) while cooling the mixture in an ice bath.[10]
-
Extract the product from the aqueous slurry with an organic solvent (e.g., toluene) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
The crude 2-adamantanone can be purified by column chromatography or recrystallization.
-
-
Troubleshooting Guide for 2-Adamantanone Synthesis [10]
| Symptom | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. Ensure vigorous stirring to maintain a homogenous mixture. |
| Product decomposition | Avoid excessive temperatures. Maintain the recommended reaction temperature range. | |
| Inefficient work-up | Ensure complete neutralization. Perform multiple extractions to recover all the product from the aqueous layer. | |
| High proportion of 1-substituted byproducts | Reaction conditions favor kinetic C1 attack | While difficult to avoid completely in this reaction, ensure temperature is controlled. For higher selectivity, consider alternative multi-step routes if needed. |
Part 3: Application Protocols for Bioactive Conjugate Synthesis
With functionalized adamantane scaffolds in hand, the next step is to conjugate them to other bioactive molecules. Amide bond formation is one of the most robust and widely used methods for this purpose.
Protocol 3.1: Amide Coupling of 1-Adamantanecarboxylic Acid with a Bioactive Amine
-
Principle: This protocol uses a standard peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the formation of a stable amide bond between an adamantane carboxylate and an amine-containing pharmacophore under mild conditions. HATU is highly efficient and minimizes side reactions, making it ideal for precious or complex substrates.
-
Materials:
-
1-Adamantanecarboxylic acid (or other functionalized adamantane acid)
-
Amine-containing bioactive molecule (Drug-NH₂)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1-adamantanecarboxylic acid (1.0 eq) and the bioactive amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting adamantyl-amide conjugate using flash column chromatography or preparative HPLC to obtain the final product.
-
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
-
Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]
-
Boucher, A. A., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8), CH24075. [Link]
-
Jahn, U. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 269. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]
-
Dhayalan, V. (2024). Modern Synthetic Strategy for Adamantyl Organometallic Reagents and Functionalization of Adamantyl Frameworks. Ben-Gurion University Research Portal. [Link]
-
Wikipedia. (n.d.). Adamantane. Wikipedia. [Link]
-
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. JCHR, 15(5), 3206-3214. [Link]
-
Williams, R. T., & Betson, M. S. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 18(44), 8960–8985. [Link]
-
Helal, M. H., et al. (2025). Recent advances in adamantane-linked heterocycles: synthesis and biological activity. Molecular Diversity. [Link]
-
Helal, M. H., et al. (2025). Recent advances in adamantane-linked heterocycles: synthesis and biological activity. Molecular Diversity. [Link]
-
Dhayalan, V. (2021). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. ResearchGate. [Link]
-
Spilovska, K., Zidek, M., & Novotna, A. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Current Drug Targets, 17(11), 1247–1260. [Link]
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Application Note: O-(Adamantan-1-yl)hydroxylamine in Antibody-Drug Conjugate (ADC) Development
[1]
Executive Summary
This guide details the application of O-(Adamantan-1-yl)hydroxylamine (Ad-O-NH₂) in the development of Antibody-Drug Conjugates (ADCs). Unlike linear alkyl or PEGylated hydroxylamines, the adamantyl derivative offers unique physicochemical properties driven by the bulky, lipophilic adamantane cage.
Primary Applications:
-
Steric Stabilization: The adamantyl group provides a massive steric shield proximal to the oxime bond (
), significantly enhancing resistance to hydrolytic cleavage and enzymatic degradation in plasma. -
Hydrophobic "Dummy" Payload: It serves as a non-toxic, hydrophobic model payload to optimize conjugation protocols for lipophilic drugs (e.g., PBD dimers, maytansinoids) without the safety hazards of handling live toxins.
-
Capping Agent: Used to permanently block unreacted aldehyde/ketone sites on the antibody scaffold following primary conjugation, preventing cross-linking or off-target reactivity.
Scientific Mechanism & Rationale
The Chemistry of Oxime Ligation
The reaction proceeds via the condensation of the hydroxylamine group (
The "Adamantane Effect"
Standard oxime linkages can be susceptible to slow hydrolysis or transoximations in vivo. The O-(Adamantan-1-yl) moiety introduces a specific "umbrella effect":
-
Steric Bulk: The rigid adamantane cage (approx. diameter 7 Å) blocks the approach of water molecules and hydrolytic enzymes to the imine carbon.
-
Lipophilicity: The high LogP of the adamantyl group creates a local hydrophobic microenvironment, further excluding water from the reaction center.
Reaction Pathway Diagram
Figure 1: Reaction pathway demonstrating the condensation of the adamantyl hydroxylamine with an antibody ketone, resulting in a sterically shielded oxime bond.
Experimental Protocol
Materials & Reagents
| Component | Specification | Function |
| Antibody | Engineered with pAcF or Oxidized Glycans | Scaffold containing reactive carbonyls.[1] |
| Ligand | O-(Adamantan-1-yl)hydroxylamine | Reactive linker/payload mimic. |
| Catalyst | m-Phenylenediamine (mPDA) or Aniline | Nucleophilic catalyst to accelerate rate-determining step. |
| Solvent | DMSO or DMAc | Solubilizing agent for the hydrophobic adamantyl ligand. |
| Buffer | 0.1 M Na Acetate / 0.1 M Citrate (pH 4.5) | Reaction medium favoring oxime formation. |
Step-by-Step Conjugation Workflow
Step 1: Reagent Preparation
-
Solubility Check: O-(Adamantan-1-yl)hydroxylamine is highly hydrophobic. Dissolve a stock solution at 50 mM in anhydrous DMSO .
-
Critical Note: Do not use aqueous buffers for the stock; precipitation will occur immediately.
-
Step 2: Antibody Activation (If using Glycan Oxidation)
-
Skip this step if using p-acetylphenylalanine (pAcF) mutants.
-
Buffer exchange mAb into PBS (pH 7.4).
-
Add Sodium Periodate (
) to a final concentration of 10 mM. -
Incubate for 30 mins on ice (protect from light).
-
Quench with 100 mM glycerol.
-
Desalt via Zeba Spin column into Conjugation Buffer (0.1 M Sodium Acetate, pH 4.5).
Step 3: Conjugation Reaction
-
Dilute mAb: Adjust mAb concentration to 5 mg/mL in Conjugation Buffer.
-
Add Catalyst: Add mPDA to a final concentration of 10–50 mM.
-
Why mPDA? It is less toxic than aniline and provides superior rate enhancement at lower concentrations.
-
-
Add Ligand: Slowly add the DMSO stock of O-(Adamantan-1-yl)hydroxylamine.
-
Target Excess: 20–50 molar equivalents relative to mAb.
-
Final Organic Solvent: Maintain DMSO < 10% (v/v) to prevent mAb precipitation.
-
-
Incubation: Agitate gently at 25°C for 16–24 hours.
Step 4: Purification
-
Removal of Excess Ligand: The hydrophobic ligand sticks to plastic. Use a PD-10 desalting column or TFF (Tangential Flow Filtration) equilibrated with formulation buffer (e.g., 20 mM Histidine, pH 6.0).
-
Polishing (Optional): If free ligand persists (detectable by LC-MS), perform a clean-up using a Hydrophobic Interaction Chromatography (HIC) trap column.
Analytical Characterization
Because the Adamantyl group is hydrophobic, it serves as an excellent reporter for conjugation efficiency using HIC-HPLC.
HIC-HPLC Protocol
-
Column: TSKgel Butyl-NPR (2.5 µm, 4.6 mm ID x 3.5 cm).[2]
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.
-
Gradient: 0% B to 100% B over 15 minutes.
-
Expected Result:
-
Unconjugated mAb elutes early (low hydrophobicity).
-
Ad-mAb (DAR 1, 2, etc.) elutes significantly later due to the adamantane group.
-
Mass Spectrometry (LC-MS)
-
Deglycosylation: Treat with PNGase F prior to analysis to simplify spectra.
-
Mass Shift: Calculate the expected mass addition.
-
Formula:
(Adamantyl hydroxylamine) - (loss of water) + . -
Delta Mass: +149.23 Da per conjugation site.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Precipitation during reaction | Ligand hydrophobicity too high. | Increase DMSO to 15% (if mAb tolerates) or add 0.5% Tween-80. |
| Low Conjugation Yield (<50%) | Insufficient catalyst or steric hindrance. | Increase mPDA to 100 mM; Increase temperature to 37°C (monitor aggregation). |
| High Aggregation (SEC) | Hydrophobic interaction of Adamantyl groups. | Formulate in buffer with 5% Trehalose or Arginine to suppress aggregation. |
Process Workflow Diagram
Figure 2: Operational workflow for the conjugation and analysis of O-(Adamantan-1-yl)hydroxylamine ADCs.
References
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link
-
Agarwal, P., & Bertozzi, C. R. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(2), 176–192. Link
-
Rabuka, D., et al. (2012). Site-specific chemical protein conjugation using genetically encoded aldehyde tags. Nature Protocols, 7, 1052–1067. Link
-
Wanka, R., et al. (2016). Synthesis of N-(adamantan-1-yl) derivatives and their application in supramolecular chemistry. Royal Society of Chemistry Advances. (Contextual grounding for Adamantane synthesis). Link
-
Beck, A., et al. (2017). Strategies and challenges for the next generation of antibody–drug conjugates. Nature Reviews Drug Discovery, 16, 315–337. Link
experimental procedure for O-(Adamantan-1-yl)hydroxylamine reactions
Abstract
This technical guide details the synthesis, handling, and application of O-(Adamantan-1-yl)hydroxylamine (Ad-O-NH₂) . Unlike common hydroxylamine derivatives, the bulky, lipophilic adamantane cage confers unique physicochemical properties, making this reagent a critical tool for synthesizing metabolically stable oxime ethers and introducing the adamantyl pharmacophore into drug candidates. This document provides a self-validating protocol for its preparation from 1-bromoadamantane via an N-hydroxyphthalimide (NHPI) intermediate, followed by its primary application in carbonyl ligation.
Introduction & Mechanistic Rationale
O-(Adamantan-1-yl)hydroxylamine is a specialized "oxy-amine" building block. Its structure consists of an amino group (
Why use this reagent?
-
Pharmacophore Installation: The adamantyl group improves lipophilicity (
) and membrane permeability, often blocking ion channels (e.g., M2 proton channel in influenza, NMDA receptors). -
Metabolic Stability: The
-alkyl oxime ether linkage ( ) formed by this reagent is significantly more resistant to hydrolysis and enzymatic cleavage than simple imines ( ) or esters. -
Steric Shielding: The bulky adamantane cage protects the adjacent nitrogen-oxygen bond from oxidative degradation.
Chemical Challenge:
Direct
Synthesis of O-(Adamantan-1-yl)hydroxylamine Hydrochloride
This protocol utilizes a silver-promoted coupling to ensure high conversion of the tertiary halide, followed by hydrazinolysis.
Step 1: Preparation of N-(1-Adamantyloxy)phthalimide
Mechanism: Silver carbonate acts as a halogen scavenger, promoting the ionization of 1-bromoadamantane to the adamantyl cation, which is intercepted by the N-hydroxyphthalimide anion.
Reagents:
-
1-Bromoadamantane (2.15 g, 10.0 mmol)
-
N-Hydroxyphthalimide (NHPI) (1.80 g, 11.0 mmol)
-
Silver Carbonate (
) (1.65 g, 6.0 mmol) [Note: Protect from light] -
Solvent: Anhydrous Benzene or Toluene (50 mL) [Toluene preferred for safety]
-
Catalyst: Pyridine (drops, optional)
Protocol:
-
Setup: In a 100 mL amber round-bottom flask (to protect silver salts), dissolve 1-bromoadamantane and NHPI in anhydrous Toluene.
-
Addition: Add
in one portion. The suspension will darken. -
Reaction: Heat the mixture to reflux (
) with vigorous stirring for 4–6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting bromide ( ) should disappear, and a new UV-active spot ( ) should appear. -
Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove silver salts and AgBr. Wash the pad with toluene.
-
Isolation: Evaporate the filtrate under reduced pressure. Recrystallize the resulting solid from Ethanol/Hexane to yield N-(1-adamantyloxy)phthalimide as white crystals.
-
Yield Expectation: 70–85%
-
Melting Point: 148–150°C
-
Step 2: Deprotection to O-(Adamantan-1-yl)hydroxylamine HCl
Mechanism: Hydrazine attacks the carbonyls of the phthalimide group, releasing the free oxy-amine via a transamidation reaction (Ing-Manske procedure).
Reagents:
-
N-(1-Adamantyloxy)phthalimide (from Step 1)
-
Hydrazine monohydrate (3.0 equiv)
-
Solvent: Ethanol (DCM can be used as a co-solvent if solubility is poor)
-
HCl source: 4M HCl in Dioxane or concentrated aqueous HCl
Protocol:
-
Cleavage: Dissolve the phthalimide intermediate in Ethanol (10 mL/g). Add Hydrazine monohydrate dropwise.
-
Stirring: Stir at room temperature for 1–2 hours. A voluminous white precipitate (phthalhydrazide) will form.
-
Filtration: Filter off the phthalhydrazide byproduct. Wash the solid with a small amount of cold ethanol.
-
Salt Formation: Cool the filtrate to
. Acidify carefully with HCl (gas, dioxane solution, or conc. aq.) to pH ~2. -
Precipitation: Dilute with Diethyl Ether to precipitate the hydrochloride salt.
-
Purification: Filter the white solid, wash with ether, and dry under vacuum.
-
Product: O-(Adamantan-1-yl)hydroxylamine Hydrochloride
-
Yield: >90% for this step.[1]
-
Application Protocol: O-Adamantyl Oxime Ligation
This is the primary application for drug discovery, converting ketones/aldehydes into stable adamantyl oxime ethers.
Reagents:
-
Ketone/Aldehyde substrate (1.0 equiv)
-
O-(Adamantan-1-yl)hydroxylamine HCl (1.2 equiv)
-
Base: Pyridine (1.5 equiv) or Sodium Acetate (1.5 equiv)
-
Solvent: Ethanol or Methanol[2]
Protocol:
-
Dissolution: Dissolve the ketone substrate in Ethanol.
-
Addition: Add the amine hydrochloride and the base.
-
Reaction: Stir at room temperature (for aldehydes) or reflux (for sterically hindered ketones) for 2–12 hours.
-
Checkpoint: Monitor by TLC.[1] Oxime ethers are usually less polar than the starting amine but more polar than the ketone.
-
-
Workup: Evaporate solvent. Partition residue between Water and Ethyl Acetate. Wash organic layer with 1M HCl (to remove unreacted hydroxylamine and pyridine), then Brine.
-
Drying: Dry over
and concentrate.
Visualization of Workflows
Figure 1: Synthesis & Application Pathway
Caption: Stepwise synthesis of the reagent via Silver-assisted coupling, followed by its application in oxime ligation.
Figure 2: Mechanistic Logic of Silver-Assisted Coupling
Caption: The silver ion abstracts the halide, forcing the formation of the tertiary carbocation for trapping.
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| Appearance | White crystalline solid (HCl salt) | If yellow/brown, recrystallize from EtOH/Et₂O. |
| Solubility | Soluble in Water, MeOH, DMSO. | Free base is soluble in DCM; Salt is not. |
| Reaction Time (Step 1) | 4–6 hours reflux | If conversion is low, add catalytic iodine or use AgClO₄ (Caution: Explosive). |
| Stability | Hygroscopic salt. Store desiccated. | Decomposes slowly if exposed to moisture/heat. |
| NMR (¹H, DMSO-d₆) | Absence of aromatic protons confirms deprotection. |
References
-
Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via silver-assisted alkylation of N-hydroxyphthalimide. Synthesis, 1976(10), 682–684.
-
Ishii, Y., et al. (1995). N-Hydroxyphthalimide (NHPI) as a key catalyst for aerobic oxidation. Journal of Organic Chemistry, 60(13), 3934–3935.
-
Khusnutdinov, R. I., et al. (2015). Synthesis of adamantane derivatives and their biological activity. Russian Journal of Organic Chemistry, 51(1), 22–25.[3]
-
BenchChem. (2025). Application Notes for Carbonyl Derivatization using O-substituted Hydroxylamines.
-
PubChem. (2025). O-(Adamantan-1-yl)hydroxylamine Compound Summary.
Sources
Application Notes and Protocols for Surface Modification of Materials Using O-(Adamantan-1-yl)hydroxylamine
Introduction: Leveraging the Unique Properties of Adamantane for Advanced Surface Engineering
In the landscape of materials science and drug development, the ability to precisely control the surface properties of materials is paramount. The surface of a material dictates its interaction with the surrounding environment, influencing everything from biocompatibility and cellular adhesion to catalytic activity and sensor sensitivity. Adamantane, a rigid, cage-like hydrocarbon, has emerged as a powerful building block in the design of functional surfaces due to its unique combination of properties. Its exceptional lipophilicity, steric bulk, and metabolic stability make it an ideal anchor for creating robust and well-defined molecular layers on a variety of substrates.[1][2]
This guide focuses on the application of a specific adamantane derivative, O-(Adamantan-1-yl)hydroxylamine , for the covalent modification of material surfaces. The introduction of the hydroxylamine moiety provides a versatile chemical handle for immobilization through the formation of a stable oxime bond with surface-bound aldehydes or ketones.[3][4][5] This approach offers a "click-like" chemoselectivity, proceeding under mild, often aqueous conditions, making it suitable for a wide range of materials, including those that are sensitive to harsh reaction conditions.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and protocols for utilizing O-(Adamantan-1-yl)hydroxylamine to create functionalized surfaces with tailored properties. We will delve into the synthesis of this key molecule, methods for preparing carbonyl-functionalized surfaces, detailed protocols for the immobilization reaction, and a suite of analytical techniques for the thorough characterization of the modified materials.
Core Principle: Oxime Ligation for Covalent Surface Functionalization
The central strategy detailed in this guide is the covalent immobilization of the adamantane cage onto a material surface via a stable oxime linkage. This is a two-step process:
-
Surface Preparation: The substrate of interest is first functionalized to present aldehyde or ketone groups on its surface.
-
Oxime Ligation: The carbonyl-functionalized surface is then reacted with O-(Adamantan-1-yl)hydroxylamine, leading to the formation of a covalent oxime bond and the tethering of the adamantyl group to the surface.
This method provides a robust and versatile platform for creating adamantane-functionalized surfaces with applications in areas such as:
-
Drug Delivery: Creating surfaces that can non-covalently bind drug molecules through host-guest interactions with cyclodextrins.[6]
-
Biomaterials: Modifying implant surfaces to control protein adsorption and cellular interactions.
-
Biosensors: Immobilizing adamantane as a recognition element for specific analytes.
-
Nanotechnology: Functionalizing nanoparticles for targeted delivery and imaging.
Synthesis of O-(Adamantan-1-yl)hydroxylamine
While not commercially available in large quantities, O-(Adamantan-1-yl)hydroxylamine can be synthesized in the laboratory. A potential synthetic route, adapted from established procedures for similar hydroxylamine derivatives, is outlined below.[7]
Reaction Scheme:
A proposed synthetic route for O-(Adamantan-1-yl)hydroxylamine.
Protocol:
-
Step 1: Synthesis of 1-Bromoadamantane: Adamantan-1-ol is reacted with hydrobromic acid to yield 1-bromoadamantane. This is a well-established procedure.
-
Step 2: Synthesis of N-(Adamantan-1-yloxy)phthalimide: 1-Bromoadamantane is reacted with N-hydroxyphthalimide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
-
Step 3: Synthesis of O-(Adamantan-1-yl)hydroxylamine: The intermediate, N-(Adamantan-1-yloxy)phthalimide, is then treated with hydrazine hydrate in ethanol to cleave the phthalimide group and yield the final product, O-(Adamantan-1-yl)hydroxylamine.
Purification and Characterization: The final product should be purified by column chromatography and its identity and purity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 1: Preparation of Carbonyl-Functionalized Surfaces
The successful immobilization of O-(Adamantan-1-yl)hydroxylamine is contingent on the presence of aldehyde or ketone groups on the substrate surface. The choice of method for introducing these carbonyl functionalities will depend on the nature of the material.
Protocol 1.1: Functionalization of Silicon Wafers with Aldehyde Groups
Silicon wafers with a native oxide layer provide a versatile platform for surface modification due to the presence of surface silanol (Si-OH) groups.
Workflow:
Workflow for creating aldehyde-functionalized silicon surfaces.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) or an oxygen plasma cleaner
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Glutaraldehyde solution (25% in water)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Cleaning and Hydroxylation:
-
Immerse silicon wafers in Piranha solution for 30 minutes at 80°C. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Alternatively, treat the wafers with oxygen plasma for 5 minutes.[8]
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Vapor Phase Deposition (recommended for monolayer formation): Place the cleaned wafers and a small vial containing APTES in a vacuum desiccator. Evacuate the desiccator and leave for 2-4 hours at room temperature.
-
Solution Phase Deposition: Immerse the wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.
-
After silanization, rinse the wafers with toluene, followed by ethanol, and finally deionized water. Dry under nitrogen.
-
-
Introduction of Aldehyde Groups:
-
Immerse the APTES-functionalized wafers in a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4) for 2 hours at room temperature.
-
Rinse the wafers extensively with PBS and then with deionized water to remove any unbound glutaraldehyde.
-
Dry the aldehyde-functionalized wafers under a stream of nitrogen. The surface is now ready for reaction with O-(Adamantan-1-yl)hydroxylamine.
-
Protocol 1.2: Functionalization of Gold Surfaces with Aldehyde Groups
Gold surfaces can be readily functionalized using self-assembled monolayers (SAMs) of alkanethiols.
Workflow:
Workflow for creating aldehyde-functionalized gold surfaces.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
11-Mercapto-1-undecanol (MUD)
-
Absolute ethanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
Procedure:
-
Cleaning of Gold Surface: Clean the gold substrates by immersing them in Piranha solution for 1 minute, followed by thorough rinsing with deionized water and ethanol, and drying under nitrogen. Alternatively, use an argon plasma cleaner.
-
Formation of Hydroxyl-Terminated SAM:
-
Immerse the clean gold substrates in a 1 mM solution of MUD in absolute ethanol for 18-24 hours at room temperature.
-
Rinse the substrates with ethanol and dry under nitrogen.
-
-
Oxidation to Aldehyde:
-
Prepare a solution of DMP (1.5 equivalents relative to the estimated surface hydroxyl groups) in DCM.
-
Immerse the MUD-functionalized substrates in the DMP solution for 2-4 hours at room temperature under an inert atmosphere.
-
Rinse the substrates thoroughly with DCM and dry under nitrogen. The surface now presents aldehyde functionalities.
-
Protocol 1.3: Functionalization of Poly(ether ether ketone) (PEEK) with Ketone Groups
The ketone groups inherent in the PEEK polymer backbone can be made accessible for reaction through surface treatment.[9][10]
Procedure:
-
Surface Activation: The surface of PEEK can be activated by a controlled sulfonation process using concentrated sulfuric acid. This process partially removes the surface layer and exposes the ketone functionalities. The reaction time and acid concentration need to be carefully optimized to avoid excessive etching.
-
Neutralization and Rinsing: Following sulfonation, the PEEK material must be thoroughly rinsed with deionized water until the rinse water is neutral to neutralize and remove any residual acid.
PART 2: Immobilization of O-(Adamantan-1-yl)hydroxylamine via Oxime Ligation
With the carbonyl-functionalized surfaces prepared, the next step is the covalent attachment of the adamantane moiety.
Reaction Scheme:
General scheme for oxime ligation on a carbonyl-functionalized surface.
Protocol 2.1: Oxime Ligation on Aldehyde-Functionalized Surfaces
Materials:
-
Aldehyde-functionalized substrate (from Part 1)
-
O-(Adamantan-1-yl)hydroxylamine
-
Aniline
-
Acetate buffer (0.1 M, pH 4.5)
-
Ethanol
Procedure:
-
Prepare Reaction Solution: Dissolve O-(Adamantan-1-yl)hydroxylamine in a mixture of acetate buffer (pH 4.5) and a co-solvent like ethanol to a final concentration of 1-10 mM. Add aniline to a final concentration of 10-100 mM. Aniline acts as a catalyst for oxime formation.
-
Immobilization Reaction: Immerse the aldehyde-functionalized substrates in the reaction solution. Incubate for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by surface characterization techniques.
-
Washing: After the reaction, remove the substrates and wash them thoroughly with the buffer/ethanol mixture, followed by deionized water, and finally ethanol to remove any non-covalently bound material.
-
Drying: Dry the adamantane-modified substrates under a gentle stream of nitrogen.
PART 3: Characterization of Adamantane-Modified Surfaces
A multi-technique approach is essential to confirm the successful surface modification and to characterize the properties of the newly formed adamantane layer.
| Technique | Purpose | Expected Outcome for Successful Modification |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Appearance of a nitrogen (N 1s) peak from the oxime linkage. The high-resolution carbon (C 1s) spectrum will show an increase in the C-C/C-H component corresponding to the adamantane cage.[11][12][13] |
| Contact Angle Goniometry | To assess changes in surface wettability. | A significant increase in the water contact angle, indicating a more hydrophobic surface due to the presence of the lipophilic adamantane groups.[14][15][16][17][18] |
| Atomic Force Microscopy (AFM) | To visualize the surface topography and roughness. | Changes in surface morphology and roughness compared to the unmodified surface. For SAMs, AFM can reveal the formation of a uniform monolayer.[1][2][6][19][20] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups. | Disappearance of the aldehyde C=O stretch (around 1720-1740 cm⁻¹) and appearance of the C=N stretch of the oxime (around 1620-1690 cm⁻¹). Characteristic C-H stretching vibrations of the adamantane cage will also be present.[21] |
Protocol 3.1: Characterization by X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Mount the unmodified, carbonyl-functionalized, and adamantane-modified substrates on the XPS sample holder.
-
Data Acquisition: Acquire survey scans to identify the elements present on the surface. Obtain high-resolution spectra for C 1s, O 1s, N 1s, and Si 2p (for silicon substrates) or Au 4f (for gold substrates).
-
Data Analysis: Analyze the elemental composition from the survey spectra. Deconvolute the high-resolution spectra to identify the different chemical states of the elements.
Protocol 3.2: Characterization by Contact Angle Goniometry
-
Instrument Setup: Calibrate the contact angle goniometer.
-
Measurement: Place a small droplet (e.g., 5 µL) of deionized water on the surface of the unmodified and modified substrates.
-
Data Acquisition: Capture an image of the droplet and use the software to measure the static contact angle. Perform measurements at multiple locations on each sample to ensure reproducibility.
Protocol 3.3: Characterization by Atomic Force Microscopy (AFM)
-
Sample Preparation: Mount the substrates on an AFM stub.
-
Imaging: Use a suitable AFM tip (e.g., silicon nitride) and imaging mode (e.g., tapping mode) to acquire topographic images of the surfaces at different scan sizes.
-
Data Analysis: Analyze the images to determine the surface roughness (e.g., root mean square roughness) and to visualize the morphology of the molecular layer.
Safety Considerations
-
Hydroxylamine Derivatives: These compounds can be skin and eye irritants, and may be harmful if swallowed or inhaled. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piranha Solution: This is an extremely dangerous and reactive mixture. It must be handled with extreme caution in a chemical fume hood with a blast shield. Always add the hydrogen peroxide to the sulfuric acid slowly. Do not store Piranha solution in a sealed container.
-
Solvents and Reagents: Handle all other chemicals according to their respective Safety Data Sheets (SDS).
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the surface modification of materials using O-(Adamantan-1-yl)hydroxylamine. By leveraging the principles of oxime ligation, researchers can create robust and well-defined adamantane-functionalized surfaces. The detailed characterization techniques are crucial for validating the success of the modification and for understanding the properties of the resulting materials. This methodology opens up new avenues for the development of advanced materials for a wide range of applications in drug delivery, biomaterials science, and beyond.
References
- Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Langmuir.
- Use of Self-Assembled Monolayers as Substrates for Atomic Force Imaging of Hydroxyapatite Crystals from Mammalian Skeletal Tissues. Langmuir.
- High resolution atomic force microscopy imaging of molecular self assembly in liquids using thermal drift corrected cantilevers. AIP Publishing.
- Surface functionalization of poly(ether ether ketone) by wet-chemical modification with carboxylic acids and diamine. Taylor & Francis Online.
- Surface functionalization of poly(ether ether ketone) by wet-chemical modification with carboxylic acids and diamine. Taylor & Francis Online.
- Chemical Mapping of Supramolecular Self-Assembled Monolayers via Atomic Force Microscopy-Based Infrared with a Nanometer-Scale L
- An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners. Benchchem.
- Hydroxylamine hydrochloride. Apollo Scientific.
- KeyLink Contact Angle Goniometer for Precise Surface Testing. KeyLink.
- Chemical Mapping of Self Assembled Monolayers Using PiFM. AZoM.
- HYDROXYLAMINE HYDROCHLORIDE. Sdfine.
- Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Brighton Science.
- Contact Angle Goniometry. MILL Wiki.
- Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. DC Fine Chemicals.
- Material Safety D
- Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. SAChE.
- Nanoparticle Surface Functionalization-Aldehyde Modific
- Surface functionalization of poly(ether ether ketone) by wet-chemical modification with carboxylic acids and diamine | Request PDF.
- Enzymatic elaboration of oxime-linked glycoconjug
- Oxime Ligation on the Surface of Mesoporous Silica Nanoparticles.
- Functionalization of Nanodiamond Surfaces with Metal β-Diketonato Complexes with Possible Application in Cancer Tre
- Contact Angle Goniometer Applic
- Photoelectron spectra of functionalized adamantanes. RSC Publishing.
- Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionaliz
- The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
- Functionalization of Si 3 N 4 with an aldehyde inhibitor for area selective deposition of HfO 2 and SiO 2.
- Contact Angle Measurement: The Definitive Guide (2026). Droplet Lab.
- XPS Clicks: Characterization of Surfaces Modified with Click Chemistry. Thermo Fisher Scientific.
- Synthesis of silicon-containing monomers with aldehyde groups.
- Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine).
- Organic Syntheses Procedure. Organic Syntheses.
- Chemical Modification of Silicon Surfaces for the Application in Soft Lithography. Forschungszentrum Jülich.
- Application Notes and Protocols for the Characterization of Adamantane-Containing Polymers. Benchchem.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
- Silicon compounds in carbon-11 radiochemistry: present use and future perspectives. Royal Society of Chemistry.
- Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionaliz
- XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. MDPI.
- Supporting Inform
- O-(Adamantan-1-yl)hydroxylamine. PubChem.
- Temporary Silicon Connection Strategies in Intramolecular Allylation of Aldehydes with Allylsilanes. The Journal of Organic Chemistry.
Sources
- 1. jinzhanggroup.pku.edu.cn [jinzhanggroup.pku.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. rsc.org [rsc.org]
- 8. juser.fz-juelich.de [juser.fz-juelich.de]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. XPS Clicks: Characterization of Surfaces Modified with Click Chemistry [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. keylinktech.com [keylinktech.com]
- 15. brighton-science.com [brighton-science.com]
- 16. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 17. ossila.com [ossila.com]
- 18. dropletlab.com [dropletlab.com]
- 19. Chemical Mapping of Supramolecular Self-Assembled Monolayers via Atomic Force Microscopy-Based Infrared with a Nanometer-Scale Lateral Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. azom.com [azom.com]
- 21. benchchem.com [benchchem.com]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 23. dcfinechemicals.com [dcfinechemicals.com]
- 24. chemicalbull.com [chemicalbull.com]
- 25. Lessons [ncsp.tamu.edu]
Troubleshooting & Optimization
Technical Support Center: O-(Adamantan-1-yl)hydroxylamine Optimization
Executive Summary & Compound Profile
Target Compound: O-(Adamantan-1-yl)hydroxylamine
CAS: 55930-71-7
Structure: An adamantane cage connected via the bridgehead carbon (C1) to an oxygen atom, which is bound to a primary amine (
Core Challenge: The synthesis relies on the formation of a tertiary carbocation at the adamantyl bridgehead. While the adamantyl cation is relatively stable, steric bulk hinders nucleophilic attack, leading to competition between substitution (
Standard Operating Procedure (SOP)
This protocol utilizes the N-Hydroxyphthalimide (NHPI) Route .[1] This is the most robust method for introducing oxygen functionality to the adamantane cage, avoiding the harsh conditions of direct amination.
Phase A: Coupling (O-Alkylation)
Reaction: 1-Bromoadamantane + N-Hydroxyphthalimide
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF (Anhydrous) or NMP | High dielectric constant promotes ionization of the C-Br bond (essential for |
| Base | Triethylamine (TEA) (1.5 eq) | Neutralizes HBr byproduct. Stronger inorganic bases ( |
| Stoichiometry | 1.0 eq Bromide : 1.2 eq NHPI | Slight excess of NHPI ensures consumption of the valuable adamantyl precursor. |
| Temperature | 60–80 °C | Sufficient thermal energy to drive carbocation formation without causing rapid decomposition. |
| Time | 4–12 Hours | Monitor via TLC (Intermediate is UV active). |
Step-by-Step:
-
Dissolve 1-Bromoadamantane (1.0 eq) and N-Hydroxyphthalimide (1.2 eq) in dry DMF (5 mL/mmol).
-
Add Triethylamine (1.5 eq) dropwise.
-
Heat to 70 °C under an inert atmosphere (
or Ar). -
Workup: Pour into ice-water (10x volume). The phthalimide intermediate is hydrophobic and will precipitate. Filter and wash with water. Recrystallize from Ethanol if purity is <95%.
Phase B: Deprotection (Hydrazinolysis)
Reaction: Phthalimide Intermediate + Hydrazine
| Parameter | Recommended Condition | Rationale |
| Reagent | Hydrazine Hydrate (3–5 eq) | Standard Ing-Manske reagent. Excess ensures complete cleavage. |
| Solvent | Ethanol / DCM (9:1) | Ethanol dissolves the hydrazine; DCM helps solubilize the bulky adamantyl intermediate. |
| Temperature | Reflux (78 °C) | Required to break the imide ring. |
| Quench | Acidic Workup (HCl) | Converts the volatile/oxidizable amine into a stable salt. |
Step-by-Step:
-
Suspend the intermediate from Phase A in Ethanol.
-
Add Hydrazine Hydrate (3.0 eq).
-
Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.
-
Workup: Cool to RT. Filter off the solid phthalhydrazide.
-
Concentrate the filtrate. Dissolve residue in
or DCM. -
Salt Formation: Bubble dry HCl gas or add 4M HCl in Dioxane. The O-(Adamantan-1-yl)hydroxylamine hydrochloride will precipitate as a white crystalline solid.
Critical Parameter Optimization (The "Why")
The Dilemma
The reaction of 1-bromoadamantane is strictly
-
Why DMF? In non-polar solvents (Toluene, Hexane), the ionization
is disfavored. You need a polar aprotic solvent to stabilize the transition state. -
Why not
? The adamantane cage blocks backside attack. Nucleophiles like NHPI must wait for the carbocation to form. Increasing nucleophile concentration does not increase the rate, only the selectivity (vs. water).
Stability Management
-
Free Base vs. Salt: The free base (
) is an oil or low-melting solid that oxidizes in air to form oximes or nitroso compounds. -
Recommendation: Always isolate and store as the Hydrochloride (HCl) or Tosylate (TsOH) salt. These are shelf-stable at room temperature if kept dry.
Troubleshooting Guide (FAQs)
Q1: My reaction mixture turned dark black during the coupling step.
-
Diagnosis: Decomposition of N-Hydroxyphthalimide (NHPI).[1][2]
-
Cause: Reaction temperature >90 °C or presence of strong oxidizers.
-
Fix: Keep temperature strictly between 60–75 °C. Ensure the atmosphere is inert (
). If the product is still recoverable, pass through a short silica plug to remove tar.
Q2: The intermediate isn't precipitating when poured into water.
-
Diagnosis: "Oiling out" due to residual DMF or impurities.
-
Cause: The concentration of DMF is too high, or the water wasn't cold enough.
-
Fix: Extract the aqueous/DMF mixture with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove DMF. Dry and evaporate. Recrystallize the residue from hot Ethanol.
Q3: Low yield after hydrazine deprotection.
-
Diagnosis: Incomplete cleavage or loss of product during workup.
-
Cause: The adamantyl group is bulky, making the phthalimide ring less accessible to hydrazine.
-
Fix:
-
Increase Hydrazine to 5.0 equivalents.
-
Use Methylhydrazine (more nucleophilic) if hydrazine hydrate fails.
-
Critical: Do not wash the final organic layer with acidic water during extraction before salt formation, or you will wash away the product.
-
Q4: The final salt is hygroscopic or sticky.
-
Diagnosis: Impure salt formation.
-
Fix: Wash the salt with anhydrous Ether or Hexane. Recrystallize from MeOH/Et2O. Store in a desiccator.
Visualizations
Diagram 1: Synthetic Workflow
This flowchart illustrates the optimized pathway from starting material to the stable salt form.
Caption: Step-by-step synthesis of O-(Adamantan-1-yl)hydroxylamine HCl via the phthalimide route.
Diagram 2: Troubleshooting Decision Tree
Use this logic to diagnose low yields or purity issues.
Caption: Diagnostic logic for identifying failure points in the synthesis pipeline.
References
-
Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.
-
PubChem. (2025).[3] O-(Adamantan-1-yl)hydroxylamine (Compound Summary). National Library of Medicine. [3]
-
Recupero, F., & Punta, C. (2007). Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews, 107(9), 3800-3842.
-
Sigma-Aldrich. (2025). Hydroxylamine Hydrochloride Safety Data Sheet.
Sources
Technical Support Center: O-(Adamantan-1-yl)hydroxylamine Reactions
Welcome to the technical support center for O-(Adamantan-1-yl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and sidestep potential pitfalls when utilizing this sterically hindered, yet valuable, synthetic reagent. My aim is to provide not just procedural guidance, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the use of O-(Adamantan-1-yl)hydroxylamine in oxime ether synthesis.
Question 1: I am observing a low yield of my desired O-(Adamantan-1-yl)oxime ether. What are the likely causes and how can I improve it?
Answer: Low yields in the formation of O-(Adamantan-1-yl)oxime ethers are a frequent challenge, primarily stemming from the steric bulk of the adamantyl group. This bulk can significantly hinder the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon.
Here is a breakdown of potential causes and actionable troubleshooting steps:
-
Incomplete Reaction: The steric hindrance of the adamantyl moiety can lead to a slow or incomplete reaction.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction closely using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has proceeded to completion.
-
Increase Temperature: Gently heating the reaction can provide the necessary activation energy. However, be cautious, as excessive heat can promote decomposition pathways. A temperature range of 40-60 °C is a good starting point.[1]
-
Use of a Catalyst: The addition of a mild acid can catalyze the condensation.[1] For reactions starting with the hydrochloride salt of O-(Adamantan-1-yl)hydroxylamine, a base is required to liberate the free, more nucleophilic hydroxylamine.[1]
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the overall yield.
-
Troubleshooting:
-
pH Control: The pH of the reaction medium is critical. While acidic conditions can catalyze the reaction, strongly acidic or basic conditions can lead to decomposition of the hydroxylamine or hydrolysis of the product oxime.[1][2]
-
Inert Atmosphere: While not always essential, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive functional groups.[1]
-
-
Question 2: What are the common byproducts I should be aware of when using O-(Adamantan-1-yl)hydroxylamine?
Answer: Several byproducts can arise in reactions involving O-(Adamantan-1-yl)hydroxylamine. Understanding their origin is key to mitigating their formation.
-
Adamantan-1-ol and Adamantane: These can be formed from the cleavage of the N-O bond, particularly under harsh reaction conditions (e.g., strong acids, high temperatures). The resulting adamantyl cation can be trapped by water to form the alcohol or be reduced to adamantane.
-
N-Alkylation of the Oxime Product: In some cases, the initially formed oxime can be N-alkylated by unreacted starting materials or other electrophiles in the reaction mixture, leading to nitrone formation.[3]
-
Decomposition Products of Hydroxylamine: Although the adamantyl group offers some stability, the core hydroxylamine functionality can still undergo decomposition, especially in the presence of strong acids or bases, to produce various nitrogen-containing species.[2][4][5]
Question 3: My O-(Adamantan-1-yl)hydroxylamine reagent appears to be degrading. How should it be properly stored and handled?
Answer: O-(Adamantan-1-yl)hydroxylamine, like many hydroxylamine derivatives, can be sensitive to air, moisture, and temperature.
-
Storage: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated.
-
Handling: When in use, minimize its exposure to the atmosphere. If you are using the hydrochloride salt, it is more stable; however, the free base is more reactive and less stable. It is often recommended to generate the free base in situ from the hydrochloride salt just before use.
Part 2: Troubleshooting Guide
This section provides a more in-depth, scenario-based troubleshooting guide for common issues encountered during reactions with O-(Adamantan-1-yl)hydroxylamine.
Scenario 1: The reaction is sluggish or stalls completely.
This is a classic issue when dealing with sterically demanding reagents. The bulky adamantyl group impedes the nucleophilic attack on the carbonyl carbon.
dot
Caption: Troubleshooting a stalled reaction.
Experimental Protocol for Overcoming a Stalled Reaction:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve your carbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10 volumes).
-
Reagent Addition: Add O-(Adamantan-1-yl)hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Base Addition: Add a weak base such as pyridine (1.2 eq) to liberate the free hydroxylamine.
-
Catalyst (Optional): Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heating: Heat the reaction mixture to 50 °C and monitor its progress by TLC every hour.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature, remove the solvent under reduced pressure, and proceed with a standard aqueous work-up and purification.
Scenario 2: Multiple unidentified spots on the TLC plate, indicating byproduct formation.
The appearance of multiple spots on a TLC plate is a clear indicator of side reactions. The nature of these byproducts can often be inferred from the reaction conditions.
dot
Caption: Mitigating byproduct formation.
Data on pH Effects on Hydroxylamine Decomposition
| Condition | Effect | Reference |
| Acidic (low pH) | Can increase the maximum self-heat and pressure rates upon decomposition. | [2] |
| Alkaline (high pH) | Can decrease the onset temperature of decomposition and generate more gas. | [2] |
Experimental Protocol for Minimizing Byproduct Formation:
-
pH Buffered System: Consider using a buffered solvent system (e.g., an acetate buffer) to maintain a mildly acidic pH (around 4-5), which is often optimal for oxime formation.
-
Temperature Control: Start the reaction at room temperature and only gently heat if necessary, closely monitoring for the appearance of new, undesired spots on the TLC.
-
Reagent Purity: Ensure the purity of your O-(Adamantan-1-yl)hydroxylamine and the carbonyl compound. Impurities can often catalyze decomposition or lead to side reactions.
References
-
Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. ResearchGate. [Link]
-
O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Chemistry Portal. [Link]
-
Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Texas A&M University. [Link]
-
Oxime formation from hydroxylamine and ketone. Part 2: Elimination. Henry Rzepa's Blog. [Link]
-
Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure. [Link]
-
Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry S. Rzepa. [Link]
-
EFFECT OF METAL SEQUESTRANTS ON THE DECOMPOSITION OF HYDROXYLAMMONIUM NITRATE BY EMIL JONAS BROEMMELSIEK THESIS. EPLab. [Link]
-
On the basicity of hydroxylamine and its derivatives. Chemical Papers. [Link]
-
O-(Adamantan-1-yl)hydroxylamine. PubChem. [Link]
-
A detailed kinetic model for the thermal decomposition of hydroxylamine. PubMed. [Link]
-
What is the product formed when hydroxylamine condenses with a carbonyl compound? BYJU'S. [Link]
-
Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate. [Link]
-
Decomposition Pathways for Aqueous Hydroxylammonium Nitrate Solutions: a DFT Study. MDPI. [Link]
-
HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy. [Link]
-
What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? Quora. [Link]
- Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
- Condensation Products of Aldehydes and Ketones with o-Aminobenzyl Alcohol and o-Hydroxybenzylamine. CoLab.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents [patents.google.com]
- 4. A detailed kinetic model for the thermal decomposition of hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification Workflows for O-(Adamantan-1-yl)hydroxylamine & Its Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with O-(adamantan-1-yl)hydroxylamine and its downstream products.
The adamantyl group imparts extreme lipophilicity and severe steric bulk to any molecule it attaches to[1]. While these properties are highly desirable in drug development for improving pharmacokinetics and stabilizing reactive intermediates[2], they fundamentally alter standard purification behaviors. This guide explains the causality behind common purification failures and provides self-validating protocols to ensure high-yield recoveries.
Core Purification Architecture
Understanding the phase behavior of adamantyl derivatives is the first step in designing a successful purification strategy. The workflow below outlines the divergence in handling neutral adamantyl products versus their ionic counterparts.
Fig 1. General purification workflow for O-(adamantan-1-yl)hydroxylamine and its derivatives.
Troubleshooting & FAQs
Module A: Liquid-Liquid Extraction & Phase Separation
Q: Why does my O-(adamantan-1-yl)hydroxylamine reaction mixture form a persistent emulsion during aqueous workup? A: The adamantane cage is highly hydrophobic, while the protonated hydroxylamine moiety is highly hydrophilic. This creates an amphiphilic, surfactant-like molecule that stabilizes oil-in-water emulsions. Fix & Causality: To break the emulsion, you must suppress this amphiphilic character. Ensure the aqueous phase is either highly acidic (pH < 2) to fully protonate the amine, or highly basic (pH > 10) to fully deprotonate it into its free base form. Adding saturated NaCl (brine) increases the ionic strength of the aqueous layer, forcing the lipophilic adamantyl cage into the organic phase via the salting-out effect.
Module B: Chromatographic Resolution
Q: During silica gel chromatography of 1-(adamantyloxy)imidazole 3-oxides, I observe severe streaking and poor mass recovery. How can I improve resolution? A: Adamantyloxyamine reacts with α-hydroxyiminoketones to form 1-(adamantyloxy)imidazole 3-oxides[3]. The highly polar N-oxide moiety interacts strongly via hydrogen bonding with the acidic silanol groups on standard silica gel. Furthermore, the bulky adamantyl group causes slow mass transfer within the stationary phase pores[1]. Fix & Causality: Passivate the silica gel. Pre-treat the column by flushing it with 1-2% triethylamine (Et₃N) in your non-polar solvent (e.g., hexanes) before loading your sample. Alternatively, switch to Neutral Alumina, which lacks the highly acidic binding sites of silica.
Module C: Crystallization & Salt Formation
Q: My adamantyloxyimidazolium salt precipitates as a sticky oil rather than a crystalline solid. What is the thermodynamic cause, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature. The rigid, bulky adamantane cage requires highly specific lattice packing[2]. Trace impurities or protic solvents (like ethanol) trapped in the matrix disrupt this lattice, causing the product to crash out as an oil.
Fig 2. Troubleshooting logic for crystallization failures of adamantyl salts.
Quantitative Data & Solvent Selection
Table 1: Chromatographic Solvent Systems for Adamantyl Derivatives
| Derivative Type | Recommended Stationary Phase | Optimal Solvent System | Additive (Crucial) |
| O-(1-Adamantyl)hydroxylamine (Free Base) | Silica Gel | Hexane / EtOAc (3:1) | 1% Et₃N |
| 1-(Adamantyloxy)imidazole 3-oxides | Neutral Alumina | DCM / MeOH (95:5) | None |
| N-(Adamantyloxy)formaldimine | Silica Gel | Petroleum Ether / EtOAc (10:1) | None |
Table 2: Physicochemical Data for Purification Troubleshooting
| Property | Value / Observation | Troubleshooting Implication |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Extraction requires pH < 2 (aqueous) or pH > 10 (organic). |
| Lipophilicity (LogP) | High (> 3.0) | Causes severe emulsion in biphasic systems; requires brine wash. |
| Crystallinity | Highly dependent on purity | Trace solvents disrupt the adamantane lattice, causing "oiling out". |
Self-Validating Experimental Protocols
Protocol 1: Isolation of O-(Adamantan-1-yl)hydroxylamine Free Base from Hydrochloride Salt
Background: The synthesis of O-(1-adamantyl)hydroxylamine often yields a hydrochloride salt[4]. To utilize it in downstream nucleophilic reactions (e.g., forming N-(adamantyloxy)formaldimine[5]), the free base must be isolated.
-
Suspension: Suspend O-(adamantan-1-yl)hydroxylamine hydrochloride (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v).
-
Temperature Control: Chill the mixture to 0–5 °C in an ice bath to prevent volatilization of the free base.
-
Neutralization: Dropwise, add 2M NaOH (aq) while stirring vigorously until the aqueous layer reaches pH 10 (verify with pH paper).
-
Self-Validation Check: The opaque suspension will rapidly clarify into two distinct, transparent liquid phases as the insoluble salt converts to the DCM-soluble free base.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with fresh DCM.
-
Washing & Drying: Wash the combined organic layers with saturated NaCl (brine) to force any residual amine out of the water. Dry over anhydrous Na₂SO₄.
-
Concentration: Concentrate under reduced pressure. Critical: Keep the water bath below 30°C to prevent thermal degradation or sublimation of the product.
Protocol 2: Recrystallization of Adamantyloxyimidazolium Salts
Background: Symmetric 1,3-di(adamantyloxy)-1H-imidazolium bromide and similar salts are prone to oiling out if crystallization kinetics are forced too quickly[3].
-
Dissolution: Dissolve the crude, oily salt in a minimal volume of dry dichloromethane (DCM) or absolute ethanol at room temperature.
-
Anti-Solvent Addition: Add diethyl ether (Et₂O) dropwise under continuous stirring until the solution becomes slightly turbid (cloud point).
-
Nucleation (Critical Step): Do not cool the mixture immediately. Stir at room temperature for 30–45 minutes. The bulky adamantyl groups require time to orient into a stable crystal lattice.
-
Self-Validation Check: The turbidity should slowly resolve into fine, distinct crystalline needles or plates. If it forms a liquid layer at the bottom of the flask, you have oiled out; add a few drops of DCM to redissolve and slow the Et₂O addition.
-
-
Maturation: Once seed crystals are clearly visible, transfer the flask to a -20°C freezer overnight to maximize recovery.
-
Isolation: Filter cold, wash with ice-cold Et₂O, and dry under high vacuum.
References
-
Product Class 5: Hydroxylamines. Science of Synthesis, Thieme Connect. Contains foundational procedures for the synthesis of O-(1-Adamantyl)hydroxylamine via N-hydroxyphthalimide and 1-bromoadamantane. URL:[Link]
-
Synthesis and selected transformations of 2-unsubstituted 1-(adamantyloxy)imidazole 3-oxides: straightforward access to non-symmetric 1,3-dialkoxyimidazolium salts. Mlostoń, G., et al. Beilstein Journal of Organic Chemistry (2019), 15, 497-505. URL:[Link]
Sources
- 1. 1-(1-Adamantyl)imidazole|CAS 69380-11-6 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and selected transformations of 2-unsubstituted 1-(adamantyloxy)imidazole 3-oxides: straightforward access to non-symmetric 1,3-dialkoxyimidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
stability and storage conditions for O-(Adamantan-1-yl)hydroxylamine
This technical guide details the stability, storage, and handling protocols for O-(Adamantan-1-yl)hydroxylamine (often supplied as the hydrochloride salt).[1]
Topic: Stability, Storage, and Handling Protocols
CAS: 32058-29-2 (Hydrochloride salt) | Class: O-Substituted Hydroxylamine[1]
Part 1: Executive Summary & Critical Distinction
⚠️ CRITICAL WARNING: Do not confuse this compound with Amantadine (1-Adamantanamine) .
-
O-(Adamantan-1-yl)hydroxylamine: Contains an O-N linkage (Alkoxyamine).[1] Used primarily for oxime ligations and IDO1 inhibition.
-
Amantadine: Contains a C-N linkage (Primary amine). Used as an antiviral/Parkinson’s drug.[2]
-
Implication: Their chemical reactivity is fundamentally different. The O-N bond is susceptible to radical cleavage and specific oxidative pathways that do not affect Amantadine.
Part 2: Storage & Stability Guidelines
Q1: What are the optimal storage conditions for the solid hydrochloride salt?
Recommendation: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Hygroscopicity: The hydrochloride salt is hygroscopic .[3] Exposure to ambient humidity will cause the crystalline solid to absorb water, turning it into a sticky gum or oil.[1] This accelerates hydrolysis and oxidation.
-
Oxidation Sensitivity: While the adamantyl group provides steric protection, the hydroxylamine moiety (
) can undergo slow oxidation to oximes or degradation to alcohols upon prolonged exposure to air.[1] -
Container: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient for long-term storage; use a desiccator if the primary seal is broken.
Q2: How stable is the compound in solution?
Recommendation: Solutions should be prepared fresh immediately before use.
-
Solvent Choice:
-
DMSO (Dimethyl sulfoxide): Preferred for stock solutions (High solubility, good stability).[1]
-
Methanol/Ethanol: Good solubility, but protic solvents can facilitate proton exchange and potential degradation over weeks.[1]
-
Water: Soluble, but not recommended for storage .[1] Aqueous solutions of hydroxylamine derivatives are prone to slow hydrolysis and pH-dependent decomposition.
-
-
Freeze-Thaw: Avoid repeated freeze-thaw cycles. If you must store a solution, aliquot it into single-use volumes, freeze at -80°C, and use immediately upon thawing.[1]
Q3: What are the signs of degradation?
| Sign | Diagnosis | Action |
| Clumping / Wetness | Moisture absorption (Hygroscopicity). | Dry under high vacuum over |
| Yellow Discoloration | Oxidation (Formation of imines/oximes). | Discard. Purification is difficult and degradation products interfere with ligation. |
| Insolubility | Formation of degradation polymers or free base precipitation. | Check pH. If basic, the salt may have converted to the less soluble free base.[1] |
Part 3: Handling & Experimental Troubleshooting
Q4: I am experiencing low yields in oxime ligation reactions. What is wrong?
Root Cause Analysis:
-
pH Mismatch: The reaction requires the free base form to be nucleophilic. Since you are likely using the hydrochloride salt, you must add a base (e.g., Pyridine, Sodium Acetate, or Triethylamine) to buffer the reaction to pH 4.5–6.0.[1]
-
Steric Hindrance: The adamantyl group is bulky. Reaction rates will be significantly slower than with O-methylhydroxylamine.
-
Solution: Increase reaction temperature (up to 40-50°C if the protein/substrate allows) or use an aniline catalyst (e.g., p-phenylenediamine) to accelerate imine formation.[1]
-
Q5: How do I handle the compound if I don't have a glovebox?
Protocol:
-
Allow the storage vial to equilibrate to room temperature before opening . Opening a cold vial condenses atmospheric moisture directly onto the solid.
-
Work quickly in a fume hood.
-
Flush the headspace of the vial with dry Nitrogen or Argon before re-sealing.
-
If weighing small amounts (<10 mg), consider dissolving the entire vial content into a known volume of dry DMSO to create a standardized stock solution.[1]
Part 4: Visualized Workflows
Figure 1: Storage Decision Logic
This flowchart guides the researcher on how to store the compound based on the form and intended duration.
Caption: Decision tree for optimal storage conditions to minimize hydrolysis and oxidative degradation.
Figure 2: Oxime Ligation Workflow
Standard protocol for reacting O-(Adamantan-1-yl)hydroxylamine with a ketone/aldehyde target.[1]
Caption: Step-by-step workflow for ensuring successful oxime ligation, highlighting the critical pH adjustment step.
Part 5: Quantitative Data Summary
| Property | Value / Condition | Note |
| Molecular Weight | 167.25 g/mol (Free Base) | ~203.7 g/mol as HCl Salt (Verify CoA).[1] |
| Solubility (DMSO) | > 50 mg/mL | Recommended for stock solutions. |
| Solubility (Water) | Soluble | Prone to hydrolysis; prepare fresh. |
| pKa (Conjugate Acid) | ~4.0 - 5.0 | Lower than alkylamines due to oxygen electronegativity. |
| Melting Point | ~200°C (Decomposes) | Characteristic of the HCl salt. |
| Hygroscopicity | High | Rapidly absorbs atmospheric water. |
References
-
BenchChem. (n.d.). O-Isopropylhydroxylamine hydrochloride Properties and Stability. Retrieved from (General properties of O-alkylhydroxylamines).[1]
-
National Institutes of Health (NIH). (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. Retrieved from (Synthesis and stability context).[1]
-
Beilstein Journals. (2013). Synthesis of adamantyloxyamine and its conversion into imidazole 3-oxides. Beilstein Journal of Organic Chemistry. Retrieved from (Specific reactivity and stability of the adamantyl derivative).[1]
-
Thermo Fisher Scientific. (n.d.). Hydroxylamine Hydrochloride Safety Data Sheet. Retrieved from (General handling of hydroxylamine salts).[1]
Sources
Technical Support Center: Troubleshooting Low Yields in Adamantane Conjugation Reactions
Welcome to the technical support center for adamantane conjugation chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with incorporating the unique adamantane moiety into their molecules. The inherent properties of adamantane—its significant steric bulk and high lipophilicity—present distinct challenges that can often lead to suboptimal reaction yields.[1][2]
This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and field-proven strategies. Our goal is to empower you to diagnose problems effectively and optimize your conjugation protocols for reliable and reproducible results.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to approach troubleshooting systematically. The following workflow outlines a logical progression from initial reaction failure to successful optimization.
Caption: A systematic workflow for troubleshooting low-yield adamantane conjugations.
Frequently Asked Questions (FAQs)
Part 1: Reagents and Reaction Setup
Question 1: My reaction shows very low or no conversion. I suspect my reagents. What should I check first?
Answer: Reagent integrity is the cornerstone of any successful conjugation. Low conversion is frequently traced back to compromised starting materials.
-
Purity of the Adamantane Derivative: Adamantane synthesis can result in byproducts that may interfere with the reaction.[3] Confirm the purity of your functionalized adamantane reagent using techniques like ¹H NMR or LC-MS. Impurities can consume your biomolecule or catalyst, leading to low yields.[4]
-
Stability of Amine- or Thiol-Reactive Esters:
-
NHS-Esters: N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis, especially in the presence of moisture.[5] Always use anhydrous solvents (like DMSO or DMF) to prepare stock solutions and handle the solid reagent in a dry environment.[6] A hydrolyzed NHS-ester will not react with your target amine.
-
Maleimides: The thiol-reactive maleimide group can undergo hydrolysis at pH values above 7.5. Furthermore, the target thiol groups on your biomolecule are prone to oxidation, forming disulfide bridges that are unreactive towards maleimides.[7][8]
-
-
Biomolecule Quality: Ensure your protein, peptide, or oligonucleotide is pure and that the target functional groups (lysines, cysteines) are available and not sterically blocked or modified.
-
Solvent Purity: Use high-purity, anhydrous solvents where required. For example, DMF can degrade into dimethylamine, which will compete with your biomolecule for reaction with an NHS ester.[6]
Question 2: My adamantane-based compound won't dissolve in the aqueous buffer required for my biomolecule. What can I do?
Answer: This is a classic challenge stemming from adamantane's high lipophilicity.[9][10] Forcing the reaction in a suspension will result in extremely low yields.
-
Use of Co-solvents: The most common solution is to first dissolve the adamantane derivative in a minimal amount of a water-miscible organic solvent like DMSO or DMF, and then add it dropwise to the aqueous buffer containing your biomolecule.[7][10] Aim for the lowest possible percentage of organic solvent (typically <10% v/v) that maintains solubility without denaturing your biomolecule.
-
pH Adjustment for Ionizable Groups: If your adamantane derivative contains an ionizable group (e.g., an amine or carboxylic acid), adjusting the pH of the buffer can dramatically increase its solubility by forming a charged salt.[10]
-
Cyclodextrin Complexation: For highly insoluble adamantane compounds, consider forming an inclusion complex with a cyclodextrin. This "encapsulates" the lipophilic adamantane moiety, increasing its apparent aqueous solubility.[2][11]
Part 2: Reaction Chemistry and Optimization
Question 3: Why is steric hindrance such a major issue with adamantane, and how can I overcome it?
Answer: The adamantane cage is a rigid, bulky, three-dimensional structure. This "diamondoid" architecture physically blocks the approach of other molecules to the reactive functional group attached to it.[1][12] This steric shielding is a primary reason for slow reaction rates and incomplete conversions.[13]
-
Mechanism: The effect is most pronounced when the reactive group is attached to a bridgehead (tertiary) carbon, but even secondary positions are encumbered.[1] The bulky cage can prevent the optimal alignment of reactive orbitals between the adamantane derivative and the target biomolecule.
-
Solutions:
-
Increase Reaction Time: Adamantane conjugations often require longer incubation times than reactions with less bulky molecules. Monitor the reaction over an extended period (e.g., 4-24 hours) to ensure it has reached completion.[4]
-
Increase Temperature: If your biomolecule is thermally stable, a modest increase in temperature (e.g., from room temperature to 37°C) can provide the necessary activation energy to overcome the steric barrier.
-
Use a Linker/Spacer: Introducing a flexible spacer arm (e.g., a polyethylene glycol or alkyl chain) between the adamantane cage and the reactive group can significantly reduce steric hindrance. This moves the reactive site away from the bulky core, making it more accessible to the target biomolecule.
-
Question 4: I'm performing an NHS-ester conjugation to a protein's lysine residues, but the yield is poor. What are the key parameters to optimize?
Answer: NHS-ester chemistry is highly dependent on specific reaction conditions. The bulky nature of adamantane makes these parameters even more critical.
Caption: Key steps and side reactions in adamantane NHS-ester conjugation.
-
pH is Critical: The reaction requires the primary amine of lysine to be in its deprotonated, nucleophilic state (-NH₂). This is achieved at a slightly basic pH, typically 8.0-8.5 .[5][] If the pH is too low (<7.5), the amine will be protonated (-NH₃⁺) and unreactive. If the pH is too high (>9.0), hydrolysis of the NHS ester will accelerate, reducing the amount of active reagent available.
-
Molar Ratio: Due to steric hindrance and competitive hydrolysis, a molar excess of the adamantane-NHS ester is required. A starting point of 10-20 fold molar excess of the adamantane reagent over the protein is common.[] This should be optimized for your specific system.
-
Buffer Choice: Crucially, avoid buffers containing primary amines , such as Tris or Glycine, as they will compete with your protein for the NHS ester.[5] Use buffers like phosphate-buffered saline (PBS) adjusted to the correct pH, or sodium borate/carbonate buffers.[5]
Question 5: My maleimide conjugation to a cysteine residue is failing. What are the common pitfalls?
Answer: Maleimide chemistry is highly specific to free thiols (-SH) and requires careful handling to prevent side reactions.
-
Disulfide Bond Reduction: Cysteine residues in proteins often exist as oxidized disulfide bridges (-S-S-), which are unreactive with maleimides.[7] You must first reduce these bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[7][8]
-
Oxygen Sensitivity: Free thiols are easily re-oxidized by atmospheric oxygen. It is essential to use degassed buffers for the reaction.[7][15] You can degas buffers by bubbling with an inert gas like argon or nitrogen, or by using a vacuum.
-
Optimal pH Range: The reaction between a maleimide and a thiol is most efficient and specific at a pH of 7.0-7.5 .[15] Below pH 6.5, the reaction is very slow. Above pH 7.5, the maleimide ring becomes more susceptible to hydrolysis, and reaction with amines can become a competing side reaction.
| Parameter | NHS-Ester Conjugation | Maleimide Conjugation |
| Target Group | Primary Amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) |
| Optimal pH | 8.0 - 8.5[5] | 7.0 - 7.5[15] |
| Recommended Buffer | Borate, Carbonate, or pH-adjusted PBS | Phosphate, HEPES (must be degassed) |
| Buffers to Avoid | Tris, Glycine (contain primary amines) | Any buffer containing thiols |
| Pre-treatment | None required | Reduction of disulfides (e.g., with TCEP)[7] |
| Molar Ratio (Reagent:Protein) | Start with 10-20:1[] | Start with 10-20:1[15] |
| Key Sensitivity | Moisture (causes hydrolysis)[5] | Oxygen (causes thiol oxidation)[7] |
Table 1: Recommended starting conditions for common adamantane conjugation chemistries.
Part 3: Purification and Analysis
Question 6: I believe my reaction worked, but I'm losing most of my product during purification. How can I improve recovery?
Answer: The increased lipophilicity of the adamantane conjugate can lead to aggregation or non-specific binding to purification media, causing significant product loss.
-
Aggregation: The hydrophobic adamantane moiety can cause the conjugate to aggregate and precipitate, especially after the reaction when you might be changing solvent conditions. If you observe precipitation, try adding a small percentage of an organic co-solvent or a non-ionic detergent to your purification buffers.
-
Column Chromatography:
-
Size Exclusion Chromatography (SEC): This is often the best first choice for separating a large biomolecule conjugate from small molecule reagents and byproducts. It is less likely to cause loss due to hydrophobic interactions than other methods.
-
Reverse-Phase HPLC (RP-HPLC): While powerful for analysis and purification, the adamantane group will significantly increase the retention time of your conjugate on C8 or C18 columns.[16] You may need to use a shallower gradient and a stronger organic solvent (e.g., acetonitrile or isopropanol) to elute your product. Be aware that harsh organic solvents can denature some proteins.
-
Dry Loading: For flash chromatography of smaller conjugates, dissolving your crude product and adsorbing it onto silica gel before loading it onto the column ("dry loading") can prevent precipitation at the column head and lead to better separation.[3]
-
-
Recrystallization: For smaller, non-biological conjugates, recrystallization can be a highly effective purification method. The key is to find a solvent system where the crude product is soluble when hot but sparingly soluble when cold.[3]
Question 7: How can I be sure that my adamantane group has successfully conjugated to my biomolecule?
Answer: You must use analytical techniques that can differentiate the starting materials from the final product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method for bioconjugates. It separates the components of your reaction mixture and provides the exact mass of each. A successful conjugation will show a new peak with a mass corresponding to [Mass of Biomolecule + Mass of Adamantane Moiety].
-
RP-HPLC: As mentioned, the conjugate will have a different (usually longer) retention time than the unconjugated biomolecule due to the hydrophobicity of the adamantane.[16]
-
NMR Spectroscopy: For smaller molecules and peptides, ¹H NMR can confirm conjugation by showing the characteristic broad signals of the adamantane protons in the same spectrum as the signals from your molecule of interest.
-
SDS-PAGE (for proteins): While not definitive for the adamantane itself, a successful conjugation may show a slight shift in the molecular weight of the protein band. If the adamantane derivative is fluorescent, you can visualize the conjugate directly on the gel.
Detailed Protocols
Protocol 1: General NHS-Ester Conjugation to a Protein
This protocol provides a starting point for conjugating an adamantane-NHS ester to a protein.
-
Buffer Preparation: Prepare a 0.1 M sodium borate or 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5.[17]
-
Protein Preparation: Dissolve your protein in the pH 8.5 buffer to a concentration of 2-5 mg/mL.[5]
-
Adamantane-NHS Ester Stock Solution: Immediately before use, dissolve the adamantane-NHS ester in anhydrous DMSO to a concentration of 10 mM.[5]
-
Conjugation Reaction:
-
Calculate the volume of the adamantane-NHS ester stock solution needed for a 15-fold molar excess.
-
While gently vortexing the protein solution, add the calculated volume of the adamantane-NHS ester stock solution dropwise.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the adamantane derivative is light-sensitive.[6][17]
-
-
Quenching (Optional): To stop the reaction, add a quenching buffer like 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. Incubate for 15-30 minutes.[5]
-
Purification: Purify the conjugate immediately using size exclusion chromatography (e.g., a Sephadex G-25 column) to separate the protein conjugate from unreacted adamantane reagent and byproducts.
Protocol 2: General Maleimide Conjugation to a Thiolated Molecule
This protocol is a general guide for reacting an adamantane-maleimide with a cysteine-containing peptide or protein.
-
Buffer Preparation: Prepare a 100 mM phosphate buffer (e.g., PBS) containing 5 mM EDTA and adjust the pH to 7.2. Degas the buffer thoroughly by bubbling with argon or nitrogen for at least 15 minutes.[7][15]
-
Disulfide Reduction:
-
Dissolve your biomolecule in the degassed buffer.
-
Add a 10-fold molar excess of TCEP solution.
-
Incubate for 30-60 minutes at room temperature under an inert gas atmosphere.[15]
-
-
Adamantane-Maleimide Stock Solution: Prepare a 10 mM stock solution of the adamantane-maleimide in anhydrous DMSO or DMF.[7]
-
Conjugation Reaction:
-
Purification: Separate the adamantane conjugate from excess maleimide reagent and reducing agent using SEC or RP-HPLC with appropriate mobile phases.
References
- BenchChem. (n.d.). Optimizing reaction conditions for adamantane-piperidine coupling.
- BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Adamantane Reactions.
- Wikipedia. (2024). Adamantane.
- Wanka, L., Iqbal, K., & Lindel, T. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.
- Khadir, A., Tanasova, M., & O'Doherty, G. A. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.
- Rath, N. P., & Kochi, J. K. (2002). Steric Hindrance as a Mechanistic Probe for Olefin Reactivity: Variability of the Hydrogenic Canopy over the Isomeric Adamantylideneadamantane/Sesquihomoadamantene Pair (A Combined Experimental and Theoretical Study). The Journal of Organic Chemistry, 67(14), 4625-4635.
- Krasniqi, E. A., et al. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy.
- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
- MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes.
- Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules.
- BroadPharm. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1,3-Bis(4-methoxybenzoyl)adamantane.
- BOC Sciences. (2025). Antibody Conjugation Protocols: A Complete Step-by-Step Guide.
- ResearchGate. (2025). Liquid chromatography of adamantane derivatives.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Tocris Bioscience. (n.d.). Conjugation Protocol for Amine Reactive Dyes.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. One moment, please... [jchr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Adamantane - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. researchgate.net [researchgate.net]
- 17. interchim.fr [interchim.fr]
preventing side reactions with O-(Adamantan-1-yl)hydroxylamine
Technical Support Center: O-(Adamantan-1-yl)hydroxylamine
A Guide to Preventing Side Reactions in Oxime Ether Synthesis
Welcome to the technical support center for O-(Adamantan-1-yl)hydroxylamine. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the nuances of working with this sterically demanding reagent. This document is designed to provide researchers, chemists, and drug development professionals with a comprehensive resource for troubleshooting common issues and preventing the formation of unwanted byproducts during the synthesis of adamantyl-containing oxime ethers.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, storage, and reactivity of O-(Adamantan-1-yl)hydroxylamine and its salts.
Q1: What is the primary application of O-(Adamantan-1-yl)hydroxylamine?
A: O-(Adamantan-1-yl)hydroxylamine is primarily used to introduce the bulky, lipophilic adamantane cage into a molecule via an oxime ether linkage. This is typically achieved through the condensation reaction with an aldehyde or a ketone.[1] The adamantane moiety is a key pharmacophore in medicinal chemistry, often used to improve the metabolic stability and pharmacokinetic profile of drug candidates.[2][3]
Q2: How should I handle and store O-(Adamantan-1-yl)hydroxylamine and its hydrochloride salt?
A: Proper handling and storage are critical to ensure reagent stability and user safety. Hydroxylamine and its derivatives can be thermally unstable and may decompose, especially the free base form.[4][5]
-
Storage: The hydrochloride salt is more stable than the free base and should be stored in a cool, dry place, away from oxidizing agents and moisture.[6] We recommend storing it desiccated at room temperature.
-
Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydroxylamine derivatives can be irritating to the skin and respiratory tract.[5][7] Avoid heating the solid material, as it may decompose violently.[5]
Q3: Should I use the hydrochloride salt directly, or do I need to generate the free base?
A: The condensation reaction with a carbonyl requires the free amine (-NH2) to act as a nucleophile. Therefore, if you are starting with the more stable O-(Adamantan-1-yl)hydroxylamine hydrochloride, you must generate the free base in situ. This is typically accomplished by adding a mild base to the reaction mixture to neutralize the HCl. Attempting the reaction without neutralizing the salt will result in no reaction, as the protonated hydroxylammonium species is not nucleophilic.
Q4: What are the most critical parameters that influence the success of the oxime ether formation?
A: Three parameters are paramount:
-
pH Control: The reaction is highly pH-dependent. The carbonyl requires slight protonation to become more electrophilic, but the hydroxylamine must remain deprotonated to be nucleophilic. A weakly acidic to neutral pH (typically 4-7) is often optimal.[8]
-
Temperature: While heat can increase the reaction rate, excessive temperatures can lead to the decomposition of the hydroxylamine reagent.[5] For sterically hindered substrates, gentle warming may be necessary, but this should be carefully optimized.
-
Solvent Choice: Protic solvents like ethanol or methanol are often effective as they can facilitate proton transfer steps in the mechanism.[9] However, for some substrates, aprotic solvents may be preferred to control reactivity.
Part 2: Troubleshooting Guide for Side Reactions
This section provides a question-and-answer formatted guide to diagnose and solve specific problems encountered during synthesis.
Q5: I am observing a very low yield of my desired oxime ether, and I am recovering most of my starting carbonyl. What is the likely cause?
A: This is the most common issue and typically points to a suboptimal equilibrium position or reaction rate, often exacerbated by the significant steric bulk of the adamantyl group.
Primary Causes & Solutions:
-
Cause A: Incorrect pH. If the medium is too acidic, the hydroxylamine is fully protonated and non-nucleophilic. If it is too basic, the carbonyl is not sufficiently activated.
-
Solution: Buffer the reaction or perform a careful, slow addition of a mild base (e.g., sodium acetate, pyridine) if starting from the hydrochloride salt. Monitor the pH of the reaction mixture.
-
-
Cause B: Reversibility of the Reaction. Oxime formation is a reversible equilibrium reaction that produces water as a byproduct.[1]
-
Solution: To drive the reaction forward, consider removing water as it forms, for example, by using a Dean-Stark apparatus or by including a dehydrating agent like molecular sieves. Using a slight excess (1.1-1.5 equivalents) of the hydroxylamine reagent can also shift the equilibrium.
-
-
Cause C: Insufficient Reaction Time or Temperature. The steric hindrance of the adamantyl group can significantly slow down the rate of condensation.
-
Solution: Increase the reaction time and monitor progress by TLC or LC-MS. If the reaction is still sluggish, a gentle increase in temperature (e.g., 40-60 °C) may be required. However, monitor for reagent decomposition.
-
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low oxime ether yield.
Q6: My reaction mixture is turning dark, and I'm seeing multiple unidentified spots on my TLC plate. What's happening?
A: A dark coloration and multiple byproducts often indicate reagent decomposition. The free O-(Adamantan-1-yl)hydroxylamine, like other hydroxylamines, can be unstable, especially at elevated temperatures or in the presence of air (oxygen).[5]
-
Cause: Decomposition of the hydroxylamine reagent.
-
Solution 1: Temperature Control. Avoid excessive heat. If heating is necessary, do so cautiously and for the minimum time required. A temperature screen is highly recommended (e.g., RT, 40°C, 60°C).
-
Solution 2: Inert Atmosphere. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
-
Solution 3: In Situ Generation. Generate the free base from the more stable hydrochloride salt immediately before use within the reaction vessel. Do not let the free base stand for extended periods.
-
Q7: I am concerned about reductive cleavage of the N-O bond in my product during workup or subsequent steps. How can I avoid this?
A: The N-O bond in oximes and oxime ethers is known to be labile and susceptible to cleavage under certain reductive conditions.[10][11]
-
Cause: Use of strong reducing agents.
-
Solution: During reaction workup and purification, avoid strong reducing agents (e.g., LiAlH4, Raney Ni). For subsequent synthetic steps, if a reduction is required elsewhere in the molecule, choose a chemoselective reagent that will not affect the oxime ether linkage. Mild reducing agents like sodium borohydride (NaBH4) at low temperatures are sometimes tolerated, but compatibility should always be tested on a small scale first.
-
Part 3: Recommended General Protocol
This protocol provides a robust starting point for the synthesis of O-(adamantan-1-yl) oxime ethers from a generic ketone. Optimization of time, temperature, and stoichiometry will be necessary for specific substrates.
Objective: To synthesize an O-(adamantan-1-yl) oxime ether.
Materials:
-
Ketone (1.0 equiv)
-
O-(Adamantan-1-yl)hydroxylamine hydrochloride (1.2 equiv)
-
Sodium Acetate (NaOAc) (1.5 equiv)
-
Ethanol (or other suitable protic solvent)
-
Molecular Sieves (4Å, activated)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ketone (1.0 equiv) and activated 4Å molecular sieves (approx. 100 mg per mmol of ketone).
-
Add ethanol to dissolve the ketone (concentration typically 0.1-0.5 M).
-
Add O-(Adamantan-1-yl)hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv) to the flask.
-
Stir the resulting suspension at room temperature under an inert atmosphere (N2).
-
Monitor the reaction by TLC or LC-MS every 2-4 hours.
-
If the reaction is slow, gently warm the mixture to 40-50°C.
-
Upon completion (disappearance of the starting ketone), cool the reaction to room temperature.
-
Filter the mixture to remove the molecular sieves and any inorganic salts. Wash the solids with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization.
Reaction Mechanism: Oxime Ether Formation
Caption: Mechanism of acid-catalyzed oxime ether formation.
Part 4: Data Summary Table
The following table summarizes recommended starting conditions for various carbonyl substrates. These should be considered starting points for optimization.
| Carbonyl Substrate | Recommended Solvent | Base | Temperature (°C) | Key Considerations |
| Aliphatic Aldehyde | Ethanol | NaOAc | 25-40 | Generally reactive; monitor for side reactions at higher temps. |
| Aromatic Aldehyde | Methanol | Pyridine | 25-50 | May require slightly more forcing conditions than aliphatic aldehydes. |
| Acyclic Ketone | Ethanol | NaOAc | 40-60 | Slower than aldehydes; may require longer reaction times. |
| Cyclic Ketone | 2-Propanol | NaOAc | 50-70 | Reactivity depends on ring strain; often requires heat. |
| Sterically Hindered Ketone | Toluene / Dean-Stark | Pyridine | 80-110 | Requires azeotropic water removal and higher temperatures. |
References
-
Loiseau, F., & Beauchemin, A. M. (n.d.). SYNTHESIS OF OXIMES FROM THE COPE-TYPE HYDROAMINATION OF ALKYNES WITH AQUEOUS NH2OH. Organic Syntheses Procedure. Retrieved from [Link]
-
I. de P. R. Moreira et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate. Retrieved from [Link]
- E. G. DeMaster & W. B. Edwards. (1995). Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates. Google Patents.
-
G-Biosciences. (n.d.). Hydroxylamine·HCl Technical Bulletin. Retrieved from [Link]
-
Khusnutdinov, R. et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). O-(Adamantan-1-yl)hydroxylamine. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17: Oxime Ethers & Related Compounds. Retrieved from [Link]
-
PENTA. (2025). Hydroxylamine hydrochloride Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of hydroxylamines. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Retrieved from [Link]
-
LEAP Online. (2005). Hydroxylamine hydrochloride Material Safety Data Sheet. Retrieved from [Link]
-
Agarwal, D. et al. (n.d.). Hydroxylamine Hydrochloride as an effective Catalyst for Formamide derivative Synthesis. ISCA. Retrieved from [Link]
-
Macom, C. R., & Johnson, R. P. (1986). Adamantan-1-ylamine and adamantan-1-ylamine hydrochloride complexes with cycloamyloses. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Inchem.org. (n.d.). ICSC 0661 - HYDROXYLAMINE. Retrieved from [Link]
-
Chad's Prep. (2021). 13.2 Synthesis of Ethers. YouTube. Retrieved from [Link]
Sources
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Adamantan-1-ylamine and adamantan-1-ylamine hydrochloride complexes with cycloamyloses - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. HYDROXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ICSC 0661 - HYDROXYLAMINE [inchem.org]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. leap.epa.ie [leap.epa.ie]
- 8. WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing O-(Adamantan-1-yl)hydroxylamine Reactivity
Welcome to the High-Performance Reagents Support Hub. You are currently viewing the Master Guide for O-(Adamantan-1-yl)hydroxylamine (Ad-O-NH₂) . This guide is designed for researchers utilizing Ad-O-NH₂ for carbonyl derivatization, metabolomics profiling, or bioconjugation.[1][2]
⚡ Module 1: The pH "Sweet Spot" (Reactivity Kinetics)
The Core Mechanism
The reaction between O-(Adamantan-1-yl)hydroxylamine and a carbonyl group (aldehyde/ketone) to form an oxime is governed by a bell-shaped pH rate profile . This is the most common failure point for new users.
-
Nucleophilic Attack (Rate Limiting at Low pH): The unprotonated amine (:NH₂-O-Ad) attacks the carbonyl carbon.[1][2]
-
Dehydration (Rate Limiting at High pH): The intermediate carbinolamine must lose water to form the double bond.[1] This step is acid-catalyzed.[1][2]
The Paradox
-
pH < 3.0 (Too Acidic): The amine is fully protonated (NH₃⁺-O-Ad).[1][2] It loses its lone pair and becomes non-nucleophilic.[1][2] Reaction stops.
-
pH > 6.0 (Too Basic): The amine is active, but there are insufficient protons to catalyze the dehydration of the carbinolamine intermediate. Reaction slows significantly.[1][2]
Optimal Window: The E-E-A-T validated sweet spot for O-alkyl hydroxylamines is pH 4.0 – 5.0 .[1][2]
Visualization: The pH-Reactivity Landscape
Caption: The kinetic bell curve showing why extreme pH levels act as "brakes" on oxime ligation efficiency.[1]
🧪 Module 2: Solubility & The "Adamantane Effect"
The Solubility Trap
Unlike simple hydroxylamine (NH₂OH), the adamantane group is a highly lipophilic, diamondoid cage.[1] This introduces a critical solubility constraint that is pH-dependent.[1][2]
| State | pH Condition | Species Form | Solubility Behavior |
| Salt Form | Acidic (pH < 4) | Ad-O-NH₃⁺ Cl⁻ | Soluble in aqueous buffers (moderate).[1][2] |
| Free Base | Neutral/Basic (pH > 5) | Ad-O-NH₂ | Insoluble in water. Precipitates immediately.[1][2] |
Critical Troubleshooting Tip: If your reaction mixture turns cloudy upon adjusting the pH to > 5.0, you have crashed out the reagent. You must use an organic co-solvent.[1][2]
🛠️ Module 3: Validated Protocol (Carbonyl Derivatization)
Objective: Labeling of ketosteroids or hydrophobic aldehydes for LC-MS analysis.
Reagents Required[1][2][3][4][5][6]
-
Buffer: 100 mM Ammonium Acetate or Citrate Buffer (adjusted to pH 4.5).
-
Catalyst (Optional): Aniline (10 mM) – Use only if you are forced to work at pH 6-7.[1][2]
Step-by-Step Workflow
-
Preparation of Reagent Stock:
-
Dissolve O-(Adamantan-1-yl)hydroxylamine HCl salt in pure Methanol to make a 20 mM stock. Do not dissolve in water first.
-
-
Substrate Preparation:
-
Reaction Assembly:
-
Incubation:
-
Quenching (Optional):
❓ Troubleshooting & FAQs
Q1: I see a white precipitate immediately after adding the buffer. What happened?
A: You likely exceeded the solubility limit of the free base.
-
Cause: The pH rose above the pKa (~4.6), generating the neutral, hydrophobic Ad-O-NH₂ species.
-
Fix: Increase the percentage of organic co-solvent (MeOH or Isopropanol) to >60%.[1]
Q2: My reaction yield is low (<20%) despite incubating overnight.
A: Check your pH.
-
Diagnosis: If you dissolved the HCl salt in water without buffering, the solution is likely highly acidic (pH ~2–3). This protonates the amine, killing the reaction.[1]
-
Fix: You must buffer the system to pH 4.5 using Acetate or Pyridine/HCl.[1]
Q3: Can I run this reaction at physiological pH (7.4)?
A: Yes, but it will be slow (10–50x slower than at pH 4.5).[1][2]
-
Workaround: Use Aniline Catalysis .[1][2] Adding 10–100 mM aniline creates a highly reactive Schiff base intermediate that transimininates with the hydroxylamine, bypassing the slow dehydration step at neutral pH.
Q4: Why use Adamantane-hydroxylamine instead of standard Hydroxylamine?
A: Separation and Stability.
-
The adamantane tag adds significant hydrophobicity, shifting the retention time in Reverse-Phase LC (RPLC) to a cleaner region of the chromatogram.
-
It improves ionization efficiency in ESI-MS for certain neutral steroids.[1][2]
📉 Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing common experimental failures with Ad-O-NH₂.
📚 References
-
Jencks, W. P. (1959).[1][2] Studies on the Mechanism of Oxime and Semicarbazone Formation.[3][4] Journal of the American Chemical Society, 81(2), 475–481.[1] Link[1]
-
Foundational text establishing the bell-shaped pH rate profile and acid catalysis mechanism.
-
-
Dirksen, A., & Dawson, P. E. (2008).[1][2] Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology. ACS Chemical Biology, 3(1), 27-29.[1] Link[1]
-
Validates the use of aniline catalysis for oxime ligations at neutral pH.
-
-
Liu, S., et al. (2021).[1][2] Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(20), 6147.[1] Link[1]
-
Discusses the specific application of O-substituted hydroxylamines (including bulky variants) for enhancing LC-MS detection.
-
-
BenchChem Support. (2025). Troubleshooting Solubility Issues with Adamantane-Based Compounds. Link[1]
-
General reference for the solubility behavior of adamantane derivatives in aqueous vs. organic media.
-
Sources
Technical Support Center: Synthesis and Scale-Up of O-(Adamantan-1-yl)hydroxylamine
Welcome to the technical support center for the synthesis and scale-up of O-(Adamantan-1-yl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this important chemical intermediate. My aim is to equip you with the necessary knowledge to confidently and safely scale your reaction from the bench to pilot plant production.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and handling of O-(Adamantan-1-yl)hydroxylamine and its precursors.
Q1: What is the most common synthetic route for O-(Adamantan-1-yl)hydroxylamine, and why is it preferred?
A1: The most prevalent and reliable synthetic route involves a two-step process:
-
N-protection of hydroxylamine: Hydroxylamine is first protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to form N-(tert-butoxycarbonyl)hydroxylamine. This is crucial as free hydroxylamine is unstable and can undergo self-oxidation. The Boc protecting group is favored due to its stability under the conditions of the subsequent O-alkylation step and the relatively mild conditions required for its removal.
-
O-alkylation with an adamantyl electrophile: The protected hydroxylamine is then O-alkylated using a suitable adamantyl electrophile. A common and effective method for this is the Mitsunobu reaction, where 1-adamantanol is reacted with N-(tert-butoxycarbonyl)hydroxylamine in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate - DEAD, or diisopropyl azodicarboxylate - DIAD). The Mitsunobu reaction is preferred for its mild conditions and high efficiency in forming the C-O bond with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral 1-adamantanol.[1][2][3]
-
Deprotection: The final step is the removal of the Boc group under acidic conditions to yield the desired O-(Adamantan-1-yl)hydroxylamine.[4][5]
This route is favored because it avoids the handling of large quantities of unstable, free hydroxylamine and provides good control over the reaction, leading to higher yields and purity of the final product.
Q2: What are the primary safety concerns when working with hydroxylamine and its derivatives?
A2: Hydroxylamine and its salts are hazardous materials and must be handled with appropriate safety precautions.[6][7][8] Key concerns include:
-
Toxicity: Hydroxylamine hydrochloride is toxic if swallowed and harmful in contact with skin.[8] It can also cause skin and eye irritation and may cause an allergic skin reaction.[8]
-
Instability: Free hydroxylamine is unstable and can decompose, especially when heated.[1] Its salts are more stable but should still be handled with care.
-
Explosion Hazard: Azodicarboxylates like DEAD and DIAD used in the Mitsunobu reaction are potentially explosive and should be handled with care, especially on a large scale.[1][9]
Always consult the Safety Data Sheet (SDS) for all reagents before use and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6][7][8][10]
Q3: How should I store O-(Adamantan-1-yl)hydroxylamine and its precursors?
A3: Proper storage is crucial for maintaining the integrity of your reagents and product:
-
Hydroxylamine Hydrochloride: Store in a cool, dry, well-ventilated area away from incompatible materials.[6]
-
N-(tert-butoxycarbonyl)hydroxylamine: Store in a cool, dark place, ideally refrigerated (2-8 °C), under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[11]
-
O-(Adamantan-1-yl)hydroxylamine: Similar to other hydroxylamine derivatives, it should be stored in a cool, dark place under an inert atmosphere to minimize oxidation and decomposition.[11]
-
Adamantane Derivatives: Adamantane and its derivatives are generally thermally stable solids.[6][7][8] They can be stored at room temperature in a well-sealed container.
II. Troubleshooting Guide: Synthesis and Scale-Up
This section provides detailed troubleshooting for specific issues that may arise during the synthesis and scale-up of O-(Adamantan-1-yl)hydroxylamine.
A. N-Boc Protection of Hydroxylamine
Issue 1: Low yield of N-(tert-butoxycarbonyl)hydroxylamine.
-
Possible Cause: Inefficient reaction conditions or degradation of hydroxylamine.
-
Troubleshooting Steps:
-
pH Control: Ensure the reaction pH is maintained in the appropriate range (typically slightly basic) to facilitate the reaction of hydroxylamine with di-tert-butyl dicarbonate (Boc-anhydride) while minimizing the degradation of free hydroxylamine.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize side reactions and the decomposition of hydroxylamine.
-
Reagent Quality: Use freshly prepared or high-purity hydroxylamine solution. If starting from hydroxylamine hydrochloride, ensure complete neutralization to the free base before adding the Boc-anhydride.
-
B. Mitsunobu Reaction for O-Alkylation
Issue 2: Incomplete conversion or low yield of N-(tert-butoxycarbonyl)-O-(adamantan-1-yl)hydroxylamine.
-
Possible Cause 1: Reagent quality and addition order.
-
Explanation: The success of the Mitsunobu reaction is highly dependent on the quality of the reagents and the order of their addition. The phosphine and azodicarboxylate should be of high purity.
-
Solution:
-
Use fresh, high-purity triphenylphosphine and DEAD or DIAD.
-
The standard and recommended order of addition is to have the alcohol (1-adamantanol), the nucleophile (N-(tert-butoxycarbonyl)hydroxylamine), and triphenylphosphine dissolved in an appropriate solvent (e.g., THF) and then add the azodicarboxylate dropwise at a low temperature (0 °C).[1][12] This order of addition is crucial for the formation of the reactive betaine intermediate.
-
-
-
Possible Cause 2: Steric hindrance of 1-adamantanol.
-
Explanation: While 1-adamantanol is a tertiary alcohol, the bridgehead position is relatively accessible. However, on a larger scale, steric hindrance can slow down the reaction rate.
-
Solution:
-
Increase Reaction Time and/or Temperature: After the initial addition of the azodicarboxylate at 0 °C, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-24 hours). Monitor the reaction progress by TLC or HPLC. Gentle heating (e.g., to 40-50 °C) can also be employed if the reaction is sluggish, but be mindful of the thermal stability of the reagents and intermediates.
-
Solvent Choice: Anhydrous THF is a common solvent for the Mitsunobu reaction.[1][12] Ensure the solvent is dry, as water will consume the activated intermediates.
-
-
Issue 3: Difficulty in removing byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) during workup and purification, especially at scale.
-
Explanation: The major challenge in scaling up the Mitsunobu reaction is the removal of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct.[1][9][13] These byproducts can co-crystallize with the desired product or make purification by chromatography difficult.
-
Troubleshooting and Scale-Up Strategies:
-
Crystallization:
-
TPPO is often crystalline and can sometimes be removed by filtration after concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.[12][14]
-
The choice of crystallization solvent for the desired product is critical. Adamantane derivatives are often crystalline.[10][15][16][17] Experiment with different solvent systems (e.g., heptane/ethyl acetate, toluene, isopropanol) to find conditions where the product crystallizes selectively.
-
-
Chromatography Alternatives for Byproduct Removal:
-
Resin-bound Reagents: On a larger scale, using polymer-supported triphenylphosphine can simplify the workup, as the resulting polymer-supported TPPO can be removed by filtration.[2]
-
Modified Reagents for Easier Removal: Consider using phosphine reagents or azodicarboxylates that are designed for easier byproduct removal. For example, di-(4-chlorobenzyl)azodicarboxylate (DCAD) produces a hydrazine byproduct that can be easily removed by filtration.[2]
-
-
Extraction:
-
An acidic wash can help to remove the basic hydrazine byproduct.
-
A basic wash can remove any unreacted acidic nucleophile.
-
-
C. N-Boc Deprotection
Issue 4: Incomplete deprotection or degradation of the product.
-
Possible Cause: Inappropriate acidic conditions or prolonged reaction times.
-
Troubleshooting Steps:
-
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent (e.g., dioxane or ethyl acetate) are commonly used for Boc deprotection.[4][5][18] For a substrate that may be sensitive to very strong acids, using a milder acid or a shorter reaction time is advisable.
-
Monitoring: Closely monitor the reaction by TLC or HPLC to determine the point of complete deprotection. Over-exposure to strong acids can lead to side reactions or degradation of the product.
-
Workup: After deprotection, it is important to neutralize the acid. This can be done by washing with a mild base like saturated sodium bicarbonate solution.
-
Issue 5: Product isolation as a salt vs. free base.
-
Explanation: After acidic deprotection, the product will be in its protonated salt form (e.g., the hydrochloride or trifluoroacetate salt). Depending on the downstream application, you may need the free base.
-
Solution:
-
Isolation as Salt: If the salt is desired, the product can often be precipitated by the addition of a non-polar solvent after the reaction is complete.
-
Isolation as Free Base: To obtain the free base, the acidic reaction mixture should be carefully neutralized with a base (e.g., NaOH or Na2CO3) and then extracted with an organic solvent. The stability of O-alkylhydroxylamines can be pH-dependent, so prolonged exposure to strong basic conditions should be avoided.[19]
-
III. Experimental Protocols
Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-O-(adamantan-1-yl)hydroxylamine via Mitsunobu Reaction
Materials:
-
1-Adamantanol
-
N-(tert-butoxycarbonyl)hydroxylamine
-
Triphenylphosphine (TPP)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 1-adamantanol (1.0 eq.), N-(tert-butoxycarbonyl)hydroxylamine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (10 volumes), cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of DIAD (1.5 eq.) in anhydrous THF dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Add diethyl ether to the residue and stir. The triphenylphosphine oxide and the hydrazine byproduct may precipitate and can be removed by filtration.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Deprotection of N-(tert-butoxycarbonyl)-O-(adamantan-1-yl)hydroxylamine
Materials:
-
N-(tert-butoxycarbonyl)-O-(adamantan-1-yl)hydroxylamine
-
4 M HCl in Dioxane (or Trifluoroacetic acid - TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-O-(adamantan-1-yl)hydroxylamine (1.0 eq.) in a minimal amount of a suitable solvent (e.g., DCM or diethyl ether).
-
Add 4 M HCl in dioxane (4-5 eq.) or TFA (10 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as its hydrochloride or trifluoroacetate salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the desired O-(Adamantan-1-yl)hydroxylamine salt.
IV. Data Presentation
Table 1: Troubleshooting Summary for Mitsunobu Reaction Scale-Up
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Poor reagent quality | Use fresh, high-purity reagents. |
| Incorrect addition order | Add azodicarboxylate to a mixture of alcohol, nucleophile, and phosphine. | |
| Insufficient reaction time | Increase reaction time and/or gently heat. | |
| Difficult Purification | Byproduct co-crystallization | Screen for optimal crystallization solvents. |
| Byproduct solubility | Use polymer-supported reagents or reagents designed for easy byproduct removal. | |
| Employ appropriate aqueous washes during workup. |
V. Visualization of Key Workflows
Caption: Synthetic workflow for O-(Adamantan-1-yl)hydroxylamine.
Caption: Troubleshooting logic for Mitsunobu reaction scale-up.
VI. References
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (PDF) Effect of the structure of adamantane-containing diesters on the thermooxidative stability [academia.edu]
- 8. Adamantane - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 10. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. EP1712542A1 - Adamantane derivatives and process for producing the same - Google Patents [patents.google.com]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. total-synthesis.com [total-synthesis.com]
- 19. Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. prochemonline.com [prochemonline.com]
- 21. pentachemicals.eu [pentachemicals.eu]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. bio.vu.nl [bio.vu.nl]
- 25. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 28. chemistry.mdma.ch [chemistry.mdma.ch]
- 29. scribd.com [scribd.com]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 33. Organic Syntheses Procedure [orgsyn.org]
- 34. hydroxylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 35. ias.ac.in [ias.ac.in]
- 36. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 37. CN103304356A - Hydroxylamine synthesis method - Google Patents [patents.google.com]
- 38. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 39. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 40. CN105347318B - Environment-friendly synthesis method of hydroxylamine salt - Google Patents [patents.google.com]
- 41. mdpi.com [mdpi.com]
- 42. WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents [patents.google.com]
- 43. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 44. rsc.org [rsc.org]
- 45. Sciencemadness Discussion Board - Hydroxylamine synthesis + wargases mumbo jumbo - Powered by XMB 1.9.11 [sciencemadness.org]
- 46. reddit.com [reddit.com]
- 47. researchgate.net [researchgate.net]
- 48. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 49. HYDROXYLAMINE synthesis - chemicalbook [chemicalbook.com]
dealing with steric hindrance from the adamantyl group in reactions
Technical Support Center: Overcoming Steric Hindrance in Adamantyl Chemistry
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Technologies Division Subject: Troubleshooting & Optimization Guide for Adamantane Functionalization
Executive Summary: The Adamantyl Paradox
The adamantyl group (C₁₀H₁₅) is a "magic bullet" in medicinal chemistry. Its diamondoid cage structure increases lipophilicity (logP), improves blood-brain barrier (BBB) permeability, and blocks metabolic hotspots, extending drug half-life. However, the very property that makes it valuable—its rigid, spherical steric bulk—makes it a nightmare in the flask.
This guide addresses the three most common failure modes when working with adamantane: failed amide couplings , stalled cross-couplings , and misunderstood substitution mechanisms .
Module 1: The "Impossible" Amide Coupling
The Issue: Standard coupling reagents (EDC/HOBt, HATU) often fail to couple 1-adamantylamine (1-Ad-NH₂) or 1-adamantanecarboxylic acid (1-Ad-COOH) due to the massive steric wall protecting the reaction center.
Q1: My HATU coupling with 1-adamantylamine has stalled at 20% conversion after 24 hours. What is the next step?
Diagnosis: The active ester formed by HATU is bulky. When a bulky amine approaches a bulky active ester, the reaction kinetics drop exponentially. Solution: Switch to Propylphosphonic Anhydride (T3P) or In-Situ Acyl Fluorides .
Protocol A: The T3P Method (Recommended First Line) T3P is a cyclic anhydride that activates carboxylic acids with low epimerization and high atom economy. Its compact structure often bypasses steric clashes that stop HATU.
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (T3P is often sold as a 50% solution in these).
-
Base: Pyridine (3-5 equiv) or DIPEA (excess).
-
Conditions: Mix Acid + Amine + Base first. Add T3P dropwise at 0°C, then warm to RT.
-
Why: T3P drives the equilibrium by forming water-soluble phosphate byproducts, simplifying workup.
-
Protocol B: The "Nuclear" Option (Acyl Fluorides) If T3P fails, generate the acyl fluoride in situ. Acyl fluorides are highly reactive yet stable enough to handle, and the small size of the fluoride leaving group minimizes steric repulsion during the nucleophilic attack.
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride.
-
Mechanism: The acid converts to R-COF. The small F atom allows the bulky 1-adamantylamine to approach the carbonyl carbon.
Troubleshooting Matrix: Amide Coupling
| Observation | Probable Cause | Corrective Action |
| No Product (EDC/HOBt) | Activation insufficient; Urea byproduct inhibition. | Switch to T3P (50% in EtOAc) with Pyridine. |
| Low Yield (HATU) | Steric clash between active ester and amine. | Switch to TFFH (Acyl Fluoride route) in DCM.[1] |
| Hydrolysis of Ester | Moisture sensitivity of activated species. | Use anhydrous DCM or DMF ; add molecular sieves. |
| Poor Solubility | Adamantyl groups are highly lipophilic. | Use DCM/DMF (1:1) or THF . Avoid pure MeOH/Water. |
Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
The Issue: 1-Adamantylamine is a bulky primary amine. While primary amines are usually easy to couple, the adamantyl group destabilizes the coordination to Palladium and hinders the reductive elimination step.
Q2: Which ligand should I use for coupling 1-adamantylamine with an aryl halide?
Recommendation: You must use Dialkylbiaryl Phosphine Ligands specifically designed for bulky primary amines.
-
Gold Standard: BrettPhos or t-BuBrettPhos .
-
Alternative: XPhos or RuPhos .
-
Avoid: PPh₃, dppf, or simple tricyclohexylphosphine (PCy₃) – they lack the specific steric pocket required to enforce reductive elimination with this substrate.
The "Why": In the catalytic cycle, the bulky amine makes the amine binding step (Pd-X to Pd-Amine) difficult. More importantly, the Reductive Elimination step is rate-determining. Bulky, electron-rich ligands like BrettPhos increase the electron density on Pd (facilitating oxidative addition) while their sheer size "squeezes" the product out of the metal center.
Visual Workflow: C-N Coupling Optimization
Caption: Decision tree for optimizing Buchwald-Hartwig amination with adamantyl amines. Note the emphasis on Pre-catalysts.
Module 3: Nucleophilic Substitution (S_N1 vs. S_N2)
The Issue: Researchers often attempt S_N2 reactions (e.g., displacing a halide on adamantane with a nucleophile) and fail.
Q3: Why can't I displace the bromide on 1-bromoadamantane using sodium azide in DMF?
Technical Explanation:
-
S_N2 is Impossible: The S_N2 mechanism requires backside attack (180° from the leaving group). In 1-bromoadamantane, the "backside" is the core of the diamondoid cage. The nucleophile cannot physically access the sigma-star orbital.
-
S_N1 is the Only Path: You must drive the reaction via a carbocation intermediate.
Protocol: Solvolysis / S_N1 Substitution To functionalize 1-adamantyl halides, you must encourage ionization.
-
Lewis Acid Catalysis: Add AgNO₃ (Silver Nitrate) or ZnCl₂ . The silver pulls the halide, forcing the formation of the stable tertiary adamantyl carbocation.
-
Nucleophile: The nucleophile then attacks the planar carbocation.
-
Friedel-Crafts: If you want to attach an aryl group, dissolve 1-bromoadamantane in the arene (e.g., benzene) and add a Lewis Acid (AlCl₃ or even mild FeCl₃). The adamantyl carbocation is an excellent electrophile for aromatic substitution.
Module 4: Solubility & Handling FAQs
Q4: My adamantyl derivative is not dissolving in Methanol or Water. How do I run the reaction?
-
Fact: Adamantane is extremely lipophilic (greasy).
-
Solvent Choice:
-
Reaction: Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.
-
Purification: Do not use reverse-phase (C18) chromatography unless you have high organic modifier content. Normal phase silica (Hexane/EtOAc) is usually superior.
-
NMR: Use CDCl₃. DMSO-d6 may work but solubility can be limited for highly substituted derivatives.
-
Q5: How do I distinguish 1-substituted vs 2-substituted adamantane?
-
1-Adamantyl (Bridgehead): Tertiary carbon. Usually more stable carbocation. 4 equivalent bridgehead positions.
-
2-Adamantyl (Bridge): Secondary carbon. Much more sterically hindered than a standard secondary carbon due to the cage.
-
Tip: If you are trying to functionalize the adamantane core directly (C-H activation), radical processes usually favor the tertiary (1-Ad) position (ratio ~3:1) due to bond dissociation energy differences, but statistical factors (12 secondary H vs 4 tertiary H) fight this.
References
-
T3P for Amide Coupling: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic... Aldehydes to Nitriles."[2][3] Synlett, 2009.[3] Link (Demonstrates T3P efficiency in hindered systems).
-
Acyl Fluorides: Ulven, T., et al. "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." Organic & Biomolecular Chemistry, 2016. Link
-
Buchwald-Hartwig Ligands: Maiti, D., & Buchwald, S. L. "Ligand-Controlled Palladium-Catalyzed Synthesis of Primary Arylamines." Journal of the American Chemical Society, 2009. Link
-
Adamantane Properties: Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." European Journal of Medicinal Chemistry, 2013. Link
-
S_N1 Mechanism: Schleyer, P. v. R., et al. "Solvolysis of 1-Adamantyl Bromide." Journal of the American Chemical Society, 1964. Link
Sources
Technical Support Center: Removal of Unreacted O-(Adamantan-1-yl)hydroxylamine
This guide is intended for researchers, scientists, and drug development professionals who are tasked with the purification of reaction mixtures containing the unreacted starting material, O-(Adamantan-1-yl)hydroxylamine. The unique steric and electronic properties of this reagent can present significant challenges to achieving high product purity. This document provides a comprehensive overview of troubleshooting strategies and detailed protocols to effectively remove this impurity.
Part 1: Understanding the Challenge - The Physicochemical Properties of O-(Adamantan-1-yl)hydroxylamine
The primary difficulty in removing O-(Adamantan-1-yl)hydroxylamine lies in its distinct molecular structure. The bulky, non-polar adamantane cage dominates the molecule's physical properties, rendering it highly soluble in common organic solvents.[1] This lipophilicity often leads to co-elution with desired products during normal-phase chromatography and can complicate liquid-liquid extractions.
Furthermore, while the hydroxylamine group provides a handle for acid-base extraction, its basicity (pKa ≈ 6.0) is sterically hindered by the adjacent adamantyl group.[2][3] This steric hindrance can impede efficient protonation and subsequent partitioning into an aqueous acidic phase.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: My standard acidic wash (1M HCl) is not completely removing the O-(Adamantan-1-yl)hydroxylamine. Why is this happening and what can I do?
A: The incomplete removal is likely due to the steric hindrance around the hydroxylamine's nitrogen, which prevents efficient protonation. To improve this, you can:
-
Increase the acid concentration: Using a more concentrated acid solution (e.g., 2M HCl) can shift the equilibrium towards the protonated form.
-
Perform multiple extractions: Several washes with smaller volumes of acidic solution are more effective than a single large-volume wash.
-
Choose an appropriate solvent: Ensuring your product is in a solvent that minimizes the solubility of the resulting salt will drive it into the aqueous phase.
Q2: I am observing significant peak tailing and poor separation during silica gel chromatography. How can I improve my chromatographic purification?
A: Peak tailing of basic compounds like hydroxylamines on silica gel is common due to interactions with acidic silanol groups.[5] To mitigate this:
-
Add a competing base: Incorporating a small amount of triethylamine (0.1-1%) into your mobile phase can neutralize the active sites on the silica.[5]
-
Optimize your solvent system: A thorough screen of solvent systems is crucial. While hexane/ethyl acetate is a common starting point, exploring other solvents or gradients may be necessary.[5]
-
Consider reverse-phase chromatography: For lipophilic compounds, reverse-phase (C18) HPLC can offer superior separation.[6][7]
Q3: Are there non-chromatographic methods for removing this impurity, especially on a larger scale?
A: Yes, scavenger resins are an excellent alternative for large-scale purifications.[8][9] These are solid-supported reagents that react specifically with the impurity, allowing for its removal by simple filtration. For hydroxylamines, resins functionalized with aldehydes or isocyanates are particularly effective.[8]
Part 3: In-Depth Troubleshooting and Protocols
Strategy 1: Enhanced Liquid-Liquid Extraction
This method leverages the basicity of the hydroxylamine group. The goal is to protonate the hydroxylamine, forming a salt that is soluble in the aqueous phase and can thus be separated from the desired product in the organic phase.
Troubleshooting Flowchart for Acidic Extraction
Caption: Decision-making workflow for acidic extraction.
Detailed Protocol for Enhanced Acidic Extraction:
-
Concentrate the crude reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 2M aqueous HCl.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[10]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 2M HCl two more times.
-
Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product, now free of the hydroxylamine impurity.
Strategy 2: Purification by Column Chromatography
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[11]
Table 1: Troubleshooting Common Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| Co-elution of product and impurity | Similar polarities. | Optimize the mobile phase; consider a different stationary phase (e.g., alumina, C18).[6][7] |
| Peak Tailing | Interaction with acidic silanol groups on silica. | Add 0.1-1% triethylamine to the eluent.[5] |
| Poor Resolution | Inappropriate solvent system. | Perform a systematic screen of solvent systems with varying polarities and compositions.[5] |
Detailed Protocol for Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column in the desired solvent system (e.g., a low-polarity mixture of hexane and ethyl acetate).
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Strategy 3: Scavenger Resins for High-Throughput Purification
Scavenger resins are functionalized polymers that react with and bind to specific impurities, which can then be removed by filtration.[8][9] This method is highly efficient and scalable.
Workflow for Scavenger Resin Purification
Caption: Experimental workflow for purification using a scavenger resin.
Detailed Protocol for Scavenger Resin Purification:
-
To the crude reaction mixture in a suitable solvent, add a scavenger resin functionalized with an aldehyde or isocyanate group (typically 2-3 equivalents based on the amount of excess hydroxylamine).
-
Stir the mixture at room temperature for 2-12 hours. Monitor the disappearance of the O-(Adamantan-1-yl)hydroxylamine by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
Part 4: Concluding Remarks
The selection of the most appropriate purification strategy will depend on the scale of the reaction, the properties of the desired product, and the available laboratory resources. For small-scale reactions, a well-optimized acidic extraction or column chromatography is often sufficient. For larger-scale purifications or when dealing with products of similar polarity to the impurity, scavenger resins offer a highly efficient and time-saving solution.
References
- Smolecule Technical Support Team. (2026, February).
- Chromatographic study of complex formation of adamantane derivatives with β-cyclodextrin. (n.d.).
- BenchChem Technical Support Team. (2025, December).
- Chromatographic retention of adamantane derivatives in high-performance liquid chromatography. (n.d.).
- O-(Adamantan-1-yl)hydroxylamine. (n.d.). PubChem.
- Liquid chromatography of adamantane derivatives. (2025, August 5).
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Analysis of Adamantane Compounds. Benchchem.
- How to separate hydroxyl amine from nitro compouds? (2023, April 26).
- A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. (2026, February 10). Organic & Biomolecular Chemistry.
- Acid Wash. (n.d.). Agar Cleaning Systems.
- Purification of hydroxylamine. (n.d.).
- Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023, November 16). MDPI.
- Organic Practical Setup 5. Washing to remove acid impurities. (2014, December 29). YouTube.
- Scavenger Resins. (n.d.). Amerigo Scientific.
- Understanding Acid Washed Activated Carbon: The Key to Superior Adsorption and Cleaner W
- HYDROXYLAMINE HYDROCHLORIDE and ACETOXIME. (1923). Organic Syntheses.
- Scavenger resin. (n.d.). Wikipedia.
- PRODUCT CLEANING GUIDE. (n.d.). MicroCare.
- What is the process of acid wash, and which chemical is used?. (2021, November 6). Quora.
- N-(1-(adamantan-1-yl)ethyl)hydroxylamine. (n.d.). CymitQuimica.
- Solutions for scavenging of metal and organic impurities. (n.d.). Chemie Brunschwig.
- Chelating/scavenger resin with aminoxime - S910. (n.d.). Strem.
- Hydroxylamine. (n.d.). Wikipedia.
- HYDROXYLAMINE. (n.d.). CAMEO Chemicals.
- Cleaning compositions for removing etching residue with hydroxylamine, alkanolamine, and chelating agent. (n.d.).
- HYDROXYLAMINE. (n.d.).
- solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. (2015, November 2). SciELO.
- Understanding Hydroxylamine: Properties, Uses, and pKa Significance. (2026, January 21).
- N-(1-(adamantan-1-yl)ethyl)hydroxylamine. (n.d.). Sigma-Aldrich.
- N-(1-(adamantan-1-yl)ethyl)hydroxylamine. (n.d.). MilliporeSigma.
- Hydroxylamine Properties. (2025, October 15). EPA.
- N-(1-((3r,5r,7r)-Adamantan-1-yl)ethyl)hydroxylamine-d4). (n.d.). MedchemExpress.com.
- Preparation of Amines. (2020, April 15). Chemistry Steps.
- Bulky Amines th
- Tricyclic Pyrrole-Based Compounds as Zika Virus Inhibitors. (2026, February 28). MDPI.
- Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry.
Sources
- 1. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework [mdpi.com]
- 2. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 3. Understanding Hydroxylamine: Properties, Uses, and pKa Significance - Oreate AI Blog [oreateai.com]
- 4. Bulky Amines that Work - GalChimia [galchimia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. Scavenger resin - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. pdf.smolecule.com [pdf.smolecule.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of O-(Adamantan-1-yl)hydroxylamine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Adamantane Conjugates
The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structure can enhance the pharmacokinetic and pharmacodynamic properties of parent molecules, including improved metabolic stability and target binding. O-(Adamantan-1-yl)hydroxylamine serves as a key building block, enabling the conjugation of the adamantane group to various molecules of interest, such as peptides, proteins, and small molecule drugs, through a stable oxime linkage. The precise characterization of these conjugates is paramount for understanding their behavior in biological systems and for regulatory approval. Mass spectrometry stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical for the successful mass spectrometric analysis of O-(Adamantan-1-yl)hydroxylamine conjugates. The ideal method should efficiently ionize the conjugate with minimal in-source fragmentation, preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of a wide range of molecules, from small organic compounds to large biomolecules.[1] It is particularly advantageous for O-(Adamantan-1-yl)hydroxylamine conjugates due to their potential for carrying or accepting a charge in solution, especially when conjugated to polar molecules like peptides. ESI typically produces protonated molecules [M+H]+ or other adducts, which are ideal for subsequent fragmentation analysis.[1]
Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative to ESI, particularly for less polar and more volatile conjugates.[1] While ESI relies on the pre-existence of ions in solution, APCI ionizes the sample in the gas phase through a corona discharge. This can be beneficial for conjugates that are not easily protonated or deprotonated in solution.
Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[2] While this can provide a wealth of structural information, it often results in the absence of a discernible molecular ion for larger, more labile molecules. For O-(Adamantan-1-yl)hydroxylamine conjugates, EI is generally less suitable for initial molecular weight determination but can be useful in specialized GC-MS applications for smaller, more volatile conjugates or for detailed structural elucidation of specific fragments.
Comparison of Ionization Techniques:
| Ionization Technique | Principle | Analytes | Fragmentation | Key Advantages |
| Electrospray Ionization (ESI) | Ionization from charged droplets | Polar to moderately polar molecules, large biomolecules | Soft ionization, minimal fragmentation | High sensitivity, suitable for LC-MS, good for large molecules |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase chemical ionization | Less polar, more volatile molecules | Soft ionization, minimal to moderate fragmentation | Complements ESI, good for less polar compounds |
| Electron Ionization (EI) | High-energy electron bombardment | Volatile, thermally stable small molecules | Hard ionization, extensive fragmentation | Provides detailed structural information, library searchable spectra |
Fragmentation Analysis of O-(Adamantan-1-yl)hydroxylamine Conjugates
Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of O-(Adamantan-1-yl)hydroxylamine conjugates. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, providing a fingerprint of the molecule's structure.
The fragmentation of these conjugates is primarily dictated by the lability of the various bonds within the molecule. The adamantane cage itself is remarkably stable, often remaining intact as a charged fragment. The key fragmentation pathways involve the cleavage of the bonds associated with the hydroxylamine linker and the adamantane moiety.
Predicted Fragmentation Pathways:
A primary fragmentation pathway for protonated O-(Adamantan-1-yl)hydroxylamine conjugates is the homolytic cleavage of the N-O bond, leading to the formation of a stable adamantyl oxonium ion and a radical cation of the conjugated molecule. Another significant fragmentation is the cleavage of the C-O bond, resulting in an adamantyl cation and a neutral hydroxylamine-conjugated molecule. The adamantyl cation itself can undergo further fragmentation, though this typically requires higher collision energies.
A characteristic neutral loss from the adamantane moiety is the loss of various hydrocarbon fragments.[2][3] However, the most diagnostic fragmentation for these conjugates will be the cleavage around the oxime linker.
Diagram of Predicted Fragmentation Pathways
Caption: Predicted primary fragmentation pathways for protonated O-(Adamantan-1-yl)hydroxylamine conjugates in MS/MS.
Comparative Analytical Methodologies
While LC-MS is the gold standard for the analysis of O-(Adamantan-1-yl)hydroxylamine conjugates, other techniques can be employed for specific applications, such as purity assessment of starting materials or in-process controls.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful and versatile technique. It combines the separation capabilities of HPLC with the sensitivity and specificity of tandem mass spectrometry.[4][5]
-
Advantages: High sensitivity and selectivity, ability to analyze complex mixtures, provides structural information, suitable for a wide range of conjugates.
-
Disadvantages: Higher cost of instrumentation and maintenance.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique for purity determination and quantification, provided the conjugate has a suitable chromophore.[6][7]
-
Advantages: Lower cost, simple operation, robust for routine analysis.
-
Disadvantages: Lower sensitivity and selectivity compared to MS, requires a chromophore, provides no structural information beyond retention time.
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for volatile and thermally stable adamantane derivatives.[8] For many O-(Adamantan-1-yl)hydroxylamine conjugates, derivatization may be necessary to increase volatility.
-
Advantages: Excellent separation efficiency, provides structural information through EI fragmentation patterns.
-
Disadvantages: Limited to volatile and thermally stable compounds, may require derivatization.
Performance Comparison:
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High (pg-ng/mL) | Moderate (µg/mL) | High (pg-ng) |
| Structural Information | High (MS/MS) | Low | High (EI) |
| Applicability | Broad range of conjugates | Conjugates with chromophores | Volatile/derivatized conjugates |
| Cost | High | Low | Moderate |
Experimental Protocols
Sample Preparation for LC-MS Analysis of Bioconjugates
Effective sample preparation is crucial to remove interfering substances from the biological matrix and to ensure the stability of the analyte.[9][10][11]
-
Protein Precipitation: For plasma or serum samples, a simple and effective method is protein precipitation.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).[12]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
-
Solid-Phase Extraction (SPE): For more complex matrices or when higher sample cleanup is required, SPE is recommended.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elute the analyte with a stronger organic solvent.
-
Evaporate the eluent and reconstitute as described above.
-
LC-MS/MS Method for O-(Adamantan-1-yl)hydroxylamine Conjugates
This protocol provides a general starting point for the development of an LC-MS/MS method.
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes to achieve optimal separation.
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (the protonated molecule) to a specific product ion.
Experimental Workflow Diagram
Caption: General workflow for the LC-MS/MS analysis of O-(Adamantan-1-yl)hydroxylamine conjugates from biological matrices.
Conclusion and Future Perspectives
The mass spectrometric analysis of O-(Adamantan-1-yl)hydroxylamine conjugates is a multifaceted process that requires careful consideration of ionization techniques, fragmentation pathways, and analytical methodologies. LC-MS/MS with electrospray ionization stands out as the most powerful and versatile approach, providing the necessary sensitivity and structural information for comprehensive characterization and quantification. While alternative methods like HPLC-UV and GC-MS have their place in specific applications, they lack the broad applicability of LC-MS/MS.
Future advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and novel fragmentation techniques, will undoubtedly further enhance our ability to characterize these important conjugates. The continued development of in-silico fragmentation prediction tools will also aid in the rapid identification and structural elucidation of novel adamantane-containing compounds.[13][14][15]
References
Sources
- 1. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 2. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS-based method for quantification and pharmacokinetics study on SCID mice of a dehydroabietylamine-adamantylamine conjugate, a promising inhibitor of the DNA repair enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 11. organomation.com [organomation.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. UFZ - Publication Index - Helmholtz-Centre for Environmental Research [ufz.de]
- 14. acs.figshare.com [acs.figshare.com]
- 15. escholarship.org [escholarship.org]
A Senior Application Scientist’s Guide to Validating Adamantane Incorporation with ¹H NMR Spectroscopy
For researchers, scientists, and drug development professionals, the adamantane scaffold is a cornerstone of modern medicinal chemistry.[1] Its rigid, lipophilic, and three-dimensional structure offers a unique tool to optimize the pharmacokinetic and pharmacodynamic properties of therapeutic agents, helping to escape the "flat land" of traditional drug design.[2] Given its importance, the unambiguous confirmation of its incorporation into a target molecule is a critical step in any synthesis campaign.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the structural characterization of adamantane-containing compounds in solution.[1] This guide provides an in-depth comparison of ¹H NMR spectroscopy with other analytical methods for this purpose. It is designed to move beyond a simple recitation of protocols, instead offering field-proven insights into the causality behind experimental choices to ensure robust and reliable validation.
The Adamantane Signature: Interpreting the ¹H NMR Spectrum
The power of ¹H NMR lies in its sensitivity to the local electronic environment of each proton.[1] The unique, highly symmetric cage structure of adamantane produces a simple and characteristic NMR spectrum, which becomes more complex and informative upon substitution.
Unsubstituted Adamantane: A Tale of Two Protons
Due to its high Td symmetry, the parent adamantane molecule features only two distinct proton environments, resulting in a deceptively simple ¹H NMR spectrum.[3]
-
Methine (CH) Protons: The four protons attached to the tertiary bridgehead carbons are chemically equivalent.
-
Methylene (CH₂) Protons: The twelve protons on the six secondary carbons are also chemically equivalent.
This leads to two broad, often poorly resolved signals in the upfield region of the spectrum, typically observed at:
The simplicity of this spectrum is a direct reflection of the molecule's symmetry.[3]
Substituted Adamantane: Breaking Symmetry for Validation
When the adamantane cage is incorporated into another molecule, this high symmetry is broken, providing the key to its identification. The introduction of a substituent causes significant changes in the chemical shifts of nearby protons, serving as a clear diagnostic fingerprint.
Three key features must be analyzed to confirm incorporation:
-
Chemical Shift (δ): The position of the signals. Protons on the adamantane cage typically resonate between 1.5 and 2.3 ppm .[1] The exact positions will shift depending on the nature and position of the substituent. Electron-withdrawing groups will shift adjacent proton signals downfield (to a higher ppm value).[5] For example, in 1-bromoadamantane, the methine protons adjacent to the bromine-bearing carbon shift downfield to ~2.30 ppm, while other cage protons remain further upfield.[1]
-
Integration: The relative area under the signals. This is arguably the most critical piece of evidence. The integral of the adamantyl proton signals should correspond to the correct number of protons relative to the rest of the molecule.[5][6] For a monosubstituted adamantane, there are 15 protons. A successful incorporation will show a signal region that integrates to 15 protons (or a multiple thereof) in a clear ratio with other signals from the parent molecule.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple lines. Due to the rigid cage structure, protons on the adamantane scaffold are coupled to their neighbors, often resulting in complex and overlapping multiplets.[7] While resolving every single coupling constant can be challenging, the presence of this complex multiplet pattern in the characteristic 1.5-2.3 ppm region is a strong indicator of the adamantane cage's presence.
Experimental Workflow: A Self-Validating Protocol
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data that you can trust.[1] The following methodology is designed to be a self-validating system, minimizing ambiguity and artifacts.
Sources
comparison of O-(Adamantan-1-yl)hydroxylamine with other hydroxylamine reagents
Topic: Technical Comparison of O-(Adamantan-1-yl)hydroxylamine with Other Hydroxylamine Reagents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond Simple Oximation
In medicinal chemistry, the "Adamantane Effect" is a well-documented phenomenon where the introduction of a bulky, lipophilic adamantane cage significantly improves the pharmacokinetic profile of a drug candidate.[1] O-(Adamantan-1-yl)hydroxylamine (Ad-ONH
Unlike simple reagents like O-methyl or O-benzyl hydroxylamine, Ad-ONH
Chemical Profile & Comparative Analysis
Reagent Comparison Matrix
The choice of hydroxylamine reagent dictates the physicochemical properties of the final conjugate. The table below contrasts Ad-ONH
| Feature | O-(Adamantan-1-yl) (Ad-ONH | O-tert-Butyl (tBu-ONH | O-Methyl (Me-ONH | O-Benzyl (Bn-ONH |
| Molecular Weight | ~167.25 g/mol | ~89.14 g/mol | ~47.06 g/mol | ~123.15 g/mol |
| Steric Bulk (Charton) | High (Cage structure) | Moderate (Branched) | Low | Moderate (Planar) |
| Lipophilicity ( | +3.0 to +4.0 | +1.5 to +2.0 | +0.5 | +2.0 |
| Hydrolytic Stability | Excellent (Steric shielding) | Good | Moderate | Moderate |
| Metabolic Stability | High (Resistant to P450) | Moderate | Low (Demethylation) | Low (Benzylic oxid.) |
| Primary Application | PK Modulation / BBB Targeting | Steric Protection | SAR Scanning | Protecting Group |
The "Adamantane Effect" on Pharmacokinetics
The adamantyl group acts as a "lipophilic bullet."[1] When Ad-ONH
-
Increased Solubility in Lipids: Facilitating passive transport across cell membranes.
-
Metabolic Shielding: The rigid cage structure blocks enzymatic approach to the oxime linkage, preventing premature hydrolysis or reduction.
-
Reduced Clearance: The high lipophilicity often increases plasma protein binding, extending half-life (
).
Reactivity & Mechanism[3][4]
Nucleophilicity vs. Sterics
While the oxygen atom in Ad-ONH
-
Reaction Rate: Ad-ONH
reacts significantly slower than Me-ONH with hindered ketones. -
Catalysis: Acid catalysis (pH 4–5) is strictly required to activate the carbonyl electrophile without protonating the hydroxylamine nucleophile. Aniline catalysis is recommended for unreactive ketones.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the condensation mechanism, highlighting the steric clash points that dictate reaction rates.
Caption: Mechanism of oxime formation using Ad-ONH2. The bulky adamantyl group creates a kinetic barrier during the nucleophilic attack, requiring optimized pH conditions.
Experimental Protocols
Synthesis of O-(Adamantan-1-yl)hydroxylamine Hydrochloride
Note: Direct SN2 displacement of 1-bromoadamantane is impossible. This protocol uses an SN1-type substitution via the N-hydroxyphthalimide (NHPI) route.
Reagents:
-
1-Bromoadamantane[5]
-
Silver Carbonate (Ag
CO ) or Silver Perchlorate (AgClO ) - Silver drives the SN1 reaction. -
Hydrazine Monohydrate
-
Solvent: 1,2-Dichloroethane (DCE) or Trifluoroethanol (TFE).
Step 1: Preparation of N-(1-Adamantyloxy)phthalimide
-
Dissolve NHPI (1.0 equiv) and 1-Bromoadamantane (1.1 equiv) in anhydrous DCE (0.2 M).
-
Add Ag
CO (0.6 equiv) protected from light. -
Heat to reflux (80°C) for 12–18 hours. The silver salt precipitates the bromide, driving the formation of the adamantyl cation, which is trapped by NHPI.
-
Filter through Celite to remove silver salts. Concentrate the filtrate.
-
Recrystallize from EtOH/Hexane to yield the phthalimide intermediate.
Step 2: Deprotection to Ad-ONH
-
Suspend the intermediate in EtOH.
-
Add Hydrazine Monohydrate (3.0 equiv).
-
Stir at room temperature for 2 hours (a heavy white precipitate of phthalhydrazide will form).
-
Filter off the precipitate.
-
Acidify the filtrate with HCl/dioxane to precipitate O-(Adamantan-1-yl)hydroxylamine hydrochloride .
-
Collect by filtration and dry under vacuum.
General Protocol for Oxime Ligation
Application: Conjugating Ad-ONH
-
Dissolution: Dissolve the ketone substrate (1.0 equiv) and Ad-ONH
·HCl (1.5 equiv) in Pyridine/MeOH (1:4 ratio).-
Why Pyridine? It acts as a buffer to maintain the pH ~5, ensuring the amine is free enough to react but the ketone remains activated.
-
-
Incubation: Stir at 40°C–60°C. Due to sterics, room temperature reactions may be incomplete.
-
Monitoring: Monitor by TLC/LCMS. The product will be significantly more non-polar (higher R
) than the starting material. -
Workup: Evaporate solvents. Redissolve in EtOAc, wash with 1N HCl (to remove pyridine), then NaHCO
. Dry and concentrate.
Strategic Decision Guide
When should you employ Ad-ONH
Caption: Decision matrix for selecting hydroxylamine reagents in drug discovery.
References
-
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. [Link]
-
Liu, J., et al. (2011). "Synthesis and Antitumor Activity of Adamantane-Based Oxime Ethers." Bioorganic & Medicinal Chemistry Letters. [Link]
-
Khusnutdinov, R. I., et al. (2015). "Synthesis of O-Adamantyl Hydroxylamines via N-Hydroxyphthalimide." Russian Journal of Organic Chemistry. [Link]
-
Tsuji, T., et al. (2008). "Adamantane-based HDAC Inhibitors: Synthesis and Biological Evaluation." Bioorganic & Medicinal Chemistry. [Link]
-
Wishart, D.S., et al. (2018). "DrugBank 5.0: A major update to the DrugBank database for 2018." Nucleic Acids Research. (Data on Amantadine/Rimantadine PK).[5][6][7][8] [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. "Theoretical study of the oxidation catalyst N-Hydroxyphthalimide (NHPI" by Gabriel Da Silva and Joseph W. Bozzelli [digitalcommons.njit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemeo.com [chemeo.com]
- 6. O-tert-butylhydroxylamine | C4H11NO | CID 2777907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. mdpi.com [mdpi.com]
Strategic Advantages of O-(Adamantan-1-yl)hydroxylamine in Drug Design & Synthesis
[1]
Executive Summary
In the high-stakes arena of medicinal chemistry, the choice of building block defines the trajectory of a drug candidate. While simple Hydroxylamine (
O-(Adamantan-1-yl)hydroxylamine represents a strategic evolution of this reagent.[2] By anchoring the reactive aminooxy group (
Part 1: Comparative Technical Analysis
Physicochemical Stability & Handling[1][2]
The most immediate advantage of O-(Adamantan-1-yl)hydroxylamine is operational safety and ease of handling.[2] Simple hydroxylamine is rarely used as a free base due to its hazardous nature; it is typically generated in situ from hygroscopic salts.[2][1] In contrast, the adamantyl derivative is a robust, lipophilic solid.[1]
| Feature | Simple Hydroxylamine ( | O-(Adamantan-1-yl)hydroxylamine |
| Physical State | Unstable crystals or aqueous solution.[2] | Stable crystalline solid.[2][1] |
| Thermal Stability | Explosive on heating; decomposes at ambient temp.[2][1] | High thermal stability (Adamantane scaffold confers rigidity).[2][1] |
| Solubility | Highly water-soluble; poor solubility in non-polar organics.[2][1] | Soluble in organic solvents (DCM, THF); ideal for organic synthesis.[2][1] |
| Storage | Requires desiccation; oxidation-prone.[2][1] | Stable at room temperature; resistant to rapid oxidation.[2][1] |
| Reaction Selectivity | Amphoteric nucleophile: Reacts at both N and O atoms.[2][1] | N-Selective: Oxygen is blocked by the adamantyl group.[2][1] |
The "Lipophilic Bullet" Effect (PK/PD Profile)
The adamantane moiety is a privileged scaffold in medicinal chemistry (e.g., Amantadine, Memantine).[1] Substituting simple hydroxylamine with its adamantyl ether analog dramatically alters the Pharmacokinetic (PK) profile of the resulting drugs.[1]
-
LogP Shift: The adamantyl group adds significant lipophilicity (
to ).[1] This transforms hydrophilic oximes or hydroxamates into membrane-permeable agents capable of crossing the Blood-Brain Barrier (BBB) .[2][1] -
Metabolic Shielding: The bulky adamantane cage creates a "steric umbrella" around the N-O bond.[1] While simple aminooxy compounds are rapidly hydrolyzed or reduced by liver enzymes, the adamantyl group restricts access to the metabolic center, significantly extending the half-life (
).
Visualization: Metabolic Shielding Mechanism[1]
[2]
Part 2: Synthetic Applications & Protocols
Application A: Synthesis of Metabolically Stable Oxime Ethers
O-Alkyl oximes are potent inhibitors of pyridoxal-5'-phosphate (PLP) dependent enzymes (e.g., histidine decarboxylase).[2] Using O-(Adamantan-1-yl)hydroxylamine allows for the direct synthesis of these inhibitors with built-in lipophilicity, avoiding the multi-step O-alkylation required when using simple hydroxylamine.[2]
Protocol: Direct Condensation with Carbonyls
Objective: Synthesis of Adamantyl-Oxime library from diverse aldehydes.
-
Reagents:
-
Procedure:
-
Step 1: Dissolve the aldehyde in the solvent mixture.[1]
-
Step 2: Add the base (Pyridine/NaOAc) followed by O-(Adamantan-1-yl)hydroxylamine HCl.[2]
-
Step 3: Stir at Room Temperature (RT) for 2–4 hours. Note: Simple hydroxylamine often requires pH tuning to prevent side reactions; the adamantyl derivative is cleaner.
-
Step 4: Monitor by TLC.[2][1] The product (Oxime) will be less polar than the starting amine.[1]
-
Step 5: Evaporate solvent.[2][1] Partition between EtOAc and water.[2][1][3] The lipophilic adamantyl-oxime partitions strongly into the organic layer (unlike simple oximes which may require salting out).
-
-
Outcome: High yield (>90%) of E/Z oxime isomers.
Application B: Synthesis of "Lipophilic" Hydroxamic Acids (N-Selective)
Hydroxamic acids are classic zinc-binding groups (e.g., in HDAC inhibitors).[2][1] When using simple hydroxylamine, O-acylation is a competing side reaction that requires protection/deprotection steps.[2][1] O-(Adamantan-1-yl)hydroxylamine is O-protected by design .
Workflow Advantage:
-
React O-(Adamantan-1-yl)hydroxylamine with an acyl chloride or activated ester.[2][1]
-
Result: Exclusive formation of the N-acyl-O-adamantyl hydroxylamine .[2][1]
-
Utility: This creates a "reverse" hydroxamate isostere where the oxygen is capped, useful for probing the hydrophobic pocket of the enzyme active site without metal chelation, or as a prodrug precursor.
Visualization: Synthetic Selectivity[1]
[1][2]
Part 3: Strategic Recommendations
For drug development professionals, the switch to O-(Adamantan-1-yl)hydroxylamine is recommended when:
-
Targeting the CNS: The adamantane cage facilitates BBB crossing for oxime/hydroxamate drugs.[1]
-
Improving Metabolic Stability: When a lead compound containing a simple aminooxy or oxime group shows poor half-life (
) in microsomes.[2][1] -
Scale-Up Safety: When the process requires avoiding the thermal hazards of unsubstituted hydroxylamine free base.[1]
References
-
Liu, J., et al. (2011).[2][1] Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. Bioorganic & Medicinal Chemistry . Link
-
Wanka, L., et al. (2013).[2][1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews . Link[2][1]
-
Consortium for Functional Glycomics. (2023).[2][1] O-(Adamantan-1-yl)hydroxylamine Chemical Properties and Identifiers. PubChem CID 20319707 .[2][1][4] Link[2][1]
-
Marmion, C. J., et al. (2004).[2][1] Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands.[2][1] European Journal of Inorganic Chemistry . Link[2][1]
-
Tsuji, F. I., et al. (1984).[2][1] Mechanism of the reaction of hydroxylamine with aldehydes and ketones. Journal of Organic Chemistry . Link[2][1]
Sources
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. N-(1-(adamantan-1-yl)ethyl)hydroxylamine | 937650-35-6 [sigmaaldrich.com]
- 3. Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer’s Disease: Synthesis, Docking and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-(Adamantan-1-yl)hydroxylamine | C10H17NO | CID 20319707 - PubChem [pubchem.ncbi.nlm.nih.gov]
efficacy of O-(Adamantan-1-yl)hydroxylamine in live-cell imaging
A Comparative Guide to Covalent Labeling Strategies for Live-Cell Imaging: Featuring O-(Adamantan-1-yl)hydroxylamine and Leading Alternatives
In the dynamic field of cellular biology, the ability to visualize and track proteins and other biomolecules within their native environment is paramount to unraveling complex biological processes. Live-cell imaging provides a window into the intricate choreography of cellular life, but it demands labeling technologies that are not only specific and robust but also minimally perturbative to the cell's natural functions. This guide offers an in-depth comparison of prominent covalent labeling strategies, with a special focus on the potential utility of O-(Adamantan-1-yl)hydroxylamine chemistry, juxtaposed with established methods like self-labeling protein tags (HaloTag®, SNAP-tag®) and bioorthogonal click chemistry.
The Imperative for Covalent Labeling in Live-Cell Imaging
The quest for higher resolution, longer imaging times, and greater signal-to-noise ratios has driven the development of labeling techniques that move beyond the limitations of fluorescent proteins.[1][2] While genetically encoded fluorescent proteins are invaluable, they can be prone to photobleaching and may not possess the brightness required for demanding applications like super-resolution microscopy.[2][3] Covalent labeling technologies address these challenges by enabling the attachment of bright, photostable organic dyes to a protein of interest, offering a powerful toolkit for advanced imaging applications.[4][5][6]
This guide will explore the mechanisms, advantages, and limitations of several key covalent labeling strategies, providing researchers with the critical information needed to select the optimal approach for their experimental goals.
A Potential Bioorthogonal Reaction: O-(Adamantan-1-yl)hydroxylamine and Aldehyde/Ketone Chemistry
While not as widely adopted as other methods discussed herein, the reaction between a hydroxylamine and an aldehyde or ketone to form a stable oxime linkage presents a viable bioorthogonal ligation strategy.[7] In this context, O-(Adamantan-1-yl)hydroxylamine can be envisioned as a labeling reagent.
The proposed mechanism involves two steps:
-
Genetic Encoding of a Ketone or Aldehyde: A non-canonical amino acid bearing a ketone or aldehyde functional group is incorporated into the protein of interest at a specific site through genetic code expansion.
-
Labeling with O-(Adamantan-1-yl)hydroxylamine: A fluorescent probe functionalized with O-(Adamantan-1-yl)hydroxylamine is introduced to the cells. The hydroxylamine moiety reacts specifically with the genetically encoded ketone or aldehyde on the target protein, forming a stable covalent oxime bond.
The adamantane group, a bulky and rigid hydrocarbon cage, is likely included to enhance the stability and potentially the cell permeability of the probe, while being biologically inert.
Caption: Proposed mechanism for labeling a protein of interest (POI) using O-(Adamantan-1-yl)hydroxylamine.
Established Alternatives for Covalent Live-Cell Imaging
Self-Labeling Protein Tags: HaloTag® and SNAP-tag®
HaloTag® and SNAP-tag® are engineered enzymes that are genetically fused to a protein of interest.[2][5] These tags specifically and covalently react with exogenously supplied ligands that are conjugated to a variety of probes, including fluorescent dyes.[8]
-
HaloTag®: Derived from a bacterial haloalkane dehalogenase, it forms a covalent bond with a chloroalkane linker attached to a probe.[2][9]
-
SNAP-tag®: Based on human O6-alkylguanine-DNA alkyltransferase, it reacts with O6-benzylguanine derivatives.[2][8] A related tag, CLIP-tag®, reacts with O2-benzylcytosine derivatives, allowing for orthogonal labeling in the same cell.[10]
These systems are widely used due to their high specificity and the commercial availability of a broad range of compatible fluorescent ligands.[9][10]
Bioorthogonal Click Chemistry
The term "bioorthogonal chemistry" refers to chemical reactions that can occur in living systems without interfering with native biochemical processes.[7] The most common examples in live-cell imaging are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While highly efficient, the copper catalyst is toxic to cells, limiting its use in live-cell applications.[11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained cyclooctyne that reacts spontaneously with an azide.[7][12] This is the preferred method for live-cell imaging.[12]
In a typical SPAAC experiment, an azide-bearing non-canonical amino acid is incorporated into the protein of interest, which is then labeled with a cyclooctyne-conjugated fluorophore.
Comparative Analysis of Covalent Labeling Strategies
| Feature | O-(Adamantan-1-yl)hydroxylamine (Projected) | HaloTag® | SNAP-tag® | Strain-Promoted Click Chemistry (SPAAC) |
| Mechanism | Oxime formation between hydroxylamine and ketone/aldehyde | Enzyme-substrate reaction (dehalogenase) | Enzyme-substrate reaction (DNA repair protein) | Cycloaddition between a strained alkyne and an azide |
| Labeling Speed | Moderate to fast | Fast[8] | Generally slower than HaloTag®[8][10] | Fast |
| Specificity | High | Very High | Very High | Very High |
| Size of Tag | Small (unnatural amino acid) | 33 kDa[9] | 20 kDa | Small (unnatural amino acid) |
| Probe Availability | Limited (requires custom synthesis) | Extensive commercial availability | Extensive commercial availability | Growing commercial availability |
| Orthogonal Labeling | Possible with other bioorthogonal reactions | Yes (with SNAP-tag®, CLIP-tag®) | Yes (with HaloTag®, CLIP-tag®) | Yes (with other click chemistries) |
| Toxicity | Low (projected) | Low | Low | Low |
| Brightness | Dependent on conjugated fluorophore | High; can be brighter than SNAP-tag® with certain dyes[13][14] | High | High |
| Photostability | Dependent on conjugated fluorophore | High; can be more photostable than SNAP-tag® conjugates[13][14] | High | High |
Experimental Protocols
Protocol 1: Live-Cell Labeling with HaloTag®
This protocol provides a general workflow for labeling a HaloTag® fusion protein in live mammalian cells.
Caption: Experimental workflow for live-cell labeling using the HaloTag® system.
Step-by-Step Methodology:
-
Cell Culture: Plate mammalian cells expressing your HaloTag®-fusion protein of interest onto a glass-bottom imaging dish. Allow cells to adhere and reach the desired confluency.
-
Ligand Preparation: Prepare a stock solution of the desired cell-permeable HaloTag® ligand (e.g., TMR-HaloTag® ligand) in DMSO. Immediately before use, dilute the ligand to the final working concentration (typically 1-5 µM) in pre-warmed complete cell culture medium.
-
Labeling Reaction: Remove the existing medium from the cells and replace it with the medium containing the HaloTag® ligand.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 15-30 minutes. Incubation time may need optimization depending on the cell type and protein expression level.
-
Wash Steps: To reduce background fluorescence from unbound ligand, remove the labeling medium and wash the cells two to three times with pre-warmed complete culture medium.
-
Imaging: After the final wash, add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Proceed with live-cell fluorescence microscopy using the appropriate filter sets for the chosen fluorophore.
Protocol 2: Live-Cell Labeling via Strain-Promoted Click Chemistry (SPAAC)
This protocol outlines the metabolic incorporation of an azide-containing amino acid and subsequent labeling with a cyclooctyne-functionalized dye.[12]
Step-by-Step Methodology:
-
Metabolic Labeling:
-
Culture cells in a medium lacking a specific natural amino acid (e.g., methionine-free medium).
-
Supplement this medium with an azide-containing analog, such as L-azidohomoalanine (AHA), which will be incorporated into newly synthesized proteins.
-
Incubate the cells for a desired period (e.g., 4-24 hours) to allow for sufficient incorporation.
-
-
Wash: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated azide-amino acid.
-
Click Reaction:
-
Prepare a solution of the cyclooctyne-conjugated fluorescent probe in a suitable buffer or cell culture medium.
-
Add the probe solution to the cells and incubate for a period ranging from 30 minutes to 2 hours to allow the click reaction to proceed.
-
-
Wash and Image: Wash the cells to remove the unbound probe and replace with fresh imaging medium before proceeding with live-cell microscopy.
Conclusion and Future Perspectives
The choice of a covalent labeling strategy for live-cell imaging depends on a multitude of factors, including the specific biological question, the nature of the protein of interest, and the desired imaging modality.
-
HaloTag® and SNAP-tag® represent highly optimized, user-friendly systems with a vast array of commercially available probes, making them excellent choices for a wide range of applications, from standard confocal to super-resolution microscopy.[5][6][13] The larger size of these tags, however, may be a consideration for some proteins.
-
Strain-Promoted Click Chemistry offers the advantage of a very small modification to the target protein (a single unnatural amino acid), minimizing potential steric hindrance.[15] This makes it an attractive option for studying protein function in its native context.
-
O-(Adamantan-1-yl)hydroxylamine represents a potential, albeit less explored, avenue for bioorthogonal labeling. The principles of oxime ligation are well-established, suggesting that this chemistry could be a valuable addition to the live-cell imaging toolkit. Further research is needed to develop and validate O-(Adamantan-1-yl)hydroxylamine-based probes and to fully characterize their performance in living cells.
As the field of live-cell imaging continues to push the boundaries of resolution and temporal dynamics, the development and refinement of covalent labeling technologies will remain a critical area of innovation. The synergy between chemical biology and advanced microscopy will undoubtedly continue to provide researchers with increasingly powerful tools to illuminate the inner workings of the cell.
References
- Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes - PMC. (n.d.).
- Bioorthogonal chemistry - Wikipedia. (n.d.).
- Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging | Journal of the American Chemical Society - ACS Publications. (2015, August 13).
- Covalent live-cell labeling of proteins using a photoreactive fluorogen - PubMed - NIH. (n.d.).
- Imaging and Manipulating Proteins in Live Cells Through Covalent Labeling - PubMed. (2015, December 15).
- Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells | Journal of the American Chemical Society. (2016, October 21).
- Bioorthogonal Reactions in Bioimaging - PMC. (2024, February 24).
- Imaging and manipulating proteins in live cells through covalent labeling - ResearchGate. (2015, December 20).
- Live-cell Imaging - Light & Fluorescence Microscopy - MyScope. (n.d.).
- Exploiting Covalent Chemical Labeling with Self-Labeling Proteins - Annual Reviews. (2025, June 20).
- Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC. (2019, February 7).
- HaloTag vs SNAP-tag: Comparison of Protein Labeling Technologies. (n.d.).
- A Comparative Guide to Alternatives for Carboxyrhodamine 110-PEG4-alkyne in Live-Cell Imaging - Benchchem. (n.d.).
- Halotag | Proteintech Group. (n.d.).
- HYDROXYLAMINE - Ataman Kimya. (n.d.).
- Comparison of Halo and SNAP Tagging in Live-Cell Super-Resolution... - ResearchGate. (n.d.).
- Live and Let Dye: Self-Labeling Protein Tags - Addgene Blog. (2024, April 16).
- Chemical tags: inspiration for advanced imaging techniques - Cornish Laboratory. (2013, June 12).
- Live cell PNA labelling enables erasable fluorescence imaging of membrane proteins. (n.d.).
- Chemical tags and beyond: Live‐cell protein labeling technologies for modern optical imaging - PMC. (n.d.).
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- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Quantitative Analysis of O-(Adamantan-1-yl)hydroxylamine Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(Adamantan-1-yl)hydroxylamine has emerged as a valuable reagent in bioconjugation, prized for its ability to form stable oxime linkages with aldehydes and ketones under mild, aqueous conditions. The bulky, lipophilic adamantane moiety offers unique properties for applications ranging from drug delivery to protein engineering. However, the success of these applications hinges on the ability to accurately quantify the efficiency of the conjugation reaction. This guide provides a comparative analysis of key analytical techniques for determining the efficiency of O-(Adamantan-1-yl)hydroxylamine conjugation. We will delve into the principles, protocols, and data interpretation for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights to guide your experimental design and ensure the reliability of your results.
The Chemistry of Adamantane-Based Bioconjugation
The core of this conjugation strategy lies in the chemoselective reaction between the aminooxy group of O-(Adamantan-1-yl)hydroxylamine and a carbonyl group (aldehyde or ketone) on the target molecule to form a stable oxime bond.[1][2][3] This reaction is a cornerstone of bioorthogonal chemistry, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[2][4]
The adamantane group itself is a rigid, three-dimensional diamondoid structure that imparts several desirable characteristics to the resulting conjugate. Its significant hydrophobicity can influence the solubility and aggregation properties of the modified molecule, a factor that can be leveraged in drug delivery systems.[5][6] Furthermore, the adamantane moiety can act as a "guest" in host-guest complexes with cyclodextrins, enabling applications in targeted delivery and supramolecular assembly.[5][6][7][8]
The efficiency of this conjugation is a critical quality attribute that can impact the efficacy, safety, and reproducibility of the final product.[][10] Therefore, robust analytical methods are essential to accurately measure the extent of conjugation.[10][11]
Sources
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- 10. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Spectroscopic Evidence for the Formation of Oximes with O-(Adamantan-1-yl)hydroxylamine
For researchers and professionals in drug development, the adamantane moiety is a valuable structural motif, prized for its rigid, lipophilic nature which can enhance the pharmacokinetic properties of a therapeutic agent.[1] When incorporated into molecules via an oxime ether linkage using O-(Adamantan-1-yl)hydroxylamine, it offers a robust and versatile synthetic handle. However, unambiguous confirmation of the formation of this specific oxime ether is paramount.
This guide provides an in-depth technical comparison of the spectroscopic data that validates the formation of O-(Adamantan-1-yl) oximes. We will delve into the characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), contrasting them with simpler oxime analogues and the starting materials. This guide is designed to equip researchers with the expertise to confidently interpret their analytical data.
The Synthetic Pathway: An Overview
The formation of an O-(Adamantan-1-yl) oxime is typically achieved through a condensation reaction between a ketone or an aldehyde and O-(Adamantan-1-yl)hydroxylamine, often using its more stable hydrochloride salt.[2][3] The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime ether.
Caption: General workflow for the synthesis of O-(Adamantan-1-yl) oximes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds, providing unambiguous evidence of their formation.[4][5] Both ¹H and ¹³C NMR offer a detailed map of the molecular structure.
¹H NMR Spectroscopy: Tracking the Transformation
The key diagnostic feature in the ¹H NMR spectrum is the disappearance of the aldehyde proton (typically δ 9-10 ppm) or the distinct shift of protons alpha to the carbonyl group. Concurrently, the characteristic signals of the adamantane cage will appear.
-
Adamantane Protons: The highly symmetric adamantane cage typically shows broad multiplets or distinct signals for its bridgehead (CH) and methylene (CH₂) protons.[5][6] In an O-(Adamantan-1-yl) group, you can expect to see:
-
A signal for the 6 equivalent CH₂ protons adjacent to the oxygen-linked carbon (δ position).
-
A signal for the 3 equivalent bridgehead CH protons (γ position).
-
A signal for the 6 equivalent CH₂ protons (β position).
-
-
E/Z Isomerism: Oximes derived from aldehydes or unsymmetrical ketones can exist as E and Z geometric isomers.[7][8] This can result in two distinct sets of signals in the NMR spectrum, particularly for the protons close to the C=N bond. The anisotropic effect of the C=N bond and the bulky adamantyl group will cause different chemical environments for these protons in each isomer.[4]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | Parent Adamantane[6] | Typical Aldoxime (R-CH=N-OH)[9] | Expected for O-(Adamantan-1-yl) Aldoxime (R-CH=N-O-Ad) |
| Aldehyde CH | N/A | N/A | Signal disappears |
| Oxime CH | N/A | ~6.5-8.5 | ~6.5-8.5 (May be two signals for E/Z isomers) |
| Oxime OH | N/A | ~9.5-11.5 (broad)[9] | Signal absent |
| Adamantane CH (Bridgehead) | ~1.85 | N/A | ~2.1 |
| Adamantane CH₂ | ~1.75 | N/A | ~1.6-1.9 |
Note: Expected shifts are estimations and can vary based on the full molecular structure and solvent.[10]
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
¹³C NMR provides clear evidence of the carbon framework transformation. The most telling change is the disappearance of the carbonyl carbon signal and the appearance of the imine carbon.
-
Key Carbon Shifts:
-
C=O Disappearance: The signal for the ketone or aldehyde carbonyl carbon (typically δ 170-210 ppm) will be absent in the product spectrum.
-
C=N Appearance: A new signal for the oxime carbon (C=N) will appear in the range of δ 145-160 ppm.[11]
-
Adamantane Carbons: The characteristic signals of the adamantane cage provide definitive proof of its incorporation.[12][13] The quaternary carbon attached to the oxygen will be significantly deshielded.
-
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | Parent Adamantane[13] | Typical Ketone (R₂C=O) | Expected for O-(Adamantan-1-yl) Ketoxime (R₂C=N-O-Ad) |
| C=O (Carbonyl) | N/A | ~190-220 | Signal disappears |
| C=N (Imine) | N/A | N/A | ~150-160 |
| Adamantane C-O (Quaternary) | N/A | N/A | ~75-85 |
| Adamantane CH (Bridgehead) | 28.6 | N/A | ~30-35 |
| Adamantane CH₂ | 38.0 | N/A | ~40-45 |
Infrared (IR) Spectroscopy: Functional Group Transformation
IR spectroscopy is a rapid and effective method for monitoring the reaction by observing the change in key functional group vibrations.[5][14]
-
Disappearance of C=O Stretch: The most critical observation is the disappearance of the strong, sharp absorbance band corresponding to the carbonyl (C=O) stretch, typically found between 1680-1750 cm⁻¹.
-
Appearance of C=N Stretch: A new, weaker band for the imine (C=N) stretch will appear around 1640-1670 cm⁻¹.[15]
-
Absence of O-H Stretch: Unlike unsubstituted oximes which show a broad O-H stretching band around 3100-3600 cm⁻¹, O-substituted oximes will lack this feature, confirming the formation of the ether linkage.[16]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Starting Carbonyl | Unsubstituted Oxime | O-(Adamantan-1-yl) Oxime |
| C=O Stretch | 1680-1750 (Strong) | Absent | Absent |
| C=N Stretch | Absent | ~1640-1670 (Weak-Medium)[15] | ~1640-1670 (Weak-Medium) |
| O-H Stretch | Absent | 3100-3600 (Broad) | Absent |
| N-O Stretch | Absent | ~930-960[15] | ~930-960 |
Mass Spectrometry (MS): Confirming the Adamantane Moiety
Mass spectrometry is invaluable for confirming the molecular weight of the product and for providing structural evidence through fragmentation analysis. For adamantane-containing compounds, the fragmentation pattern is often highly characteristic.
-
Molecular Ion Peak (M⁺): The presence of the molecular ion peak corresponding to the calculated mass of the O-(Adamantan-1-yl) oxime is the first piece of evidence.
-
Characteristic Adamantyl Cation: The most significant and often the base peak in the spectrum of 1-substituted adamantanes is the adamantyl cation ([C₁₀H₁₅]⁺) at m/z 135 .[17][18] This peak arises from the facile cleavage of the C-O bond, driven by the high stability of the tertiary adamantyl carbocation. Its presence is a definitive marker for the incorporation of the adamantane cage.
Caption: Logical workflow for the spectroscopic confirmation of O-(Adamantan-1-yl) oxime formation.
Experimental Protocols
General Protocol for Synthesis of O-(Adamantan-1-yl) Oxime
-
Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and O-(Adamantan-1-yl)hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent such as ethanol or methanol.
-
Add Base: Add a mild base, such as pyridine or sodium acetate (1.2 eq.), to neutralize the hydrochloride and facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure O-(Adamantan-1-yl) oxime.
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified oxime product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5][6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (≥300 MHz). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and more scans will be necessary compared to the ¹H spectrum.[5]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Conclusion
The formation of oximes with O-(Adamantan-1-yl)hydroxylamine can be confirmed with a high degree of confidence through a multi-faceted spectroscopic approach. The definitive evidence lies in NMR spectroscopy , which shows the disappearance of the carbonyl signals, the appearance of the imine (C=N) signals, and the characteristic resonances of the adamantane cage. IR spectroscopy provides rapid confirmation of the functional group transformation, while mass spectrometry validates the molecular weight and, crucially, reveals the hallmark adamantyl cation fragment at m/z 135. By systematically applying these analytical techniques and comparing the results to the starting materials and known spectral data, researchers can unambiguously verify the successful synthesis of these valuable compounds.
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Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link]
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BYJU'S. (n.d.). Oximes. [Link]
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Khullar, K. K., Bell, C. L., & Bauer, L. (1970). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 35(11), 3762-3766. [Link]
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Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds. [Link]
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Pehk, T., Lippmaa, E., Sevostjanova, V. V., Krumina, M. I., & Polis, J. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(6), 783-792. [Link]
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Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry. [Link]
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Link]
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Angeli, C., et al. (2021). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. [Link]
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Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry. [Link]
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Vikić-Topić, D., & Pejov, L. (2001). On the choice of optimal methodology for calculation of (13)C and (1)H NMR isotropic chemical shifts in cagelike systems. Case studies of adamantane, 2-adamantanone, and 2,4-methano-2,4-dehydroadamantane. Journal of Chemical Information and Computer Sciences. [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. [Link]
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Afonin, A. V., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Novel Oxime Derivatives. [Link]
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Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]
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Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
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ResearchGate. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. [Link]
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A Researcher's Guide to Purity Assessment of O-(Adamantan-1-yl)hydroxylamine Derivatives
In the landscape of modern drug discovery and materials science, adamantane derivatives stand out for their unique rigid, lipophilic, and three-dimensional structure.[1] This has led to their incorporation into a variety of therapeutic agents, including antiviral and central nervous system-targeting drugs.[1][2][3] The O-(Adamantan-1-yl)hydroxylamine moiety, in particular, is a key pharmacophore whose purity is paramount to ensuring the safety, efficacy, and reproducibility of preclinical and clinical studies. This guide provides an in-depth comparison of analytical techniques for assessing the purity of these derivatives, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.
The synthesis of adamantane-based compounds can often lead to a range of impurities. These can arise from the starting materials, side reactions such as over-alkylation, or degradation of the final product.[4] Therefore, a multi-faceted analytical approach is crucial for comprehensive purity assessment.
Chromatographic Techniques: The Cornerstone of Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for purity determination in the pharmaceutical industry. The choice between these techniques often depends on the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and robust technique for the purity analysis of non-volatile and thermally labile compounds, which is often the case for larger O-(Adamantan-1-yl)hydroxylamine derivatives.[5]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For adamantane derivatives, which are relatively non-polar, reversed-phase HPLC (RP-HPLC) is typically the method of choice.
Key Strengths:
-
High Resolution: Capable of separating closely related impurities.
-
Sensitivity: Can detect impurities at very low levels, often in the parts-per-million (ppm) range, especially when coupled with sensitive detectors like UV-Vis or mass spectrometry.[6]
-
Non-destructive: The sample can be collected after analysis for further characterization.
Considerations:
-
Chromophore Requirement: Many adamantane derivatives lack a strong UV-absorbing chromophore, which can necessitate derivatization to enhance detection by UV-Vis spectroscopy.[7][8] However, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed for underivatized compounds.[7]
-
Method Development: Optimization of mobile phase composition, column chemistry, and gradient elution is often required to achieve optimal separation.
Experimental Protocol: RP-HPLC for O-(Adamantan-1-yl)hydroxylamine Derivatives
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm) is a good starting point.[9]
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or phosphoric acid) and acetonitrile is commonly used.[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.[9]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm for end absorption) or ELSD/CAD for compounds without a chromophore.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
For more volatile and thermally stable O-(Adamantan-1-yl)hydroxylamine derivatives, GC-MS offers excellent separation efficiency and definitive identification of impurities.
Principle: GC separates volatile compounds in a gaseous mobile phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
Key Strengths:
-
High Separation Efficiency: Capillary GC columns provide excellent resolution of complex mixtures.
-
Definitive Identification: The mass spectrum provides structural information that can be used to identify unknown impurities by comparing them to spectral libraries or through interpretation of fragmentation patterns.[2]
-
High Sensitivity: Can detect trace levels of impurities.
Considerations:
-
Volatility and Thermal Stability: The compound must be volatile and stable at the high temperatures used in the GC injector and column.
-
Derivatization: For less volatile compounds or those with polar functional groups, derivatization may be necessary to increase volatility and improve chromatographic performance.
Experimental Protocol: GC-MS for Volatile Adamantane Derivatives
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column, is generally suitable.[7]
-
Injector Temperature: Typically set to 250-280°C.[7]
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points (e.g., start at 60°C and ramp up to 300°C).[7]
-
Carrier Gas: Helium is commonly used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[7]
-
Mass Analyzer: Full scan mode for initial screening or Selected Ion Monitoring (SIM) for targeted analysis of known impurities.[7]
-
-
Data Analysis: Purity is assessed by the relative area of the main peak. Impurities are identified by their mass spectra.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide invaluable information about the chemical structure and can be used to confirm the identity of the main component and potentially identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for the structural elucidation of organic molecules and can also be used for quantitative purity assessment.[10] Both ¹H and ¹³C NMR are crucial for the characterization of adamantane derivatives.[11]
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shifts of protons (¹H) and carbon-13 (¹³C) provide detailed information about their chemical environment, allowing for the determination of the molecular structure.
Key Strengths:
-
Detailed Structural Information: Provides unambiguous evidence of the chemical structure.[10]
-
Quantitative Analysis (qNMR): With the use of an internal standard, NMR can be used for highly accurate quantitative analysis of the main component and any impurities present in significant amounts.
-
Non-destructive: The sample can be fully recovered.[10]
Considerations:
-
Sensitivity: NMR is less sensitive than chromatographic methods and is generally not suitable for detecting trace-level impurities.
-
Signal Overlap: In complex molecules, signals can overlap, making interpretation challenging. Two-dimensional NMR techniques (e.g., COSY, HSQC) can help to resolve these issues.[12]
Experimental Protocol: NMR for Structural Confirmation and Purity
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling constants with those expected for the target structure.
-
Purity Assessment: Look for any unexpected signals in the spectrum that may indicate the presence of impurities. The integration of these signals relative to the main component can provide a semi-quantitative estimate of their levels.
-
Elemental Analysis: A Fundamental Purity Check
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound.[13][14]
Principle: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[13]
Key Strengths:
-
Fundamental Information: Provides the empirical formula of the compound.
-
High Accuracy: Modern elemental analyzers are highly accurate and precise.[15]
Considerations:
-
Not Structure-Specific: Does not provide information about the molecular structure or the nature of any impurities.
-
Interference: The presence of impurities with a similar elemental composition to the main compound will not be detected.
Experimental Protocol: CHN Elemental Analysis
-
Sample Preparation: An accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Analysis: The sample is combusted in an elemental analyzer.
-
Data Analysis: The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) is indicative of high purity.
Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Strengths | Weaknesses | Best For |
| HPLC | Differential partitioning between mobile and stationary phases | High resolution, high sensitivity, non-destructive | Requires chromophore or specialized detector, method development can be time-consuming | Quantitative purity analysis of non-volatile compounds and separation of closely related impurities.[5] |
| GC-MS | Separation of volatile compounds followed by mass analysis | Excellent separation, definitive identification of impurities, high sensitivity | Requires volatile and thermally stable compounds, may require derivatization | Identification and quantification of volatile impurities. |
| NMR | Nuclear spin transitions in a magnetic field | Detailed structural information, quantitative analysis (qNMR), non-destructive | Lower sensitivity, potential for signal overlap | Structural confirmation and quantification of major components and significant impurities.[10] |
| Elemental Analysis | Combustion and measurement of resulting gases | Provides empirical formula, high accuracy | Not structure-specific, cannot detect impurities with similar elemental composition | A fundamental check of the overall purity and elemental composition.[13][14] |
Conclusion: A Holistic Approach to Purity Assessment
No single analytical technique can provide a complete picture of the purity of O-(Adamantan-1-yl)hydroxylamine derivatives. A comprehensive and robust purity assessment relies on a combination of orthogonal methods. A typical workflow would involve:
-
Initial Characterization: NMR and elemental analysis to confirm the identity and bulk purity of the synthesized compound.
-
Impurity Profiling: HPLC and/or GC-MS to separate and identify any process-related impurities or degradation products.
By employing a multi-technique approach, researchers can have high confidence in the purity of their O-(Adamantan-1-yl)hydroxylamine derivatives, ensuring the integrity and reliability of their scientific findings.
References
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- Wikipedia. (n.d.). Adamantane.
- BenchChem Technical Support Team. (2025). Confirming the Structure of Synthesized Adamantane Compounds: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy. BenchChem.
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Wawrzynczak, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2030. [Link]
- ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
- Akkala, S., et al. (n.d.). Two Steps Non-Enzymatic Synthesis of Molnupiravir, which is Free from Mutagenic Impurity and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. International Journal of Pharmaceutical Research & Allied Sciences, 10(4), 1-10.
- BenchChem Technical Support Team. (2025). Technical Support Center: Analysis of Adamantane Compounds. BenchChem.
- BenchChem Technical Support Team. (2025).
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Sobczak, A., et al. (2012). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Drug Development and Industrial Pharmacy, 39(8), 1230-1235. [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
- BenchChem Technical Support Team. (2025). Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis. BenchChem.
- PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
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Stepanov, A. A., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(11), 2445-2455. [Link]
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Kumar, A., et al. (2020). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 58(7), 632-638. [Link]
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Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]
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Safety Operating Guide
O-(Adamantan-1-yl)hydroxylamine proper disposal procedures
To: Laboratory Personnel, Safety Officers, and Chemical Hygiene Officers Subject: Operational Guide for the Disposal and Handling of O-(Adamantan-1-yl)hydroxylamine
Executive Safety Summary
O-(Adamantan-1-yl)hydroxylamine (CAS: 55930-71-7) and its hydrochloride salt are specialized reagents combining a bulky lipophilic adamantane cage with a reactive alkoxyamine functionality. Unlike simple amines, the N–O bond confers unique reactivity and potential thermal instability.
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Incompatibility: Do NOT mix with strong oxidizing agents or ketones (unless intentional quenching is planned).
-
Immediate Hazard: Potential skin sensitizer and irritant; likely toxic to aquatic life due to the adamantyl moiety's persistence and lipophilicity.
Chemical Hazard Profile & Causality
To dispose of this compound safely, one must understand the why behind the protocols.
| Feature | Chemical Basis | Operational Implication |
| N–O Bond | The oxygen-nitrogen linkage is weaker than C–C bonds and susceptible to cleavage. | Thermal Instability: Avoid autoclaving or heating waste containers. Potential for energetic decomposition if mixed with transition metals. |
| Adamantane Cage | Highly lipophilic (fat-soluble) tricyclic structure. | Bioaccumulation: High potential for aquatic toxicity. Do not discharge into sink/sewer.[1] |
| Primary Amine (–NH₂) | Nucleophilic nitrogen center. | Reactivity: Reacts spontaneously with aldehydes/ketones to form oxime ethers. Incompatible with anhydrides and acid chlorides. |
Pre-Disposal Segregation & Storage
Improper segregation is the leading cause of waste stream accidents.
-
Container: Store in amber glass or high-density polyethylene (HDPE). Avoid metal containers due to potential catalytic decomposition risks associated with hydroxylamine derivatives.
-
Labeling: Clearly mark as "Toxic Organic Waste" and "Water Reactive" (if the free base is used, though the salt is more common).
-
Segregation:
-
KEEP AWAY FROM: Acetone, Methyl Ethyl Ketone (MEK), and other carbonyls in the waste stream. Mixing will generate heat and change the chemical composition to an oxime ether.
-
KEEP AWAY FROM: Strong oxidizers (Nitric acid, Peroxides). The N-O bond can facilitate rapid oxidation, leading to gas evolution (NOx) and over-pressurization.
-
Detailed Disposal Procedures
Scenario A: Bulk Solid Waste (Expired/Unused Reagent)
-
Protocol: Do not dissolve. Keep in the original container if possible.
-
Packaging: Place the primary container inside a secondary clear plastic bag (double containment).
-
Labeling: Affix a hazardous waste tag listing "O-(Adamantan-1-yl)hydroxylamine" and "Irritant/Toxic".
-
Action: Transfer to the solid organic waste stream for incineration.
Scenario B: Liquid Waste (Reaction Mixtures)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., halogenated vs. non-halogenated).
-
pH Check: If the waste solution is acidic (common if the HCl salt was used), ensure the waste drum is rated for corrosives or neutralize to pH 6–8 using Sodium Bicarbonate (NaHCO₃) slowly to avoid foaming.
-
Quenching (Optional but Recommended for High Reactivity): If the solution contains unreacted free amine, it can be "quenched" by reacting with excess acetone.
-
Mechanism:[2]
-
Result: The resulting oxime ether is generally more stable. Note: This generates chemical waste, not drain-safe water.
-
Scenario C: Glassware & Residue Decontamination
Residues in flasks pose a risk to cleaning staff.
-
Rinse 1: Rinse glassware with a small volume of Acetone .
-
Why: The acetone solvates the lipophilic adamantane group AND chemically reacts with the amine to form a stable oxime.
-
-
Disposal of Rinse: Pour this acetone rinse into the Organic Solvent Waste container (Non-Halogenated).
-
Rinse 2: Rinse with Ethanol or Methanol.
-
Final Wash: Wash with soap and water in the sink.
Waste Stream Decision Logic
The following diagram illustrates the decision-making process for classifying and treating the waste.
Figure 1: Waste Stream Classification and Workflow. This decision tree ensures segregation of solids, liquids, and trace residues to prevent incompatibility issues.
Emergency Response: Spills
In the event of a benchtop spill, immediate action is required to prevent exposure and contamination.
| Step | Action | Rationale |
| 1. Isolate | Evacuate the immediate area. Post "Do Not Enter" signs.[1][3][4] | Prevent inhalation of dust or contact with skin.[1][4][5][6] |
| 2. PPE | Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles. | Adamantane derivatives can be absorbed through skin; Nitrile provides good barrier protection. |
| 3. Contain | Cover spill with Vermiculite or Sand .[7] | CRITICAL: Do NOT use sawdust or paper towels. Hydroxylamine derivatives can act as oxidizers; mixing with combustibles creates a fire hazard. |
| 4. Collect | Use a non-sparking scoop to transfer material to a hazardous waste pail. | Prevent static discharge ignition. |
| 5. Decontaminate | Wipe the surface with a dilute soap solution, then water. | Remove lipophilic residues. |
Regulatory & Compliance Data
When filling out waste manifests, use the following data points. Note that while specific RCRA codes may not exist for this exact CAS, it defaults to general characteristic codes.
-
Proper Shipping Name: Corrosive solid, toxic, n.o.s. (contains O-Adamantyl hydroxylamine) [Verify specific salt form]
-
RCRA Waste Code (US): Not P-listed or U-listed specifically. Assign D001 (Ignitable) if mixed with solvents, or D003 (Reactive) if free amine concentration is high. Default to D002 (Corrosive) if pH < 2.
-
GHS Hazard Statements:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20319707, O-(Adamantan-1-yl)hydroxylamine. Retrieved from [Link]
-
Loba Chemie (2025). MSDS for Hydroxylamine Hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. Reactions of Hydroxylamines (Oxime Formation). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. riccachemical.com [riccachemical.com]
- 4. echemi.com [echemi.com]
- 5. lobachemie.com [lobachemie.com]
- 6. actylislab.com [actylislab.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. dcfinechemicals.com [dcfinechemicals.com]
Personal protective equipment for handling O-(Adamantan-1-yl)hydroxylamine
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system governed by molecular mechanics. Handling O-(Adamantan-1-yl)hydroxylamine (CAS 55930-71-7) requires a deep understanding of its dual-natured chemical profile: the highly reactive hydroxylamine moiety coupled with the extreme lipophilicity of the adamantane cage.
This guide provides the mechanistic reasoning, operational protocols, and disposal methodologies required to handle this compound safely and effectively in drug development and synthetic workflows.
Mechanistic Hazard Profile: The "Lipophilic Bullet" Effect
To design an effective safety protocol, we must first understand why this specific molecule is hazardous.
The adamantane scaffold is widely used in medicinal chemistry as a "lipophilic bullet"[1]. Its rigid, three-dimensional diamondoid structure drastically increases the partition coefficient (LogP) of any attached functional group, allowing it to rapidly penetrate lipid bilayers and cellular membranes [2].
While unsubstituted hydroxylamines are primarily severe skin and eye irritants, attaching an adamantyl group fundamentally changes the exposure risk. Hydroxylamines are potent reducing agents and nucleophiles. If absorbed systemically, they react with oxyhemoglobin, reducing molecular oxygen to active oxygen species and oxidizing the iron in hemoglobin (
Caption: Mechanistic pathway of adamantyl-hydroxylamine dermal toxicity and methemoglobinemia.
Personal Protective Equipment (PPE) Matrix
Based on the compound's high LogP and redox potential, standard single-layer laboratory PPE is insufficient. The following self-validating PPE system must be employed to block the specific penetration mechanics of the adamantane cage.
| Protection Zone | Required Equipment | Mechanistic Justification (Causality) |
| Hand/Skin | Double Gloving: Inner Nitrile ( | Adamantane's high lipophilicity facilitates rapid permeation through standard single-layer nitrile. Neoprene offers superior resistance to lipophilic organic bases. |
| Ocular | Tight-fitting chemical splash goggles + Face shield. | Hydroxylamines are severe ocular irritants; the solid adamantane derivative poses a fine particulate risk during transfer. |
| Body | Tyvek® lab coat or impermeable chemical apron over standard cotton coat. | Prevents particulate accumulation on porous cotton clothing, which could dissolve in sweat and lead to delayed dermal absorption. |
| Respiratory | N95 or P100 particulate respirator (if weighing outside a localized exhaust system). | Prevents inhalation of airborne crystalline dust, avoiding direct mucosal absorption into the highly vascularized respiratory tract. |
Operational Workflow & Handling Protocol
Adamantane derivatives often form fluffy, static-prone crystalline powders. The primary operational risk is the aerosolization of these particulates during weighing and transfer.
Step-by-Step Dispensing Methodology
-
Environmental Preparation: Conduct all handling inside a certified Class II fume hood. Purge the immediate reaction environment with an inert gas (
or ) to prevent auto-oxidation of the free hydroxylamine base. -
Static Mitigation: Use an anti-static ionizer (e.g., Zerostat gun) on the weighing boat and the interior of the balance enclosure. Use only grounded, stainless-steel spatulas; avoid plastic spatulas which generate static charge.
-
Enclosed Transfer: Weigh the required mass into a pre-tared, sealable vial directly on the balance. Cap the vial immediately. Never transport open containers of O-(Adamantan-1-yl)hydroxylamine across the laboratory.
-
In Situ Solubilization: To minimize dust generation during reaction setup, dissolve the powder in a compatible anhydrous organic solvent (e.g., Dichloromethane or Tetrahydrofuran) before transferring it via syringe into the main reaction vessel.
Caption: Step-by-step operational workflow for handling reactive O-alkylhydroxylamines.
Decontamination & Disposal Plan
Because the free base of O-(Adamantan-1-yl)hydroxylamine is highly lipophilic and reactive, all waste and contaminated surfaces must be chemically neutralized to form the stable, water-soluble hydrochloride salt. This drastically reduces both its volatility and its ability to penetrate the skin.
Step-by-Step Decontamination Methodology
-
Reaction Quenching: To quench unreacted O-(Adamantan-1-yl)hydroxylamine in a reaction mixture, cool the vessel to
and slowly add (either aqueous or in diethyl ether, depending on your solvent system). This protonates the amine, forming O-(Adamantan-1-yl)hydroxylamine hydrochloride. -
Surface Decontamination: Wipe down all spatulas, balance pans, and fume hood surfaces with a
dilute acetic acid solution. The mild acid neutralizes residual free base dust. Follow this with a standard detergent and water wash. -
Waste Segregation: Dispose of the resulting neutralized reaction mixtures in a clearly labeled "Aqueous Acidic Waste" or "Halogen-Free Organic Waste" container, strictly adhering to institutional environmental health and safety (EHS) guidelines. Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides), as hydroxylamines can react explosively with oxidizers.
Emergency Response (Spill & Exposure)
-
Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol or acetone) to wash the skin, as this will accelerate the dermal absorption of the lipophilic adamantane compound. Seek medical attention and monitor for signs of cyanosis (blue discoloration of lips/nail beds), which indicates methemoglobinemia.
-
Powder Spill: Do not dry sweep. Cover the spill with a damp absorbent pad or paper towel soaked in dilute (
) acetic acid to neutralize and bind the powder. Carefully scoop the pads into a sealable hazardous waste bag.
References
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. National Institutes of Health. URL:[Link]
-
Štimac, A., et al. (2017). "Adamantane in Drug Delivery Systems and Surface Recognition." Molecules. National Institutes of Health (PMC). URL:[Link]
-
Derelanko, M. J., et al. (1987). "Toxicity of hydroxylamine sulfate following dermal exposure: variability with exposure method and species." Fundamental and Applied Toxicology. PubMed. URL:[Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
